molecular formula C10H11BrO3 B1606322 Ethyl 2-(4-bromophenoxy)acetate CAS No. 6964-29-0

Ethyl 2-(4-bromophenoxy)acetate

Numéro de catalogue: B1606322
Numéro CAS: 6964-29-0
Poids moléculaire: 259.1 g/mol
Clé InChI: BXNIXLGEPMALSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(4-bromophenoxy)acetate (CAS 6964-29-0) is a chemical intermediate of significant interest in organic and medicinal chemistry research. With the molecular formula C 10 H 11 BrO 3 and a molecular weight of 259.10 g/mol, this compound is characterized by its density of approximately 1.418 g/cm³ and a high boiling point of around 303.8°C . Its structure features both an ester group and a brominated phenoxy moiety, which makes it a versatile building block for the synthesis of more complex molecules. Researchers primarily utilize it in nucleophilic substitution and coupling reactions, where the bromophenyl group can be further functionalized. Literature reports its application as a precursor in synthetic routes, with some procedures achieving yields of up to 92% . This makes it a valuable reagent for developing potential pharmaceutical compounds and for creating libraries of novel chemicals for biological screening. This product is intended for research and development purposes. For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Propriétés

IUPAC Name

ethyl 2-(4-bromophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNIXLGEPMALSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290059
Record name ethyl (4-bromophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6964-29-0
Record name 6964-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl (4-bromophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of Ethyl 2-(4-bromophenoxy)acetate from p-Bromophenol: Mechanistic Rationale and Protocol Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Ethyl 2-(4-bromophenoxy)acetate (CAS: 6964-29-0) 1 is a fundamental transformation in medicinal chemistry. This intermediate serves as a critical building block for the downstream generation of biologically active heterocycles, including oxadiazoles, triazoles, and pyrrole ring systems, which exhibit potent antibacterial, antifungal, and antitubercular properties .

This technical guide deconstructs the Williamson ether synthesis utilized to produce this compound. By examining the causality behind reagent selection, solvent thermodynamics, and in-process controls, researchers can ensure high-yield, reproducible outcomes while avoiding common pitfalls such as ester saponification.

Mechanistic Causality & Chemical Logic

The reaction is a classic bimolecular nucleophilic substitution ( SN​2 ) between p-bromophenol and ethyl bromoacetate. Success relies entirely on controlling the acid-base equilibrium and maximizing the electrophilicity of the alkyl halide.

Base Selection: The Saponification Trap

p-Bromophenol has a pKa​ of approximately 9.3. To generate the active nucleophile (p-bromophenoxide), a base must be introduced. A common novice error is utilizing strong hydroxide bases (e.g., NaOH or KOH). While these rapidly deprotonate the phenol, they simultaneously attack the ester moiety of both the starting material (ethyl bromoacetate) and the final product, leading to irreversible saponification (hydrolysis) into the corresponding carboxylic acid.

The Solution: Anhydrous potassium carbonate ( K2​CO3​ ). The conjugate acid of the carbonate ion ( HCO3−​ ) has a pKa​ of ~10.3. This provides a sufficient thermodynamic driving force to deprotonate the phenol quantitatively while remaining entirely non-nucleophilic toward the ester linkage 2.

Electrophile Activation

Ethyl bromoacetate is an exceptionally potent electrophile. The carbonyl group adjacent to the α -carbon exerts a strong electron-withdrawing inductive effect. This lowers the energy of the σ∗ orbital of the C-Br bond, drastically reducing the activation energy required for the SN​2 attack by the phenoxide ion.

Mechanism N1 p-Bromophenol (pKa ~9.3) N2 Deprotonation by K2CO3 N1->N2 N3 p-Bromophenoxide (Strong Nucleophile) N2->N3 - KHCO3 N5 SN2 Transition State (C-O bond forms, C-Br bond breaks) N3->N5 N4 Ethyl Bromoacetate (Activated Electrophile) N4->N5 N6 Ethyl 2-(4-bromophenoxy)acetate + KBr (Precipitate) N5->N6 Irreversible

Figure 1: Mechanistic logic of the Williamson ether synthesis for Ethyl 2-(4-bromophenoxy)acetate.

Quantitative Data: Solvent Optimization

The choice of solvent dictates the reaction kinetics and the complexity of the downstream workup. The reaction is typically performed in either Acetone or N,N-Dimethylformamide (DMF).

ParameterAcetone (Reflux)N,N-Dimethylformamide (DMF)
Temperature 56 °C80 °C
Reaction Time 6 - 8 hours2 - 4 hours
Typical Yield 85 - 90%90 - 95%
Solvent Polarity Moderate (Polar Aprotic)High (Polar Aprotic)
Workup Complexity Low (Direct evaporation)High (Extensive aqueous washing required)
Mechanistic Edge KBr precipitates cleanly, driving the reaction forward via Le Chatelier's principle.Higher solubility of K2​CO3​ and higher temperature accelerates the SN​2 rate.

Table 1: Comparative analysis of solvent systems for the synthesis of Ethyl 2-(4-bromophenoxy)acetate.

Self-Validating Experimental Protocol

The following protocol utilizes Acetone due to its operational simplicity and highly visual self-validating cues.

Materials & Setup
  • Reagents: p-Bromophenol (1.0 eq), Ethyl bromoacetate (1.1 eq), Anhydrous K2​CO3​ (1.5 - 2.0 eq).

  • Solvent: Anhydrous Acetone (10 mL per gram of phenol).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Phenoxide Generation: Dissolve p-bromophenol in anhydrous acetone. Add finely powdered, anhydrous K2​CO3​ to the stirring solution at room temperature.

    • Causality: Using finely powdered base maximizes surface area for the heterogeneous deprotonation.

    • Self-Validation: The clear solution will transition into a slightly opaque suspension. Stir for 30 minutes to ensure complete phenoxide formation before introducing the electrophile.

  • Electrophile Addition: Add ethyl bromoacetate dropwise via a syringe over 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of dialkylation or side reactions.

  • Thermal Activation: Attach the reflux condenser and heat the reaction mixture to a gentle reflux (56 °C).

    • Self-Validation (Visual): As the reaction proceeds, a fine, dense white precipitate of Potassium Bromide (KBr) will accumulate at the bottom of the flask. The volume of this precipitate is directly proportional to reaction conversion.

  • In-Process Control (IPC): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

    • Self-Validation (Analytical): The starting material (p-bromophenol) will appear as a lower spot ( Rf​≈0.3 ) that stains strongly with iodine or KMnO4​ . The product will appear as a distinct, higher-running spot ( Rf​≈0.6 ). The reaction is complete when the starting material spot is entirely consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the KBr salts and excess K2​CO3​ . Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the resulting crude oil in Ethyl Acetate. Wash sequentially with water (to remove residual salts) and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield Ethyl 2-(4-bromophenoxy)acetate as a viscous liquid or low-melting solid.

Workflow S1 1. Reagent Mixing p-Bromophenol + K2CO3 in Acetone S2 2. Electrophile Addition Dropwise Ethyl Bromoacetate S1->S2 S3 3. Thermal Activation Reflux at 56°C S2->S3 S4 4. In-Process Control (IPC) TLC Monitoring & KBr Precipitation S3->S4 S5 5. Workup & Purification Filtration, Extraction, Evaporation S4->S5 Upon TLC confirmation

Figure 2: Self-validating experimental workflow for the synthesis process.

References

  • 6964-29-0 CAS Manufactory - ChemicalBook Source: ChemicalBook
  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Educ

Sources

Physical and chemical properties of Ethyl 2-(4-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-(4-bromophenoxy)acetate: A Comprehensive Guide to Properties, Synthesis, and Applications

Executive Summary

Ethyl 2-(4-bromophenoxy)acetate (CAS: 6964-29-0) is a highly versatile brominated aryloxy ester. It serves as a critical building block in organic synthesis, particularly in the development of phenoxyacetic acid derivatives. These derivatives are ubiquitous in both agrochemicals (functioning as synthetic auxins) and pharmaceuticals (acting as Peroxisome Proliferator-Activated Receptor or PPAR agonists). This technical guide provides a rigorous examination of the compound's physicochemical profile, validated synthesis protocols, and mechanistic applications.

Physicochemical Profiling

Understanding the physical and chemical properties of Ethyl 2-(4-bromophenoxy)acetate is essential for optimizing reaction conditions, particularly in downstream saponification, cross-coupling, or substitution reactions. The compound presents as a dense, high-boiling liquid or low-melting solid with significant lipophilicity driven by the bromophenoxy moiety[1].

Table 1: Key Physicochemical Properties of Ethyl 2-(4-bromophenoxy)acetate

PropertyValueScientific Implication
CAS Number 6964-29-0Standard identifier for regulatory and procurement tracking[1].
Molecular Formula C10H11BrO3Defines stoichiometry for downstream functionalization[1].
Molecular Weight 259.10 g/mol Required for precise molar equivalency calculations[1].
Density ~1.418 g/cm³High density necessitates vigorous stirring in biphasic systems[1].
Boiling Point 303.8 °C at 760 mmHgIndicates low volatility; suitable for high-temperature reflux[1].
Flash Point 137.5 °CRequires standard combustible liquid safety protocols[1].
Refractive Index 1.528Useful for rapid purity assessment via refractometry[1].

Mechanistic Synthesis: The Williamson Ether Pathway

The most robust and scalable method for synthesizing Ethyl 2-(4-bromophenoxy)acetate is the Williamson ether synthesis, which couples 4-bromophenol with ethyl bromoacetate (or ethyl chloroacetate).

Expertise & Causality in Experimental Design:

  • Base Selection (K₂CO₃ vs. NaOH): Potassium carbonate (K₂CO₃) is the preferred base. Unlike strong aqueous bases (e.g., NaOH), K₂CO₃ is a mild, non-nucleophilic base. This prevents the competitive, premature saponification (hydrolysis) of the ethyl ester group on both the electrophile and the final product.

  • Solvent Selection (Acetone or DMF): Polar aprotic solvents are strictly required. They solvate the potassium cation effectively while leaving the phenoxide anion relatively unsolvated. This "naked" anion becomes highly nucleophilic, drastically accelerating the Sₙ2 substitution rate.

  • Temperature: Refluxing in acetone (approx. 56 °C) provides sufficient thermal energy to overcome the Sₙ2 activation barrier without inducing ester degradation or solvent breakdown.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 4-bromophenol in anhydrous acetone to achieve a 0.5 M concentration.

  • Deprotonation: Add 1.5 equivalents of finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium 4-bromophenoxide intermediate.

  • Electrophilic Addition: Dropwise, add 1.1 equivalents of ethyl bromoacetate. The slight excess ensures complete consumption of the limiting bromophenol reagent.

  • Reflux: Heat the reaction mixture to reflux for 4–6 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent. The disappearance of the lower-Rf phenolic spot confirms reaction completion.

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove the KBr salt by-product and excess K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash sequentially with 5% aqueous NaOH (to remove any trace unreacted phenol), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the purified ester.

SynthesisWorkflow N1 4-Bromophenol (Nucleophile Precursor) N2 K2CO3 in Acetone (Deprotonation) N1->N2 N3 Phenoxide Intermediate (Active Nucleophile) N2->N3 -H2O, -CO2 N5 SN2 Substitution (Reflux, 60°C) N3->N5 N4 Ethyl Bromoacetate (Electrophile) N4->N5 N6 Ethyl 2-(4-bromophenoxy)acetate (Crude Product) N5->N6 -KBr N7 Aqueous Workup & Extraction (Remove Salts/Solvent) N6->N7 N8 Purified Product (Yield >90%) N7->N8

Caption: Workflow of the Williamson ether synthesis of Ethyl 2-(4-bromophenoxy)acetate.

Downstream Applications: Agrochemicals and Pharmaceuticals

The structural motif of Ethyl 2-(4-bromophenoxy)acetate makes it a highly valuable intermediate. Upon hydrolysis to its corresponding acid (4-bromophenoxyacetic acid), it acts as a core pharmacophore in two distinct biological arenas.

4.1 Agrochemicals: Synthetic Auxins Phenoxyacetic acid derivatives are historically significant herbicides. They function by mimicking indole-3-acetic acid (IAA), the natural plant growth hormone (auxin)[2]. By overwhelming the auxin-binding proteins (ABPs) in broadleaf plants, these compounds induce rapid, uncontrolled cellular proliferation, ultimately leading to vascular tissue destruction and plant death[3]. The para-bromo substitution enhances the molecule's lipophilicity, improving cuticular penetration in plant models.

4.2 Pharmaceuticals: PPAR Agonists In medicinal chemistry, the phenoxyacetic acid scaffold is a privileged structure for targeting Peroxisome Proliferator-Activated Receptors (PPARs)[4]. PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism (carbohydrate, lipid, and protein)[5].

  • Mechanism: When a phenoxyacetic acid derivative enters the cell, it binds to the ligand-binding domain (LBD) of the PPAR. This induces a conformational change, promoting heterodimerization with the Retinoid X Receptor (RXR). The complex then binds to PPAR response elements (PPREs) in the DNA, recruiting co-activators to upregulate lipid metabolism genes[4].

  • Significance: Derivatives synthesized from Ethyl 2-(4-bromophenoxy)acetate are heavily utilized in developing PPARα (fibrate-like) and PPARδ agonists, which are critical in treating dyslipidemia, metabolic syndrome, and type 2 diabetes[5].

PPARPathway L1 Phenoxyacetic Acid Derivative (Ligand) R1 Cytosolic Entry L1->R1 R2 PPAR Binding (LBD) (Conformational Change) R1->R2 R3 Heterodimerization (PPAR-RXR Complex) R2->R3 +RXR R4 DNA Binding (PPRE in Promoter) R3->R4 R5 Gene Transcription (Lipid/Glucose Metabolism) R4->R5 Co-activator Recruitment

Caption: Mechanism of action for PPAR activation by phenoxyacetic acid derivatives.

Safety, Handling, and Storage

As a halogenated organic ester, standard laboratory safety protocols must be strictly enforced during handling.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases (to prevent unwanted hydrolysis). Keep containers tightly sealed to prevent moisture ingress.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. The compound may cause skin and eye irritation.

  • Toxicity: While acute toxicity is generally moderate, halogenated phenoxy compounds can exhibit cumulative toxicity. Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors, particularly if heated during reflux or distillation.

References

  • ChemNet. "ethyl (4-bromophenoxy)acetate." ChemNet Product Database.
  • BenchChem. "A Comparative Analysis of Phenoxyacetic Acid Herbicide Toxicity." BenchChem Technical Guides.
  • Encyclopedia.pub. "Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties." Encyclopedia.
  • ResearchGate. "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters.
  • MDPI. "Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors." International Journal of Molecular Sciences.

Sources

Ethyl 2-(4-bromophenoxy)acetate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(4-bromophenoxy)acetate, a key building block in synthetic organic chemistry with significant applications in medicinal chemistry and drug development. This document will delve into its chemical identity, molecular structure, synthesis, spectral characterization, and safety protocols, offering field-proven insights for its effective utilization in a research and development setting.

Core Chemical Identity and Molecular Structure

Ethyl 2-(4-bromophenoxy)acetate is a halosubstituted phenoxyacetate ester. Its structure is characterized by a central phenoxy ring with a bromine atom at the para-position and an ethyl acetate group linked through an ether bond.

CAS Number: 6964-29-0[1]

Molecular Formula: C₁₀H₁₁BrO₃[1]

Molecular Weight: 259.10 g/mol [1]

Synonyms:

  • Ethyl p-bromophenoxy-acetate[2]

  • (4-Bromophenoxy)acetic acid ethyl ester[3]

  • Acetic acid, 2-(4-bromophenoxy)-, ethyl ester[4]

Molecular Structure:

The molecular structure of Ethyl 2-(4-bromophenoxy)acetate consists of an ethyl ester of (4-bromophenoxy)acetic acid. The ether linkage provides a degree of flexibility to the molecule, while the bromine atom offers a site for further chemical modification, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

The physicochemical properties of Ethyl 2-(4-bromophenoxy)acetate are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 6964-29-0[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
Appearance White powder[2]
Purity ≥95% - 97%[3][4]
Solubility Water-insoluble[2]
Storage Sealed in a dry place at room temperature[4]

Synthesis and Purification

The synthesis of Ethyl 2-(4-bromophenoxy)acetate is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.[5][6]

Reaction Principle:

The synthesis involves the deprotonation of 4-bromophenol with a suitable base to form the 4-bromophenoxide ion. This nucleophile then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the desired ether linkage.

Experimental Protocol:

Materials:

  • 4-bromophenol

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl bromoacetate

  • Diethyl ether

  • Potassium carbonate solution

  • Petroleum ether

Step-by-Step Methodology: [2]

  • Sodium Ethoxide Formation: Dissolve 2.76 g of sodium metal in 100 ml of anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Phenoxide Formation: To the sodium ethoxide solution, add 20.8 g (0.120 mol) of p-bromophenol. The ethoxide acts as a base to deprotonate the phenol, forming the sodium 4-bromophenoxide.

  • Nucleophilic Substitution: Slowly add 22.1 g (0.132 mol) of ethyl bromoacetate to the reaction mixture over 20 minutes.

  • Reflux: Heat the mixture under reflux for 1 hour to drive the reaction to completion.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Work-up: Dissolve the residue in diethyl ether. Wash the ether solution first with water and then with a potassium carbonate solution to remove any unreacted phenol and acidic byproducts.

  • Isolation: Evaporate the diethyl ether to obtain the crude product as a white powder (approximately 30.2 g).

  • Purification: Purify the crude product by crystallization from petroleum ether to yield approximately 23 g of pure, white, water-insoluble Ethyl p-bromophenoxy-acetate.[2]

G cluster_synthesis Synthesis Workflow start Start reactants 4-bromophenol + Ethyl Bromoacetate start->reactants base Sodium Ethoxide in Ethanol reactants->base Williamson Ether Synthesis reflux Reflux (1 hr) base->reflux workup Solvent Removal & Aqueous Work-up reflux->workup purification Crystallization (Petroleum Ether) workup->purification product Ethyl 2-(4-bromophenoxy)acetate purification->product

Synthesis workflow for Ethyl 2-(4-bromophenoxy)acetate.

Spectral Characterization

Due to the common confusion with its isomer, Ethyl 2-(4-bromophenyl)acetate, it is imperative to confirm the structure of the synthesized product using spectroscopic methods. While a comprehensive set of publicly available, verified spectra for CAS 6964-29-0 is limited, the expected spectral features can be predicted based on its structure and comparison with similar phenoxyacetate compounds.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals in the aromatic region corresponding to the protons on the brominated phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, as well as bands corresponding to the C-O-C stretching of the ether linkage and the C-Br bond.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the bromine atom.

Applications in Research and Drug Development

Ethyl 2-(4-bromophenoxy)acetate serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a versatile starting material for the synthesis of pharmaceutical intermediates.

Safety and Handling

Proper handling of Ethyl 2-(4-bromophenoxy)acetate is essential to ensure laboratory safety.

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes serious eye damage.[3]

Precautionary Measures: [8][9]

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid:

    • If inhaled: Move the person to fresh air.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this chemical.

References

Sources

Spectroscopic Characterization and Analytical Workflows for Ethyl 2-(4-bromophenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small organic molecules forms the bedrock of quality control in medicinal chemistry and drug development. Ethyl 2-(4-bromophenoxy)acetate (CAS: 6964-29-0) is a critical synthetic intermediate, frequently utilized in the development of fibrate-class therapeutics and phenoxyacetic acid derivatives. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS). By detailing not just the what but the why behind experimental methodologies, this guide serves as a self-validating framework for analytical scientists.

Standardized Analytical Workflow

To ensure absolute data integrity, analytical characterization must follow an unbroken chain of custody from sample preparation to structural elucidation. The workflow below illustrates the orthogonal techniques required to confirm the molecular architecture of Ethyl 2-(4-bromophenoxy)acetate.

Workflow A Synthesis & Purification B Sample Preparation A->B C NMR (1H, 13C) CDCl3, 400 MHz B->C D FT-IR ATR Diamond B->D E EI-MS 70 eV B->E F Structural Elucidation C->F D->F E->F

Figure 1: Standardized analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for mapping the carbon-hydrogen framework of organic molecules. For Ethyl 2-(4-bromophenoxy)acetate, 1 H and 13 C NMR provide absolute confirmation of the ester linkage and the para-substituted aromatic ring.

Mechanistic Causality in NMR

The chemical shifts observed are direct consequences of local electronic environments. The singlet corresponding to the −O−CH2​−CO− group appears highly deshielded (downfield) at roughly 4.60 ppm. Causality: This methylene group is sandwiched between an electronegative ether oxygen and a carbonyl group. Both functional groups withdraw electron density via the inductive effect (-I effect), stripping the protons of their diamagnetic shielding.

Furthermore, the aromatic protons exhibit a classic AA'BB' spin system, which simplifies to two distinct doublets at 400 MHz. The protons ortho to the oxygen are shielded by the resonance (+M) effect of the ether oxygen, shifting them upfield relative to the protons ortho to the mildly deactivating bromine atom.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons that could obscure the analyte's signals, while the deuterium provides a stable lock signal for the spectrometer's radiofrequency field.

  • Acquisition: Acquire 1 H NMR at 400 MHz with a relaxation delay (D1) of 2.0 seconds. Acquire 13 C NMR at 100 MHz with proton decoupling.

  • Self-Validation Check: The internal standard (TMS) must appear at exactly 0.00 ppm, adhering to reporting standards. The integration ratio of the ethyl CH3​ (triplet) to the −O−CH2​− (singlet) must be exactly 3:2. Any fractional deviation indicates incomplete relaxation, co-eluting impurities, or baseline distortion.

Tabulated NMR Assignments

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.28Triplet (t)3H7.1 −CH2​−CH3​ (Ethyl)
4.25Quartet (q)2H7.1 −O−CH2​−CH3​ (Ethyl)
4.60Singlet (s)2H- Ar−O−CH2​−CO−
6.78Doublet (d)2H8.9Ar- H (ortho to Oxygen)
7.38Doublet (d)2H8.9Ar- H (ortho to Bromine)

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
14.2 CH3​ −CH2​−CH3​ (Ethyl)
61.5 CH2​ −O−CH2​−CH3​ (Ethyl)
65.4 CH2​ Ar−O−CH2​−CO−
113.5QuaternaryAr- C (attached to Br)
116.4 CH Ar- C H (ortho to Oxygen)
132.3 CH Ar- C H (ortho to Bromine)
157.2QuaternaryAr- C (attached to Oxygen)
168.5Quaternary C=O (Ester Carbonyl)

(Reference cross-verification available via the).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups identified in NMR, specifically probing the vibrational force constants of the ester and ether linkages.

Vibrational Causality

A standard aliphatic ester carbonyl typically absorbs around 1735 cm −1 . However, in Ethyl 2-(4-bromophenoxy)acetate, the C=O stretch is shifted higher to ~1755 cm −1 . Causality: The alpha-aryloxy group is strongly electron-withdrawing via induction. This inductive pull restricts the resonance between the ester alkoxy oxygen and the carbonyl carbon, effectively increasing the double-bond character of the C=O bond. A stronger bond correlates to a higher force constant, pushing the vibrational frequency to a higher wavenumber.

Self-Validating FT-IR Protocol
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and allowed to dry.

    • Causality: ATR is preferred over traditional KBr pellets because KBr is highly hygroscopic. Moisture absorption in KBr creates a false broad O−H stretch at 3300 cm −1 , which could be misidentified as a carboxylic acid impurity.

  • Acquisition: Collect a background spectrum (air). Place 2-3 mg of the neat sample onto the crystal, apply pressure via the anvil, and scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Self-Validation Check: The background spectrum must show a flat baseline (post-atmospheric compensation). The presence of a sharp peak at ~1755 cm −1 combined with the absence of a broad peak above 3000 cm −1 validates that the ester has not hydrolyzed into a carboxylic acid.

Table 3: FT-IR Vibrational Assignments (ATR)

Wavenumber (cm −1 )IntensityVibrational ModeAssignment
3060Weak C−H stretch (sp 2 )Aromatic ring hydrogens
2985, 2935Medium C−H stretch (sp 3 )Aliphatic ethyl and methylene groups
1755Strong C=O stretchEster carbonyl (shifted due to alpha -O-Ar)
1590, 1488Medium C=C stretchAromatic ring skeletal vibrations
1205, 1065Strong C−O stretchEster and aryl ether linkages
820Strong C−H out-of-plane bendPara-disubstituted benzene ring

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides the exact molecular weight and structural connectivity through predictable fragmentation pathways. The isotopic signature of bromine is a classic diagnostic tool in mass spectrometry, as detailed by .

Fragmentation Causality

Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. Causality: This results in a distinct "twin peak" molecular ion [M]+∙ at m/z 258 and 260.

Furthermore, the molecule undergoes a highly specific cleavage. The weakest bond in the system is the ether O−CH2​ bond adjacent to the carbonyl. Alpha cleavage results in the loss of the ∙CH2​COOCH2​CH3​ radical, leaving the highly stabilized 4-bromophenoxy cation at m/z 171/173, which typically manifests as the base peak (100% relative abundance).

Additionally, ethyl esters are known to undergo a McLafferty rearrangement. The carbonyl oxygen abstracts a gamma-hydrogen from the ethyl CH3​ group, leading to the expulsion of neutral ethylene ( C2​H4​ , 28 Da) and yielding a fragment at m/z 230/232.

Self-Validating MS Protocol
  • Instrument Tuning: Tune the GC-MS using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA fragments predictably at m/z 69, 219, and 502. This ensures the quadrupole mass filter is calibrated across the entire relevant mass range.

  • Ionization: Operate the electron impact source at exactly 70 eV.

    • Causality: 70 eV is the standardized energy where the de Broglie wavelength of the electron matches the bond lengths of typical organic molecules, maximizing ionization efficiency and allowing direct comparison against the libraries.

  • Self-Validation Check: The ratio of the m/z 258 to 260 peaks must be exactly 1:1. Any deviation indicates an isobaric interference or a contaminated ion source.

MS_Frag M Molecular Ion[M]⁺• m/z 258 / 260 (1:1) C10H11BrO3 F1 [4-Br-C6H4-O]⁺ m/z 171 / 173 (1:1) Base Peak M->F1 Loss of •CH2COOEt (-87 Da) F2 [4-Br-C6H4-OCH2CO]⁺ m/z 213 / 215 (1:1) M->F2 Loss of •OEt (-45 Da) F3 [M - C2H4]⁺• m/z 230 / 232 (1:1) McLafferty Rearrangement M->F3 Loss of C2H4 (-28 Da)

Figure 2: EI-MS fragmentation pathways for Ethyl 2-(4-bromophenoxy)acetate.

Table 4: EI-MS Fragmentation Data (70 eV)

m/z RatioRelative Abundance (%)Ion IdentityMechanism of Formation
258 / 260~50 [M]+∙ Molecular ion (1:1 isotopic ratio)
230 / 232~15 [M−C2​H4​]+∙ McLafferty rearrangement (loss of ethylene)
213 / 215~10 [M−OCH2​CH3​]+ Loss of ethoxy radical
171 / 173100 (Base Peak) [4−Br−C6​H4​−O]+ Alpha cleavage (loss of ∙CH2​COOEt )
87~40 [CH2​COOCH2​CH3​]+ Cleavage of ether O−C bond

Conclusion & Quality Assurance

The comprehensive characterization of Ethyl 2-(4-bromophenoxy)acetate relies on the synergistic interpretation of orthogonal data. The 1:1 isotopic signature in MS confirms the presence of bromine; the highly deshielded 4.60 ppm singlet in 1 H NMR confirms the ester-ether linkage; and the 1755 cm −1 FT-IR stretch verifies the intact carbonyl geometry. By adhering to the self-validating protocols outlined in this guide, analytical scientists can ensure the absolute structural integrity of this critical intermediate prior to downstream pharmaceutical synthesis.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." [Link]

  • National Center for Biotechnology Information. "PubChem Database."[Link]

  • Spectral Database for Organic Compounds (SDBS). "National Institute of Advanced Industrial Science and Technology (AIST)."[Link]

  • American Chemical Society. "ACS Guidelines for Authors - NMR Data Reporting."[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Gold Book - Mass Spectrometry." [Link]

Solubility Dynamics and Solvent Selection for Ethyl 2-(4-bromophenoxy)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ethyl 2-(4-bromophenoxy)acetate (CAS 6964-29-0) is a highly versatile synthetic intermediate utilized extensively in the development of pharmaceuticals, particularly in the synthesis of endothelin receptor antagonists and complex heterocyclic compounds [1]. As a halogenated phenoxy ester, its physicochemical behavior in solution dictates the efficiency of downstream reactions, extraction protocols, and purification workflows.

This whitepaper provides an in-depth analysis of the solubility profile of ethyl 2-(4-bromophenoxy)acetate in various organic solvents. By examining the structure-property relationships (SPR) and thermodynamic principles governing its solvation, this guide equips synthetic chemists with the authoritative grounding necessary to optimize reaction conditions and maximize yields.

Structural Causality & Physicochemical Profiling

To master the solubility of a compound, one must first deconstruct its molecular architecture. Ethyl 2-(4-bromophenoxy)acetate consists of three critical domains that dictate its solvent interactions:

  • The Ethyl Ester Moiety: Confers moderate polarity and acts as a hydrogen-bond acceptor. It is the primary reactive site for nucleophilic attacks (e.g., Grignard additions) and saponification.

  • The Phenoxy Ether Linkage: Provides rotational flexibility and contributes to the molecule's overall electron density, interacting favorably with polar aprotic solvents via dipole-dipole interactions.

  • The para-Bromo Substituent: This heavy halogen atom is the primary driver of the molecule's lipophilicity.

While the unhalogenated parent compound, ethyl phenoxyacetate (CAS 2555-49-9), exhibits a measurable water solubility of approximately 874.4 mg/L at 25°C [2] and possesses a Hansen Solubility Parameter profile of δD: 17.75, δP: 5.50, δH: 6.63 [3], the addition of the bromine atom drastically alters this profile. The heavy halogen increases the molecular volume and polarizability, raising the LogP from ~2.2 to approximately 3.4. Consequently, ethyl 2-(4-bromophenoxy)acetate is practically insoluble in water but exhibits exceptional solubility in a broad spectrum of organic solvents.

Quantitative Solubility Matrix

Understanding the dielectric constant (ε) and the specific solvating power of organic media is critical for selecting the appropriate solvent for both reaction and purification phases. The following table synthesizes the solubility dynamics of ethyl 2-(4-bromophenoxy)acetate across key solvent classes.

Table 1: Solubility Profile in Organic Solvents (at 25°C)
Solvent ClassSpecific SolventDielectric Constant (ε)Solubility ProfilePrimary Application
Aliphatic Ethers Diethyl Ether4.3Very Soluble (>100 mg/mL)Organometallic reactions (Grignard), Extractions
Halogenated Dichloromethane (DCM)9.1Freely Soluble (>200 mg/mL)Liquid-liquid extraction, Halogenation reactions
Esters Ethyl Acetate (EtOAc)6.0Freely Soluble (>200 mg/mL)Chromatography, Recrystallization mixtures
Polar Aprotic DMF / DMSO36.7 / 46.7Very Soluble (>150 mg/mL)SN2 substitutions, High-temp coupling
Alcohols Ethanol / Methanol24.5 / 32.7Soluble (~50 mg/mL)Mild hydrolysis, Esterification
Hydrocarbons Hexanes / Heptane1.9Moderately SolubleAnti-solvent for recrystallization

Logical Workflows for Solvent Selection

The choice of solvent is rarely dictated by solubility alone; it is a function of the intended chemical transformation. Below is the logical decision tree for selecting the optimal organic solvent system for ethyl 2-(4-bromophenoxy)acetate.

SolventSelection Start Ethyl 2-(4-bromophenoxy)acetate Solvent Selection Reaction Reaction Medium Start->Reaction Purification Purification / Extraction Start->Purification Grignard Grignard / Organometallic (Diethyl Ether, THF) Reaction->Grignard Aprotic, Low Polarity SN2 Nucleophilic Substitution (DMF, DMSO, MeCN) Reaction->SN2 Polar Aprotic Extraction Liquid-Liquid Extraction (DCM, EtOAc, Ether) Purification->Extraction Water Immiscible Cryst Recrystallization (Hexanes / EtOAc mix) Purification->Cryst Temperature Dependent

Workflow for selecting organic solvents based on the application of Ethyl 2-(4-bromophenoxy)acetate.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, empirical protocols must be designed with built-in validation mechanisms. The following methodologies detail how to handle ethyl 2-(4-bromophenoxy)acetate in solution.

Protocol A: Shake-Flask Gravimetric Solubility Determination

This protocol is used to empirically verify the thermodynamic solubility of the compound in a target organic solvent (e.g., a novel binary mixture).

Step-by-Step Methodology:

  • Saturation: Add an excess amount of ethyl 2-(4-bromophenoxy)acetate (approx. 500 mg) to a 5 mL glass vial containing 2 mL of the target organic solvent.

  • Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours at 25°C to let undissolved solute settle. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent organic solvent degradation of the filter).

  • Gravimetric Analysis: Transfer exactly 1.00 mL of the filtered aliquot into a pre-weighed, dry glass vial.

  • Evaporation: Evaporate the solvent under a gentle stream of high-purity nitrogen gas, followed by drying in a vacuum oven at 40°C until a constant weight is achieved.

  • Self-Validation Checkpoint:

    • Mass Balance: Weigh the residue to calculate solubility (mg/mL).

    • Integrity Check: Re-dissolve a micro-fraction of the residue in HPLC-grade acetonitrile and analyze via HPLC-UV (at 254 nm). The chromatographic purity must match the starting material (>98%). If degradation peaks are observed, the solvent is reactive and the solubility data is invalid.

Protocol B: Grignard Addition in Diethyl Ether

Because ethyl 2-(4-bromophenoxy)acetate is highly soluble in aliphatic ethers, diethyl ether is the premier choice for organometallic reactions, such as the synthesis of tertiary alcohols used in endothelin receptor antagonists [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.2 g of ethyl 2-(4-bromophenoxy)acetate in 50 mL of anhydrous diethyl ether. The high solubility ensures a homogeneous, low-viscosity solution.

  • Inert Atmosphere: Purge the reaction flask with Argon and cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dropwise, over 10 minutes, add 14.0 mL of a 3.0 M methylmagnesium iodide solution in ether.

  • Reaction Maturation: Stir the solution at 0°C for exactly 1 hour.

  • Quenching: Carefully add 50 mL of a saturated aqueous ammonium chloride solution to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.

  • Self-Validation Checkpoint:

    • Phase Separation: Stir for 10 minutes. The system must distinctly separate into a lower aqueous phase and an upper organic (ether) phase. If an emulsion forms, the ionic strength of the aqueous layer is insufficient; add solid NaCl to force phase separation.

  • Extraction: Separate the organic phase. Extract the aqueous phase with an additional 50 mL of ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and evaporate to yield the product as an oil.

SyntheticPathway Ester Ethyl 2-(4-bromophenoxy)acetate (Substrate) Grignard MeMgI in Diethyl Ether (0°C, Argon) Ester->Grignard Addition Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Quench NH4Cl (aq) Quench Intermediate->Quench Hydrolysis Product 1-(4-bromophenoxy)-2-methylpropan-2-ol (Tertiary Alcohol) Quench->Product Phase Separation

Grignard addition pathway converting the ethyl ester to a tertiary alcohol in diethyl ether.

Conclusion & Best Practices

The solubility of ethyl 2-(4-bromophenoxy)acetate is dictated by the delicate balance between its polar ester/ether functionalities and its highly lipophilic para-bromophenyl ring. For synthetic applications, diethyl ether and dichloromethane represent the optimal solvents due to their high solvating power and ease of removal post-reaction.

When designing purification workflows, chemists should leverage the compound's high solubility in ethyl acetate and its moderate solubility in hexanes to create highly effective binary solvent systems for silica gel chromatography or low-temperature recrystallization. Always employ self-validating analytical checks (like post-evaporation HPLC) when testing novel solvent mixtures to ensure the ester linkage remains uncompromised.

References

  • HRP960272A2 - Heterocyclic compounds - Google Patents Source: Google Patents URL
  • ethyl phenoxyacetate, 2555-49-9 - The Good Scents Company Source: The Good Scents Company URL
  • Source: Toxics Use Reduction Institute (TURI)

Strategic Applications of Ethyl 2-(4-bromophenoxy)acetate in Medicinal Chemistry: A Bifunctional Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. Ethyl 2-(4-bromophenoxy)acetate (CAS 6964-29-0) has emerged as a privileged scaffold in the synthesis of therapeutics targeting metabolic and inflammatory pathways[1]. This technical guide explores the structural rationale, biological applications, and validated synthetic workflows associated with this compound, providing researchers with an authoritative blueprint for its utilization in drug design.

Structural Rationale: The Bifunctional Paradigm

The utility of Ethyl 2-(4-bromophenoxy)acetate lies in its orthogonal reactivity, which allows for independent modification of its two termini without the need for complex protection/deprotection schemes.

  • The para-Bromo Handle (Electrophilic Site): The bromine atom situated para to the ether linkage serves as an ideal substrate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions). The electron-donating nature of the phenoxy oxygen moderately deactivates the ring, making the oxidative addition of palladium highly selective and minimizing unwanted homocoupling.

  • The Ethyl Ester (Pro-drug / Protecting Group): The ethyl ester masks the carboxylic acid, which is the ultimate active pharmacophore for many biological targets.

    • Causality in Synthesis: Retaining the ester during early-stage cross-coupling is critical. Free carboxylic acids can coordinate to palladium centers, forming stable Pd(II) carboxylate complexes that poison the catalytic cycle. Furthermore, the ester significantly enhances the intermediate's solubility in aprotic solvents (e.g., Toluene, 1,4-Dioxane) required for organometallic chemistry.

G Core Ethyl 2-(4-bromophenoxy)acetate (Bifunctional Scaffold) Br_Site para-Bromo Group (Electrophilic Site) Core->Br_Site Ester_Site Ethyl Ester Group (Protecting Group) Core->Ester_Site Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Br_Site->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Br_Site->Buchwald Pd Catalyst Hydrolysis Saponification (Free Phenoxyacetic Acid) Ester_Site->Hydrolysis LiOH/NaOH Grignard Grignard Addition (Tertiary Alcohol) Ester_Site->Grignard RMgX Target1 PPAR Agonists (Metabolic Disease) Suzuki->Target1 Target2 CRTH2 Antagonists (Asthma/Allergy) Suzuki->Target2 Hydrolysis->Target1 Hydrolysis->Target2

Fig 1: Bifunctional reactivity of Ethyl 2-(4-bromophenoxy)acetate in drug synthesis.

Key Biological Targets and Pharmacophore Significance

PPAR Agonism (Metabolic Disorders)

Peroxisome Proliferator-Activated Receptors (PPAR α , γ , δ ) are nuclear receptors that regulate lipid and glucose metabolism. The phenoxyacetic acid moiety is a globally recognized pharmacophore for PPAR activation, mimicking endogenous free fatty acids[2]. By functionalizing the para-bromo position of Ethyl 2-(4-bromophenoxy)acetate with lipophilic biaryl groups, researchers have successfully developed highly potent PPAR δ partial agonists for the treatment of Type 2 diabetes[3]. Furthermore, this scaffold has been instrumental in the discovery of dual FFAR1-PPAR δ agonists, which improve mitochondrial function in pancreatic beta cells[2].

CRTH2 Antagonism (Allergic Inflammation)

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2) is a G-protein coupled receptor implicated in asthma and allergic rhinitis. High-throughput screening campaigns frequently identify the phenoxyacetic acid scaffold as a primary hit for CRTH2 antagonism[4]. Utilizing Sonogashira or Suzuki couplings on the para-bromo handle allows for the rapid synthesis of alkynylphenoxyacetic acid derivatives, which exhibit excellent oral bioavailability and picomolar affinity for the CRTH2 receptor[5].

Endothelin Receptor Antagonism

Beyond carboxylic acid targets, the ethyl ester of this scaffold can be reacted with Grignard reagents (e.g., methylmagnesium iodide) to yield tertiary alcohols. These modified derivatives are critical intermediates in the synthesis of Endothelin receptor antagonists, utilized for treating pulmonary hypertension and cardiovascular diseases[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each experimental choice.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Biaryl Construction

Objective: Construct a biaryl framework via C-C bond formation at the para-bromo position.

  • Preparation: In an oven-dried Schlenk flask under argon, combine Ethyl 2-(4-bromophenoxy)acetate (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and anhydrous K2​CO3​ (2.5 eq).

    • Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This significantly accelerates the rate-limiting reductive elimination step, preventing competitive debromination. K2​CO3​ acts to form a reactive boronate "ate" complex, increasing the nucleophilicity of the arylboronic acid for transmetalation.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2​O .

    • Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the transmetalation transition state.

  • Reaction & Validation: Heat to 80°C for 4 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The starting bromide is strongly UV-active. The complete disappearance of this spot, coupled with the emergence of a lower- Rf​ spot (the more polar biaryl product), intrinsically validates reaction completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Ester Saponification to the Active Pharmacophore

Objective: Unmask the ethyl ester to yield the biologically active free phenoxyacetic acid.

  • Solubilization: Dissolve the biaryl-phenoxyacetate intermediate (1.0 eq) in a 2:2:1 mixture of THF, Methanol, and H2​O .

  • Hydrolysis: Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 2 hours.

    • Causality: Lithium hydroxide is chosen over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This enhances the electrophilicity of the ester carbon, allowing for rapid hydrolysis at room temperature without degrading sensitive functional groups on the biaryl tail.

  • Phase-Switch Validation: Evaporate the organic solvents under reduced pressure. The remaining aqueous layer will contain the highly soluble lithium carboxylate salt.

    • Self-Validation: Slowly add 1M HCl dropwise until the pH reaches ~2. The protonated free carboxylic acid will immediately crash out of the solution as a white/off-white precipitate. This pH-dependent phase switch is a visual, self-validating indicator of successful hydrolysis.

  • Isolation: Isolate the precipitated active drug via vacuum filtration, wash with cold water, and dry under high vacuum.

Mechanism of Action Visualization

The resulting free phenoxyacetic acid derivatives act as potent nuclear receptor modulators. The diagram below illustrates the causal signaling pathway for PPAR activation.

PPAR_Signaling Ligand Phenoxyacetic Acid Derivative (Agonist) Cytosol Cytosol Entry Ligand->Cytosol PPAR PPAR (α/γ/δ) Activation Cytosol->PPAR Binding RXR RXR Heterodimerization PPAR->RXR Complex Formation Nucleus Translocation to Nucleus RXR->Nucleus PPRE Binding to PPRE (DNA Promoter) Nucleus->PPRE Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Co-activator Recruitment

Fig 2: Mechanism of action for phenoxyacetic acid-derived PPAR agonists.

Quantitative Data Summary

The table below summarizes the typical reaction parameters, expected yields, and downstream applications when utilizing Ethyl 2-(4-bromophenoxy)acetate in drug discovery workflows.

Reaction TypeReagents / CatalystTarget PharmacophoreTypical YieldKey Application
Suzuki-Miyaura Coupling Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O Biaryl phenoxyacetate75–90%PPAR δ Agonists[3]
Sonogashira Coupling Pd(PPh3​)2​Cl2​ , CuI, Et3​N Alkynylphenoxyacetate65–85%CRTH2 Antagonists[5]
Grignard Addition MeMgI, Anhydrous Diethyl EtherTertiary Alcohol70–80%Endothelin Antagonists[6]
Saponification LiOH⋅H2​O , THF/MeOH/ H2​O Free Phenoxyacetic Acid>90%Active Drug Conversion

References

  • Heterocyclic compounds (Endothelin Receptor Antagonists)
  • 2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists Source: PubMed / National Institutes of Health URL:[Link]

  • Phenoxyacetic acid PPARd partial agonists for the treatment of type 2 diabetes: synthesis, optimization, and in vivo efficacy Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases Source: Journal of Medicinal Chemistry URL:[Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Source: Drug Design, Development and Therapy (Dove Medical Press) URL:[Link]

Sources

Comprehensive Technical Guide on Ethyl 2-(4-bromophenoxy)acetate: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-bromophenoxy)acetate is a highly versatile bifunctional building block extensively utilized in organic synthesis, medicinal chemistry, and materials science. Featuring both an aryl bromide moiety and an aliphatic ester group, this compound serves as a critical intermediate for synthesizing complex biaryl systems, peroxisome proliferator-activated receptor (PPAR) agonists, and endothelin receptor antagonists[1]. This whitepaper provides a rigorous examination of its chemical identity, physicochemical properties, synthetic methodologies, and downstream applications for drug development professionals.

Chemical Identity and Nomenclature

Accurate nomenclature is critical for regulatory compliance and database querying. The compound is globally recognized by its systematic IUPAC designation, though several legacy synonyms remain in industrial circulation.

  • Systematic IUPAC Name: ethyl 2-(4-bromophenoxy)acetate[2][3]

  • Common Synonyms:

    • (4-Bromophenoxy)acetic acid ethyl ester[4][5]

    • Ethyl 4-bromophenoxyacetate[6][7]

    • Acetic acid, (4-bromophenoxy)-, ethyl ester[5]

    • NSC 66305[5][7]

  • CAS Registry Number: 6964-29-0[5][6][7]

Physicochemical Profile

Understanding the physical parameters of ethyl 2-(4-bromophenoxy)acetate is essential for designing purification protocols (e.g., distillation parameters) and predicting its behavior in various solvent systems.

PropertyValue
IUPAC Name ethyl 2-(4-bromophenoxy)acetate
CAS Registry Number 6964-29-0
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.09 g/mol
Boiling Point ~303.8 °C at 760 mmHg[8]
Density ~1.4 g/cm³ (Predicted)
Appearance Colorless to pale-yellow liquid / low-melting solid

Synthetic Methodology: The Williamson Etherification

The primary industrial and laboratory route to ethyl 2-(4-bromophenoxy)acetate is the Williamson ether synthesis, utilizing 4-bromophenol and an ethyl haloacetate[4][9].

SynthesisWorkflow R1 4-Bromophenol Base K2CO3 (Base) R1->Base Deprotonation R2 Ethyl Bromoacetate Solvent Acetone/DMF (60-80°C) R2->Solvent SN2 Attack Base->Solvent Phenoxide Workup Aqueous Workup Solvent->Workup Completion Product Ethyl 2-(4-bromophenoxy)acetate Workup->Product Purification

Figure 1: Step-by-step workflow for the Williamson ether synthesis of Ethyl 2-(4-bromophenoxy)acetate.

Step-by-Step Protocol & Mechanistic Causality

Objective: High-yield synthesis via S_N2 alkylation.

  • Nucleophile Activation: Charge an oven-dried round-bottom flask with 4-bromophenol (1.0 eq) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) in N,N-Dimethylformamide (DMF). Stir at ambient temperature for 30 minutes.

    • Causality: 4-Bromophenol (pKa ~9.3) requires a mild base for deprotonation. K₂CO₃ is selected because it quantitatively generates the phenoxide nucleophile without being strong enough to induce premature base-catalyzed hydrolysis of the incoming ester electrophile.

  • Electrophilic Addition: Add ethyl chloroacetate or bromoacetate (1.1 eq) dropwise via an addition funnel over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the S_N2 reaction and prevents localized over-alkylation.

  • Thermal Acceleration: Elevate the reaction temperature to 60–80 °C and maintain for 4–6 hours.

    • Causality: DMF, as a polar aprotic solvent, accelerates the reaction by leaving the phenoxide anion unsolvated ("naked"). Thermal energy is applied to overcome the activation barrier of the S_N2 displacement.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.

    • Validation: The reaction is deemed complete when the lower R_f phenolic spot (UV active) is fully consumed, replaced by a distinct, higher R_f spot representing the less polar ester product.

  • Quench & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides an optimal partition coefficient for the target ester while leaving unreacted K₂CO₃ and inorganic halide salts in the aqueous phase.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:

  • Mass Spectrometry (ESI-MS): A self-validating marker for this compound is its isotopic signature. The mass spectrum will display an [M+H]⁺ peak at m/z ~259 and ~261 in a distinct 1:1 ratio. This isotopic doublet confirms the retention of the bromine atom (⁷⁹Br and ⁸¹Br), ensuring that unwanted debromination has not occurred during synthesis.

  • ¹H NMR Spectroscopy: The ethyl ester group presents a characteristic triplet (~1.2 ppm, -CH₃) and quartet (~4.2 ppm, -CH₂-). The phenoxy acetate methylene (-O-CH₂-CO-) appears as a sharp singlet at ~4.6 ppm due to adjacent oxygen and carbonyl deshielding. The aromatic protons exhibit a classic AA'BB' spin system (two doublets integrating to 4H between 6.8 and 7.4 ppm), confirming para-substitution.

Downstream Applications in Drug Discovery

The dual functionality of ethyl 2-(4-bromophenoxy)acetate makes it a privileged scaffold in medicinal chemistry. The ester acts as a protected carboxylic acid, while the aryl bromide is a prime candidate for transition-metal-catalyzed cross-coupling.

Downstream Core Ethyl 2-(4-bromophenoxy)acetate Hydrolysis Ester Hydrolysis Core->Hydrolysis NaOH/EtOH Suzuki Suzuki Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Amination Buchwald-Hartwig Core->Amination Pd(0), Amine Prod1 (4-Bromophenoxy)acetic Acid Hydrolysis->Prod1 Prod2 Biaryl Phenoxyacetates Suzuki->Prod2 Prod3 N-Aryl Phenoxyacetates Amination->Prod3

Figure 2: Divergent synthetic applications leveraging the aryl bromide and ester moieties.

  • Palladium-Catalyzed Cross-Coupling: The para-bromo site readily undergoes Suzuki-Miyaura coupling with arylboronic acids to generate biaryl phenoxyacetates. These structures are frequently explored in the development of novel endothelin receptor antagonists[1].

  • Ester Hydrolysis: Saponification using NaOH in ethanol yields (4-bromophenoxy)acetic acid. This free acid is a common pharmacophore in fibrate-class drugs and PPAR agonists used to treat dyslipidemia.

References

  • LookChem. "ethyl 2-(4-bromophenoxy)acetate". Available at:[Link]

  • iChemistry. "CAS号查询: 6964-29-0". Available at:[Link]

  • Google Patents. "HRP960272A2 - Heterocyclic compounds".
  • MOLBASE. "ethyl 2-(4-bromophenoxy)acetate properties". Available at: [Link]

Sources

A Technical Guide to the Discovery, History, and Application of Phenoxyacetate Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Phenoxyacetic acid and its derivatives represent a class of organic compounds that have profoundly impacted modern agriculture and medicine. Initially synthesized in the late 19th century, their true potential was not realized until the 1940s with the discovery of their potent herbicidal properties. This guide provides a comprehensive technical overview of the history of phenoxyacetate compounds, from their initial discovery to their development as synthetic auxin herbicides and their subsequent exploration in pharmaceutical applications. We will delve into the core synthetic methodologies, the molecular mechanism of action, key analytical techniques, and the pivotal scientific discoveries that have shaped our understanding and utilization of this versatile chemical scaffold.

The Dawn of a Scaffold: Early Synthesis and Discovery

The journey of phenoxyacetic acid (POA) began not as a revolutionary herbicide, but as a product of fundamental organic synthesis exploration. The first documented synthesis of phenoxyacetic acid was reported in 1880.[1][2] This pioneering work was achieved through a classic Williamson ether synthesis, reacting sodium phenolate with sodium chloroacetate in an aqueous solution.[1][2] This method involves the nucleophilic attack of the phenolate anion on the methylene carbon of the chloroacetate, forming the characteristic ether linkage.[1][2] For decades, phenoxyacetic acid remained largely a chemical curiosity, a stable, crystalline solid that served as a foundational block for further chemical exploration.[3]

The parent compound, phenoxyacetic acid, is not itself a potent herbicide but is the crucial structural backbone for many widely used phenoxy herbicides.[1][2] Its early synthesis laid the essential groundwork for the discoveries that would follow more than half a century later.

The Herbicide Revolution: A Paradigm Shift in Agriculture

The 1940s marked a turning point for phenoxyacetate compounds, transforming them from laboratory reagents into agents of an agricultural revolution.[3][4] The impetus for this transformation was World War II, which spurred intensive research into plant growth regulators for both agricultural and military purposes.[5][6]

This period saw a remarkable case of multiple, independent discovery by several research groups working under wartime secrecy in the United Kingdom and the United States.[5][6][7]

  • Imperial Chemical Industries (ICI), UK: A team led by William G. Templeman was investigating the effects of high concentrations of the natural plant auxin, indole-3-acetic acid (IAA), on plant growth. In 1940, they found that high doses of IAA could kill broadleaf weeds in a cereal field.[5] This led them to search for more stable and potent synthetic analogues, culminating in the discovery of (4-chloro-2-methylphenoxy)acetic acid (MCPA).[5][7][8]

  • Rothamsted Research, UK: Concurrently, Philip S. Nutman and his associates were conducting similar research, contributing to the pool of knowledge on these novel compounds.[5][6]

  • American Chemical Paint Company, USA: Franklin D. Jones and his team were also independently exploring these compounds, leading to significant breakthroughs on the American front.[5][6]

  • University of Chicago & USDA, USA: A collaborative effort by Ezra Kraus, John W. Mitchell, and others further elucidated the potent biological activity of these molecules.[5][6]

A pivotal moment came in 1941 when Robert Pokorny, an industrial chemist, published the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) from their respective chlorinated phenols and chloroacetic acid.[5][9][10][11] While Pokorny reported the synthesis, the first scientific publication describing the plant growth-regulating activity of these substituted phenoxy compounds was by P. W. Zimmerman and A. E. Hitchcock in 1942.[5][12][13][14]

Following the war, the commercial potential of these discoveries was rapidly realized. In 1945, the American Chemical Paint Company brought 2,4-D to the market under the brand name "Weedone".[5] It was the first selective herbicide, capable of controlling broadleaf weeds without harming monocotyledonous crops like wheat, corn, and rice, fundamentally changing weed management practices worldwide.[3][5][15]

Key Historical Milestones
Compound/EventYearSignificance
First Synthesis of Phenoxyacetic Acid1880Established the foundational Williamson ether synthesis for the compound.[1]
Synthesis of 2,4-D1941Robert Pokorny publishes the chemical synthesis of this soon-to-be-vital herbicide.[9][10]
Discovery of Herbicidal ActivityEarly 1940sMultiple independent discoveries in the UK and US identify the potent, selective herbicidal effects of MCPA and 2,4-D.[5][6]
First Publication on Biological Activity1942Zimmerman and Hitchcock describe the effects of substituted phenoxy acids as plant growth substances.[12][14]
Commercial Introduction of 2,4-D1945Marketed as "Weedone," it becomes the first modern selective herbicide, revolutionizing agriculture.[5]

Mechanism of Action: Hijacking the Plant's Growth Machinery

Phenoxy herbicides exert their effects by acting as synthetic mimics of the natural plant growth hormone indole-3-acetic acid (IAA), the most common auxin.[8][16][17][18] In broadleaf plants, these synthetic auxins induce rapid, uncontrolled, and unsustainable growth that ultimately leads to the plant's death.[5][8]

The molecular signaling pathway is a well-elucidated cascade:

  • Receptor Binding: In the presence of high concentrations of synthetic auxin (like 2,4-D), the compound binds to a receptor complex, primarily the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[19][20] The auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and a family of transcriptional repressor proteins known as Aux/IAA.[20]

  • Repressor Ubiquitination and Degradation: This binding event targets the Aux/IAA repressor for ubiquitination by the SCF(TIR1) E3 ubiquitin ligase complex. The tagged Aux/IAA protein is then rapidly degraded by the 26S proteasome.[19][21]

  • Activation of Transcription: In the absence of auxin, Aux/IAA proteins bind to and repress AUXIN RESPONSE FACTOR (ARF) transcription factors.[19][22] The degradation of Aux/IAA repressors frees the ARF transcription factors.

  • Gene Expression and Physiological Response: The liberated ARFs can then bind to auxin response elements (AuxREs) in the promoters of specific genes, activating the transcription of hundreds of downstream genes.[20][23] This leads to the classic physiological symptoms of phenoxy herbicide action, including cell elongation, tissue proliferation, epinasty (stem and leaf curling), and ultimately, disruption of vascular tissues and plant death.[5][16][24]

AuxinSignaling cluster_low Low Auxin cluster_high High Auxin (Phenoxyacetate) AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds & Represses Gene_low Auxin-Responsive Genes ARF_low->Gene_low Repressed Auxin Auxin (e.g., 2,4-D) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds AuxIAA_high Aux/IAA TIR1->AuxIAA_high Binds Proteasome 26S Proteasome AuxIAA_high->Proteasome Ubiquitination & Degradation ARF_high ARF Gene_high Auxin-Responsive Genes ARF_high->Gene_high Activates Transcription Result Uncontrolled Growth Gene_high->Result

Caption: Auxin signaling pathway disruption by phenoxyacetates.

Core Methodologies: Synthesis and Analysis

Experimental Protocol 1: Synthesis of Phenoxyacetic Acid via Williamson Ether Synthesis

This protocol describes the foundational method for preparing the phenoxyacetic acid scaffold.[1][25][26]

Materials:

  • Phenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Water (distilled)

  • Diethyl ether (for extraction)

  • Round bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Deprotonation of Phenol: In a round bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium phenolate.

  • Nucleophilic Substitution: To the sodium phenolate solution, add an aqueous solution of chloroacetic acid (pre-neutralized with NaOH to form sodium chloroacetate). Heat the mixture under reflux for 1-2 hours. The phenolate anion will displace the chloride ion from the chloroacetate.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid while stirring until the solution is acidic (test with litmus or Congo red paper). This protonates the sodium phenoxyacetate carboxylate group.[1][27]

  • Precipitation and Isolation: Phenoxyacetic acid will precipitate out of the acidic solution as a white solid.

  • Purification: The crude product can be isolated by filtration. For higher purity, the product can be extracted from the acidified solution using diethyl ether. The ether extract is then washed, dried, and the solvent evaporated. The resulting solid can be further purified by recrystallization from hot water or ethanol.[27][28]

SynthesisWorkflow A 1. Deprotonation Phenol + NaOH → Sodium Phenolate B 2. Substitution Reaction Add Sodium Chloroacetate Reflux for 1-2 hours A->B C 3. Acidification Cool mixture Add dilute HCl to precipitate product B->C D 4. Isolation & Purification Filter crude solid OR Extract with Diethyl Ether C->D E 5. Final Product Recrystallize for pure Phenoxyacetic Acid D->E HPLC_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis HPLC Analysis A Acidify Water Sample B Condition SPE Cartridge A->B C Load Sample B->C D Wash & Dry Cartridge C->D E Elute with Organic Solvent D->E F Evaporate & Reconstitute E->F G Inject Sample onto RP-C18 Column F->G H Gradient Elution (Acetonitrile/Acidified Water) G->H I UV Detection H->I J Data Analysis & Quantification I->J

Sources

Methodological & Application

Application Note: Protocol for Williamson Ether Synthesis of Ethyl 2-(4-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 2-(4-bromophenoxy)acetate is a highly versatile building block frequently utilized in medicinal chemistry and agrochemical development. It serves as a critical intermediate in the convergent synthesis of complex active pharmaceutical ingredients (APIs), including specific inhibitors and biologically active biaryl compounds[1].

The construction of the aryl-alkyl ether linkage is achieved via the Williamson Ether Synthesis , a classic bimolecular nucleophilic substitution (SN2) reaction[2]. While historical literature often cites the use of sodium metal in ethanol to generate the reactive phenoxide[3], modern, scalable bench chemistry strongly favors a milder, highly controlled approach. This protocol utilizes anhydrous potassium carbonate (K2CO3) as the base and N,N-dimethylformamide (DMF) as the solvent[4].

The Causality of Reagent Selection
  • Base (K2CO3): Potassium carbonate is selectively chosen because it is basic enough to completely deprotonate 4-bromophenol (pKa ~9.3) but mild and non-nucleophilic enough to prevent the unwanted hydrolysis of the ethyl ester moiety on the electrophile.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively solvates the potassium cation but leaves the phenoxide anion "naked." This lack of hydrogen bonding around the nucleophile drastically lowers the activation energy required for the SN2 backside attack[4].

  • Electrophile (Ethyl bromoacetate): The alpha-halogen is exceptionally activated. The adjacent electron-withdrawing carbonyl group lowers the energy of the C–Br σ* orbital (LUMO), making it a prime target for rapid nucleophilic attack[2].

Mechanistic Pathway

Mechanism A 4-Bromophenol (Weak Acid) C 4-Bromophenoxide Ion (Nucleophile) A->C Deprotonation B K2CO3 (Mild Base) B->C K+ Counterion E Transition State (SN2 Backside Attack) C->E Nucleophilic Attack D Ethyl Bromoacetate (Electrophile) D->E alpha-Carbon F Ethyl 2-(4-bromophenoxy)acetate (Product) E->F - KBr

Caption: SN2 Mechanism of Williamson Ether Synthesis for Ethyl 2-(4-bromophenoxy)acetate.

Experimental Design & Stoichiometry

To ensure a self-validating and high-yielding reaction, the stoichiometry is designed with a slight excess of the electrophile and base to drive the reaction to completion while minimizing purification bottlenecks.

Table 1: Reagents and Stoichiometric Rationale

ReagentMW ( g/mol )EquivalentsRole & Causality
4-Bromophenol 173.011.0Nucleophile Precursor: Limiting reagent.
Ethyl bromoacetate 167.001.1Electrophile: Slight excess ensures full conversion of the phenol[1].
K2CO3 (Anhydrous) 138.211.5Mild Base: Excess neutralizes generated HBr and drives equilibrium[4].
DMF (Anhydrous) 73.095 Vol (mL/g)Solvent: Polar aprotic environment accelerates SN2 kinetics[4].

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . At critical junctions, observable physical changes or analytical checks are embedded to verify the success of the step before proceeding.

Phase 1: Phenoxide Formation
  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.0 eq) in anhydrous DMF (5 volumes relative to phenol mass).

  • Deprotonation: Add anhydrous K2CO3 (1.5 eq) in one portion.

  • Validation Check: Stir the suspension at room temperature for 30 minutes. Visual cue: The solution will transition to a slightly thicker, opaque suspension as the potassium phenoxide salt forms and insoluble K2CO3 remains suspended.

Phase 2: Alkylation
  • Addition: Cool the mixture slightly in a water bath (to ~20 °C) and add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the local concentration of the highly reactive electrophile, preventing exothermic spikes and minimizing unwanted side reactions[1].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 to 6 hours under an inert atmosphere (nitrogen or argon)[4].

Phase 3: Reaction Monitoring & Workup
  • Self-Validation (TLC): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of 10% Ethyl Acetate in Hexanes. The starting 4-bromophenol (lower Rf, UV active) should be completely consumed, replaced by a new, higher Rf spot corresponding to the product.

  • Quench: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (KBr and unreacted K2CO3).

  • Extraction: Dilute the filtrate with Ethyl Acetate (15 volumes). Transfer to a separatory funnel and wash the organic layer extensively with distilled water (3 × 50 mL).

    • Causality: DMF is highly water-soluble; aggressive aqueous washing is mandatory to partition it out of the organic phase[1].

  • Drying: Wash the organic layer with saturated aqueous NaCl (brine) to break any emulsions and pre-dry the layer. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Crystallization: The crude residue will typically solidify upon standing. Purify by recrystallization from boiling petroleum ether to yield a highly pure, white powder[3].

Process Workflow

Workflow S1 1. Phenoxide Formation Mix 4-bromophenol + K2CO3 in DMF S2 2. Alkylation Dropwise addition of Ethyl bromoacetate S1->S2 S3 3. Thermal Activation Heat at 80°C for 4-6 hours S2->S3 S4 4. Quench & Filter Cool to RT, filter inorganic salts S3->S4 S5 5. Liquid-Liquid Extraction Partition in EtOAc/H2O, wash with Brine S4->S5 S6 6. Purification Recrystallization from Petroleum Ether S5->S6

Caption: Step-by-step experimental workflow for the synthesis and purification process.

Quantitative Data & Process Validation

Table 2: Expected Outcomes and Troubleshooting

Parameter / IssueExpected Outcome / SolutionCausality / Rationale
Reaction Completion Complete conversion within 4-6 hrs at 80°CSN2 is accelerated by DMF solvating K+[4].
Expected Yield 85% - 95%Highly efficient SN2 due to activated alpha-halo ester[3].
Physical Appearance White, water-insoluble powderHigh purity post-recrystallization[3].
Impurity: Dialkylation Minimal to noneDropwise addition of electrophile controls local concentration[1].
Persistent DMF in Product High vacuum or extra water washes neededDMF has a high boiling point; extensive aqueous washing partitions it away[1].

References

  • [3] Synthesis of (b) Ethyl p-bromophenoxy-acetate. PrepChem. URL:

  • [1] The Convergent Synthesis of LY2365109: A Technical Guide. BenchChem. URL:

  • [2] Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. BenchChem. URL:

  • [4] WO2018002958A1 - Novel hydrazide containing compounds as btk inhibitors. Google Patents. URL:

Sources

Experimental procedure for the alkylation of 4-nitrophenol with ethyl bromoacetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Facile Synthesis of Ethyl (4-nitrophenoxy)acetate via Williamson Ether Synthesis: A Detailed Experimental Guide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl (4-nitrophenoxy)acetate through the alkylation of 4-nitrophenol with ethyl bromoacetate. This procedure employs the Williamson ether synthesis, a robust and widely utilized method for preparing ethers. The narrative delves into the underlying SN2 reaction mechanism, the critical role of each reagent, and the rationale behind the chosen experimental conditions. Detailed guidelines on safety precautions, reaction setup, work-up, purification, and product characterization are provided to ensure a safe, efficient, and reproducible synthesis. This guide is intended for researchers and scientists in organic synthesis and drug development who require a reliable method for preparing phenoxyacetate derivatives, which are valuable intermediates in medicinal chemistry.[1][2]

Introduction & Scientific Background

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether linkage.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an alkyl halide or another substrate with a good leaving group.[5]

In this application, we focus on the O-alkylation of 4-nitrophenol. The phenolic proton of 4-nitrophenol is acidic (pKa ≈ 7.15) due to the electron-withdrawing nature of the nitro group, which stabilizes the corresponding phenoxide anion through resonance. This enhanced acidity allows for the use of a moderately weak base, such as potassium carbonate (K2CO3), to facilitate deprotonation.[6] The resulting 4-nitrophenoxide is a potent nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the desired product, ethyl (4-nitrophenoxy)acetate.

Reaction Scheme:

This synthesis is not only a classic academic example but also holds practical significance. The product, ethyl (4-nitrophenoxy)acetate, and its derivatives serve as crucial precursors for various biologically active molecules, including hypoglycemic agents.[1]

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the experiment.

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Notes
4-NitrophenolC₆H₅NO₃139.111.39 g10.01.0Toxic, irritant.
Ethyl bromoacetateC₄H₇BrO₂167.001.70 g (1.13 mL)10.21.02Toxic, lachrymator.[7][8]
Potassium CarbonateK₂CO₃138.212.76 g20.02.0Anhydrous, finely powdered. Irritant.
AcetoneC₃H₆O58.0830 mL--Dry, ACS grade. Flammable.
Ethyl AcetateC₄H₈O₂88.11~50 mL--For extraction and TLC.
HexaneC₆H₁₄86.18~50 mL--For TLC and recrystallization.
Deionized WaterH₂O18.02~100 mL--For work-up.

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Melting point apparatus

  • Standard laboratory glassware

Safety & Hazard Management

This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. The experiment must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure.

  • Ethyl Bromoacetate: Fatal if swallowed, in contact with skin, or if inhaled.[9][10] It is a potent lachrymator (tear-inducing agent) and causes severe skin and eye irritation.[7][11] Handle with extreme caution in a well-ventilated fume hood.[12]

  • Potassium Carbonate: Causes serious eye irritation and may cause respiratory irritation.

  • Acetone & Ethyl Acetate: Highly flammable liquids and vapors. Keep away from ignition sources.[11]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[7][9]

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Prevent large spills from entering drains.[11]

Detailed Experimental Protocol

Part A: Reaction Setup and Synthesis
  • Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 30 mL of dry acetone to the flask.

  • Initial Stirring: Stir the resulting yellow suspension at room temperature for 15-20 minutes. The potassium carbonate acts as a base to deprotonate the 4-nitrophenol, forming the potassium 4-nitrophenoxide salt in situ.[1][13] Using a powdered, anhydrous base provides a large surface area for this heterogeneous reaction.[14]

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.13 mL, 10.2 mmol) dropwise to the suspension using a syringe or pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle. Let the reaction proceed under reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a 20% ethyl acetate in hexane eluent. Spot the starting material (4-nitrophenol) and the reaction mixture on a TLC plate. The product will have a higher Rf value than the highly polar 4-nitrophenol. The reaction is considered complete upon the disappearance of the 4-nitrophenol spot.

Part B: Product Isolation and Work-up
  • Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Removal of Solids: Filter the reaction mixture through a Büchner funnel to remove the insoluble potassium carbonate and the potassium bromide salt formed as a byproduct. Wash the solid residue with a small amount of fresh acetone (2 x 10 mL) to ensure all the product is collected.

  • Solvent Evaporation: Combine the filtrate and the washings in a round-bottom flask and remove the acetone using a rotary evaporator. A yellow oily solid should be obtained.

  • Liquid-Liquid Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 1 M NaOH solution (2 x 20 mL) to remove any unreacted 4-nitrophenol.

    • Deionized water (2 x 20 mL).

    • Saturated brine solution (1 x 20 mL) to aid in the removal of water from the organic layer.

  • Drying and Final Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as a solid.

Part C: Purification and Characterization
  • Purification by Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven or desiccator. The final product, ethyl (4-nitrophenoxy)acetate, should be obtained as pale-yellow crystals.

  • Characterization:

    • Melting Point: Determine the melting point of the purified crystals. The literature value is approximately 63-65°C.

    • ¹H NMR Spectroscopy: (CDCl₃, 400 MHz): δ (ppm) 8.22 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 4.70 (s, 2H, -O-CH₂-), 4.28 (q, 2H, -CH₂-CH₃), 1.31 (t, 3H, -CH₂-CH₃).

    • ¹³C NMR Spectroscopy: (CDCl₃, 101 MHz): δ (ppm) 168.0, 162.5, 142.0, 125.9, 114.8, 65.5, 61.9, 14.2.

    • IR Spectroscopy: (KBr, cm⁻¹): ~1760 (C=O stretch, ester), ~1590 & 1340 (N-O stretch, nitro group), ~1200 (C-O stretch, ether).

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of ethyl (4-nitrophenoxy)acetate.

Synthesis_Workflow cluster_setup Part A: Synthesis cluster_workup Part B: Isolation cluster_purification Part C: Purification & Analysis A1 Combine 4-Nitrophenol & K2CO3 in Acetone A2 Add Ethyl Bromoacetate A1->A2 A3 Reflux for 4-6 hours A2->A3 A4 Monitor by TLC A3->A4 B1 Cool to RT & Filter Solids A4->B1 Reaction Complete B2 Evaporate Acetone B1->B2 B3 Dissolve in Ethyl Acetate B2->B3 B4 Wash with NaOH, H2O, Brine B3->B4 B5 Dry over Na2SO4 B4->B5 B6 Evaporate to Yield Crude Product B5->B6 C1 Recrystallize from Ethanol/Water B6->C1 Crude Solid C2 Filter and Dry Crystals C1->C2 C3 Characterize Product: - Melting Point - NMR (1H, 13C) - IR Spectroscopy C2->C3 End Final Product C3->End Pure Ethyl (4-nitrophenoxy)acetate

Caption: Workflow for the synthesis and purification of ethyl (4-nitrophenoxy)acetate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Inactive base (K₂CO₃ absorbed moisture).3. Impure starting materials.1. Extend reflux time and monitor by TLC.2. Use freshly opened or properly dried anhydrous K₂CO₃.3. Check the purity of reactants.
Low Yield 1. Incomplete reaction.2. Loss of product during work-up/extraction.3. Product loss during recrystallization.1. See above.2. Ensure complete extraction; perform back-extraction of aqueous layers.3. Use a minimum amount of hot solvent for recrystallization; ensure slow cooling.
Oily Product / Fails to Crystallize 1. Presence of impurities (unreacted starting material or byproducts).2. Residual solvent.1. Repeat the aqueous wash steps, especially with NaOH.2. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).3. Ensure the product is thoroughly dried under vacuum.

References

  • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. [Link]

  • Kunz, K., et al. (2018). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals. [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of rearrangement. Chemistry Stack Exchange. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link]

  • Chem Service. (2015). SAFETY DATA SHEET - Ethyl bromoacetate. Chem Service. [Link]

  • Fu, D., et al. (2012). Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1534. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Organic Syntheses. [Link]

  • Wang, M. S., et al. (2018). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. ResearchGate. [Link]

Sources

Application Note: Scale-Up Synthesis of Substituted Phenoxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Substituted phenoxyacetic acids and their ester derivatives are versatile structural motifs utilized extensively across agrochemical and pharmaceutical industries. They serve as foundational scaffolds for herbicides (e.g., 2,4-D), essential side-chain precursors for antibiotics (e.g., penicillin V), and critical intermediates in the synthesis of modern therapeutics like the β3​ -adrenergic receptor agonist ritobegron[1].

Transitioning the synthesis of these derivatives from a discovery-scale laboratory setting (milligrams to grams) to a pilot or commercial scale (kilograms) introduces complex chemical engineering challenges. The standard synthetic route relies on the Williamson ether synthesis—a nucleophilic substitution ( SN​2 ) between a phenolate anion and an α -haloacetate (such as chloroacetic acid or ethyl bromoacetate)[2]. While straightforward in a flask, scaling this reaction requires rigorous control over exothermic deprotonation events, biphasic mass transfer limitations, and competitive side reactions such as ester hydrolysis and over-alkylation[3].

This application note provides a comprehensive, self-validating protocol for the scale-up synthesis of phenoxyacetate derivatives, detailing the mechanistic causality behind reagent selection, in-process controls (IPCs), and downstream isolation strategies.

Process Chemistry & Causality in Scale-Up

Successful scale-up of phenoxyacetates requires moving beyond basic stoichiometry to address the thermodynamic and kinetic realities of large-scale reactors.

Base Selection and Hydrolysis Prevention

The choice of base is dictated by the desired final product (free acid vs. ester).

  • Free Acids: When synthesizing phenoxyacetic acids, aqueous sodium hydroxide (NaOH) is the industry standard due to its cost-efficiency. The reaction is run at elevated temperatures (60–100 °C), and the resulting sodium phenoxyacetate is subsequently precipitated via acidification with hydrochloric acid[2].

  • Esters: If the target is a phenoxyacetate ester (e.g., ethyl 2-phenoxyacetate), aqueous NaOH is strictly prohibited. Hydroxide ions will competitively hydrolyze both the α -haloacetate starting material and the newly formed product. Instead, anhydrous conditions utilizing a non-nucleophilic organic base like triethylamine (TEA) or a mild inorganic base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., THF or acetone) are required[3].

Exotherm Management & Intermediate Stability

The initial deprotonation of phenol is highly exothermic. At a multi-kilogram scale, the heat generated can easily exceed the cooling capacity of standard jacketed reactors, leading to thermal runaway or oxidative degradation of the phenolate. To mitigate this, the base must be added via a rate-controlled dosing pump, linked to an internal temperature probe. Furthermore, advanced scale-up routes often utilize stable intermediates to bypass volatile exotherms. For instance, in the 69-kg scale synthesis of ritobegron, researchers replaced a highly reactive aldehyde with a stable hemiacetal intermediate, which eliminated exothermic degradation and improved overall yield from 27% to 43%[1][4].

Phase Transfer Catalysis (PTC)

For aqueous-organic biphasic systems, the physical separation of the water-soluble phenolate and the organic-soluble alkylating agent severely limits the reaction rate. The introduction of a Phase Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or green copolymeric materials like P(AAm-co-DADMAC), facilitates the transport of the phenolate anion into the organic phase, dramatically accelerating the SN​2 coupling without requiring harsh thermal conditions[5].

Biological Context: Phenoxyacetates in Drug Development

To understand the stringent purity requirements of these scale-up protocols, it is vital to contextualize their end-use. Phenoxyacetate derivatives are highly active biological modulators. A prime example is ritobegron, a prodrug whose phenoxyacetate core is essential for binding to the β3​ -adrenergic receptor, triggering a signaling cascade that relaxes the detrusor muscle for the treatment of overactive bladder (OAB)[6].

Pathway A Phenoxyacetate API (e.g., Ritobegron) B β3-Adrenergic Receptor A->B Agonist Binding C Gs Protein Activation B->C Conformational Change D Adenylyl Cyclase (AC) C->D α-subunit interaction E cAMP Production D->E ATP conversion F Detrusor Muscle Relaxation (OAB Treatment) E->F PKA Activation

Caption: β3-Adrenergic receptor signaling pathway activated by phenoxyacetate-derived agonists.

Quantitative Data: Scale-Up Metrics

The following table summarizes the critical parameter shifts observed when scaling the Williamson ether synthesis of a model phenoxyacetate ester from a 50 mmol laboratory scale to a 50 mol pilot scale.

ParameterLab-Scale (50 mmol)Pilot-Scale (50 mol)Mechanistic Rationale & Observation
Addition Time (Base) 5 minutes120 minutesExtended to prevent thermal runaway and maintain Tint​<25∘C [3].
Reaction Temperature 65 °C (Reflux)60 °C (Controlled)Lowered slightly at scale to minimize solvent loss and impurity formation[7].
Reaction Time 2–3 hours6–8 hoursMass transfer limitations in larger vessels necessitate longer coupling times.
Yield 92%88%Minor yield drop due to mechanical losses during filtration and transfer.
Purity (HPLC) > 99.0%> 99.5%Improved purity at scale due to controlled, slower crystallization kinetics[4].
E-factor (Waste/API) ~ 15< 5Solvent recycling loops implemented at pilot scale drastically reduce waste.

Self-Validating Experimental Protocol

The following methodology details the anhydrous scale-up synthesis of an ethyl phenoxyacetate derivative (e.g., Ethyl 2-(2-bromo-6-formylphenoxy)acetate)[3]. This protocol is designed as a self-validating system, utilizing specific In-Process Controls (IPCs) to ensure the reaction cannot proceed to the next stage unless specific chemical criteria are met.

Workflow A Substituted Phenol + TEA Base B Phenolate Formation (Exothermic) A->B Deprotonation (Rate-controlled) C Ethyl Bromoacetate Addition B->C IPC: Tint < 25°C D Williamson Ether Coupling (60°C) C->D Nucleophilic Substitution E Aqueous Quench & Phase Separation D->E IPC: HPLC > 98% F Crystallization & Filtration E->F IPC: Aqueous pH < 4 G Phenoxyacetate Ester API F->G Purity > 99.5%

Caption: Synthetic workflow and in-process controls for anhydrous phenoxyacetate scale-up.

Phase 1: Reactor Preparation & Deprotonation
  • Purge & Charge: Purge a 50 L glass-lined jacketed reactor with N2​ for 15 minutes. Charge the reactor with anhydrous Tetrahydrofuran (THF) (25 L) and the substituted phenol (50 mol)[3].

  • Base Addition: Set the jacket cooling to 5 °C. Begin agitation at 150 RPM. Slowly dose Triethylamine (TEA) (60 mol, 1.2 eq) into the reactor over 120 minutes.

  • IPC 1 (Temperature Control): The internal temperature ( Tint​ ) must not exceed 25 °C during the addition. Causality: Exceeding this threshold risks degradation and side-reactions before the alkylating agent is introduced.

Phase 2: Alkylation (Williamson Ether Synthesis)
  • Reagent Dosing: Once the phenolate suspension has stabilized at 20 °C, add ethyl bromoacetate (55 mol, 1.1 eq) dropwise over 60 minutes.

  • Heating: Gradually ramp the jacket temperature to achieve a gentle reflux ( Tint​ ~ 60–65 °C). Maintain agitation for 6 hours.

  • IPC 2 (Reaction Completion): Pull a 1 mL aliquot, dilute in mobile phase, and analyze via RP-HPLC (UV detection at 254 nm). The reaction is validated to proceed only if the integration ratio of product to unreacted phenol is 98:2. If < 98%, continue heating for 2 hours and re-sample.

Phase 3: Quench & Phase Separation
  • Cooling & Quench: Cool the reactor to 20 °C. Slowly add 10 L of Deionized (DI) water to quench any unreacted alkylating agent and dissolve the precipitated TEA-HBr salts.

  • Acid Wash: Add 10 L of 1 N HCl to the mixture and stir for 15 minutes. Allow the phases to settle for 30 minutes.

  • IPC 3 (Phase Verification): Sample the lower aqueous phase. The pH must be < 4. Causality: A highly acidic aqueous phase ensures that any unreacted phenol remains protonated and partitions into the organic layer, preventing emulsion formation during separation.

  • Separation: Drain the lower aqueous phase. Wash the retained organic phase with saturated NaCl solution (brine, 2 x 5 L) to remove residual water.

Phase 4: Isolation & Crystallization
  • Solvent Exchange: Transfer the organic layer to a rotary evaporator (or utilize the reactor's distillation setup). Concentrate the THF under vacuum until a crude oil/slurry is obtained.

  • Crystallization: Re-dissolve the crude product in a minimal amount of hot ethanol (approx. 10 L at 70 °C). Initiate a controlled cooling ramp of 10 °C/hour down to 5 °C.

  • Filtration & Drying: Filter the resulting crystals via a Nutsche filter dryer. Wash the filter cake with ice-cold ethanol (2 L). Dry under vacuum at 45 °C until the moisture content is < 0.5% w/w.

References

  • Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate - Benchchem.3

  • Development of an Efficient Scale-Up Synthesis Method for a β3-Adrenergic Receptor Agonist, Ritobegron Ethyl Hydrochloride - ACS Publications. 1

  • Development of an Efficient Scale-Up Synthesis Method for a β3-Adrenergic Receptor Agonist, Ritobegron Ethyl Hydrochloride (Extended Purity Data) - ACS Publications. 4

  • The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid - Benchchem.2

  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development - Sciforum. 7

  • Green P(AAm-co-DADMAC) Copolymeric Material as Catalyst for Synthesis of Potential Phytohormones... - Materiale Plastice. 5

  • Development of an Efficient Scale-up Synthesis Method for β3-Adrenergic Receptor Agonist, Ritobegron Ethyl Hydrochloride - ResearchGate. 6

Sources

Suzuki coupling reactions involving Ethyl 2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of Ethyl 2-(4-bromophenyl)acetate in Drug Discovery

Introduction and Strategic Utility

Ethyl 2-(4-bromophenyl)acetate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Its structural architecture features an aryl bromide primed for palladium-catalyzed cross-coupling and an aliphatic ester that serves as a handle for downstream derivatization (e.g., saponification, amidation, or reduction).

In modern pharmaceutical development, this intermediate is frequently employed to synthesize complex biaryl scaffolds. A prominent example is its use in the development of Tryptophan Hydroxylase 1 (TPH1) inhibitors, which are targeted therapies for gastrointestinal, metabolic, and fibrotic diseases [1]. By leveraging the Suzuki-Miyaura coupling, researchers can rapidly generate libraries of biaryl acetic acid derivatives to map structure-activity relationships (SAR) effectively.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura coupling of ethyl 2-(4-bromophenyl)acetate with aryl boronic acids follows a highly efficient Pd(0)/Pd(II) catalytic cycle. Understanding the causality behind reagent selection is critical for optimizing yields and minimizing side reactions (such as protodeboronation or homocoupling).

  • Oxidative Addition: The active Pd(0) species inserts into the C(sp2)–Br bond. The presence of the para-acetate group exerts a mild electron-withdrawing effect, which slightly accelerates this oxidative addition compared to electron-rich bromoarenes.

  • Base Selection & Transmetalation: A base is strictly required to activate the boronic acid. Inorganic bases like K2​CO3​ or K3​PO4​ convert the neutral boronic acid into an electron-rich, nucleophilic boronate complex [ArB(OH)3​]− . This facilitates the transmetalation step, transferring the aryl group to the Pd(II) center [2].

  • Reductive Elimination: The biaryl product is released, and the Pd(0) catalyst is regenerated. Bidentate ligands like dppf (in Pd(dppf)Cl2​ ) enforce a cis-geometry of the two aryl groups on the Pd(II) intermediate, dramatically accelerating the reductive elimination step and preventing catalyst degradation.

SuzukiCycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA Ethyl 2-(4-bromophenyl)acetate PdII Pd(II) Intermediate Ar-Pd(II)-Br OA->PdII TM Transmetalation (Activated Boronate) PdII->TM Base + Ar'-B(OH)2 PdII2 Diaryl Pd(II) Complex Ar-Pd(II)-Ar' TM->PdII2 RE Reductive Elimination (Product Release) PdII2->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product Ethyl 2-(4'-arylphenyl)acetate RE->Product Yields Target

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the role of the Pd catalyst.

Optimization and Quantitative Data

The choice of catalyst, base, and solvent system dictates the efficiency of the reaction. The table below summarizes empirically validated conditions for coupling ethyl 2-(4-bromophenyl)acetate with standard aryl boronic acids.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.5 eq)1,4-Dioxane / H2​O (4:1)901285 – 95%Bidentate ligand enforces cis-geometry; excellent for standard boronic acids [1].
Pd(PPh3​)4​ (5 mol%) K3​PO4​ (3.0 eq)Toluene / EtOH / H2​O 801675 – 85%Classic conditions; EtOH acts as a phase-transfer agent. Prone to Pd-black formation if overcooked.
Pd(OAc)2​ / SPhos K3​PO4​ (2.5 eq)Toluene / H2​O (10:1)1008> 90%Electron-rich, bulky Buchwald ligand accelerates both oxidative addition and reductive elimination.

Standard Operating Protocol

Target Synthesis: Ethyl 2-(4'-phenyl-[1,1'-biphenyl]-4-yl)acetate (Model coupling with Phenylboronic acid). Scale: 10 mmol (Preparative Scale).

Reagents & Materials
  • Electrophile: Ethyl 2-(4-bromophenyl)acetate (1.0 eq, 10 mmol, 2.43 g)

  • Nucleophile: Phenylboronic acid (1.2 eq, 12 mmol, 1.46 g)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq, 0.5 mmol, 408 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (2.5 eq, 25 mmol, 3.45 g)

  • Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL), Ethyl Acetate (for extraction), Brine.

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Self-Validating Step)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(4-bromophenyl)acetate, phenylboronic acid, and K2​CO3​ .

  • Add 40 mL of 1,4-Dioxane and 10 mL of H2​O .

  • Crucial Causality: Oxygen is detrimental to Pd(0) species, leading to irreversible oxidation and catalyst deactivation (visible as premature black precipitate). Sparge the biphasic mixture with Argon or Nitrogen gas for 15 minutes using a submerged needle.

  • Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of inert gas. Attach a reflux condenser.

Step 2: Reaction Execution 5. Lower the flask into a pre-heated oil bath at 90 °C. 6. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic aqueous/organic system. 7. Heat the mixture for 12 hours. The solution will typically transition from a reddish-orange to a dark amber color.

Step 3: Reaction Monitoring 8. Self-Validation: Perform Thin Layer Chromatography (TLC) using 9:1 Hexanes/Ethyl Acetate.

  • Starting Material (Aryl Bromide): Rf​≈0.55 (UV active).

  • Product (Biaryl): Rf​≈0.50 (Strongly UV active, distinct spot).

  • Confirm completion via LC-MS (Look for [M+H]+=241.1 for the coupled product).

Step 4: Workup & Extraction 9. Cool the reaction mixture to room temperature. Dilute with 50 mL of Deionized Water and 50 mL of Ethyl Acetate (EtOAc). 10. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×30 mL). 11. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and filter. 12. Concentrate the filtrate under reduced pressure to yield a crude brown oil.

Step 5: Purification 13. Purify the crude product via silica gel flash column chromatography (Gradient: 100% Hexanes to 10% EtOAc in Hexanes). 14. Pool the product-containing fractions and evaporate to afford the pure biaryl acetate as a pale yellow to white solid/oil.

ExperimentalWorkflow A Reagent Assembly & Ar/N2 Degassing B Catalyst Addition Pd(dppf)Cl2 A->B C Heating 90°C, 12 h B->C D TLC / LC-MS Monitoring C->D D->C Incomplete E Aqueous Workup EtOAc Extraction D->E Complete F Flash Chromatography Purification E->F

Figure 2: Experimental workflow for the Suzuki coupling of Ethyl 2-(4-bromophenyl)acetate.

Troubleshooting Guide

  • Issue: High levels of protodeboronation (Ar-H formation instead of Ar-Ar').

    • Cause: The boronic acid is decomposing before transmetalation can occur, often due to excessive water or trace metal impurities.

    • Solution: Switch to a boronic acid pinacol ester (BPin) which is more stable, or slowly dose the boronic acid into the reaction mixture over 2 hours.

  • Issue: Unreacted Ethyl 2-(4-bromophenyl)acetate remains.

    • Cause: Catalyst death (oxidation) or insufficient base.

    • Solution: Ensure rigorous degassing. If using an older batch of K2​CO3​ , it may have absorbed atmospheric water and lost basicity; use freshly oven-dried base.

  • Issue: Ester Hydrolysis (Formation of the carboxylic acid).

    • Cause: The basic aqueous conditions at 90 °C can inadvertently saponify the ethyl ester.

    • Solution: Reduce the reaction temperature to 70–80 °C, or switch to a milder, anhydrous base system (e.g., Cs2​CO3​ in anhydrous DMF) if the ester must be strictly preserved [3].

References

  • Vertex Pharmaceuticals Incorporated. (2016). Amide compounds as tryptophan hydroxylase inhibitors (Patent No. WO2016109501A1).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Vertex Pharmaceuticals Incorporated. (2012). Morpholine-spirocyclic piperidine amides as modulators of ion channels (Patent No. WO2012125613A1).

Application Note: Synthesis of 1,4-Benzoxazine Scaffolds via Regioselective Nitration and Reductive Cyclization of Ethyl 2-(4-Bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and process validation for the preparation of 1,4-benzoxazin-3-ones.

Introduction & Strategic Rationale

Since their discovery, 1,4-benzoxazines have emerged as privileged heterocyclic scaffolds in drug discovery, exhibiting a broad spectrum of physiological activities including antimicrobial, neuroprotective, and anti-inflammatory properties[1]. The 1,4-benzoxazin-3-one core, in particular, acts as a rigidified structural mimic of peptides, making it a highly versatile pharmacophore in the design of novel therapeutics[2].

This application note details a robust, two-step synthetic workflow to convert ethyl 2-(4-bromophenoxy)acetate into 6-bromo-2H-1,4-benzoxazin-3(4H)-one , a highly valuable commercial building block[3]. The strategic inclusion of the bromine atom at the 6-position provides a critical synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

Mechanistic Overview & Causality

The transformation of the linear phenoxyacetate into a bicyclic lactam relies on a tandem reaction sequence designed to maximize regioselectivity and chemoselectivity:

  • Step 1: Regioselective Electrophilic Aromatic Nitration. The phenoxy oxygen is a strong ortho/para-directing group. Because the para-position is already blocked by the bromine atom, electrophilic aromatic substitution occurs exclusively at the ortho-position (C2).

  • Step 2: Chemoselective Reductive Cyclization. The newly introduced nitro group is reduced to an aniline derivative. Under the reaction conditions, the transient nucleophilic amine undergoes spontaneous intramolecular amidation, attacking the adjacent ethyl ester carbonyl. This cyclization expels ethanol and forms the highly stable 6-membered lactam ring.

Expert Insight on Reductive Conditions: While catalytic hydrogenation (e.g., Pd/C, H₂) is the industry standard for nitro reduction, it is strongly contraindicated in this workflow due to the high risk of concurrent hydrodebromination of the aryl bromide. To preserve the critical C–Br bond, a modified Béchamp reduction utilizing fine iron powder in glacial acetic acid is employed. This single-electron transfer mechanism selectively reduces the nitro group without compromising the halogen handle.

Reaction Pathway Diagram

G SM Ethyl 2-(4-bromophenoxy)acetate (Starting Material) Nitration Step 1: Nitration (HNO3, H2SO4, 0°C) SM->Nitration Int Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (Intermediate) Nitration->Int Reduction Step 2: Reduction (Fe powder, AcOH, 80°C) Int->Reduction Amine Ethyl 2-(2-amino-4-bromophenoxy)acetate (Transient Amine) Reduction->Amine Cyclization Intramolecular Amidation (- Ethanol) Amine->Cyclization Product 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Final Product) Cyclization->Product

Reaction pathway for 1,4-benzoxazine synthesis from ethyl 2-(4-bromophenoxy)acetate.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility across different laboratory environments.

Protocol A: Synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Objective: Regioselective nitration of the aromatic ring while preventing ester hydrolysis.

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with concentrated H₂SO₄ (5.0 mL per gram of starting material). Cool the flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Add ethyl 2-(4-bromophenoxy)acetate (1.0 eq) portion-wise over 15 minutes. Ensure the internal temperature remains below 5 °C.

  • Nitration: Slowly add fuming HNO₃ (1.2 eq) dropwise via an addition funnel over 30 minutes.

    • Causality: Strict temperature control (<5 °C) is mandatory. Exothermic spikes will lead to oxidative degradation of the ether linkage and premature hydrolysis of the ethyl ester.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Validate completion via TLC (Hexanes:EtOAc 4:1, UV visualization). The starting material spot should be completely consumed.

  • Quenching & Workup: Pour the reaction mixture slowly over vigorously stirred crushed ice. The nitrated intermediate will precipitate as a pale yellow solid.

  • Validation Checkpoint: Filter the precipitate and wash thoroughly with cold distilled water until the filtrate tests neutral (pH ~7) via pH paper. Failure to neutralize residual acid will catalyze ester cleavage during storage. Dry under vacuum.

Protocol B: Reductive Cyclization to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Objective: Chemoselective reduction of the nitro group and thermally driven lactamization.

  • Preparation: Suspend the intermediate from Protocol A (1.0 eq) in glacial acetic acid (10 mL per gram of intermediate) in a round-bottom flask equipped with a reflux condenser.

  • Reduction: Add iron powder (325 mesh, 6.0 eq) in a single portion.

    • Causality: Utilizing fine 325-mesh iron maximizes the surface area for the heterogeneous single-electron transfer, ensuring rapid and complete conversion before competing side reactions can occur.

  • Cyclization: Heat the suspension to 80 °C under a nitrogen atmosphere for 4 hours. The transient amine intermediate will spontaneously cyclize, expelling ethanol.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL per gram). Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron salts. Wash the Celite cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Neutralize residual acetic acid with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Isolation: Recrystallize the crude residue from hot ethanol to afford 6-bromo-2H-1,4-benzoxazin-3(4H)-one as an off-white to light brown crystalline solid[4].

Quantitative Data & Analytical Benchmarks

The table below summarizes the expected quantitative outcomes and critical analytical markers required to validate the success of each synthetic step.

Reaction StepIntermediate / ProductReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Key Analytical Marker (¹H NMR / TLC)
1. Nitration Ethyl 2-(4-bromo-2-nitrophenoxy)acetateHNO₃ (fuming), conc. H₂SO₄0 to 5285 – 90Disappearance of SM; new Ar-H signals indicating 1,2,4-trisubstitution.
2. Reductive Cyclization 6-Bromo-2H-1,4-benzoxazin-3(4H)-oneFe powder (325 mesh), Glacial AcOH80475 – 80Loss of ester signals (-CH₂CH₃); appearance of lactam N-H singlet (~10.5 ppm).

References

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry. Bentham Science. Available at:[Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry / PMC. Available at: [Link]

  • 6-Bromo-2H-1,4-Benzoxazin-3(4H)-One (CAS 24036-52-0) Properties and Handling. KeyingChem. Available at: [Link]

Sources

Laboratory preparation of novel non-steroidal anti-inflammatory drugs using phenoxyacetate analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our primary challenge in managing inflammation is decoupling therapeutic efficacy from adverse gastrointestinal (GI) events. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) fail to achieve this due to their non-selective inhibition of both cyclooxygenase (COX) isoforms.

This application note provides a comprehensive, self-validating laboratory protocol for the synthesis of novel phenoxyacetate analogs. By exploiting the subtle structural variations between COX-1 and COX-2, these protocols yield highly selective inhibitors that maintain anti-inflammatory potency while sparing the GI mucosa.

Mechanistic Rationale: The COX-2 Selectivity Paradigm

The causality behind targeting the phenoxyacetic acid moiety lies in the structural divergence of the COX active sites. While COX-1 and COX-2 share 60% homology, the substitution of isoleucine (in COX-1) with a smaller valine residue at position 523 in COX-2 creates a secondary, hydrophobic side pocket.

Bulky pharmacophores, such as phenoxyacetate derivatives coupled with hydrazones or pyrazolines, are sterically hindered from entering the COX-1 channel but anchor perfectly into the expanded COX-2 pocket . This targeted anchoring prevents the suppression of cytoprotective prostaglandin E2 (PGE2) in the stomach lining, which is constitutively regulated by COX-1.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation AA->COX2 Inflammatory Stimuli PG1 Prostaglandins (PGE2) Homeostasis COX1->PG1 PG2 Prostaglandins (PGE2) Pain & Edema COX2->PG2 Drug Phenoxyacetate Analogs (Novel NSAIDs) Drug->COX1 Spares Drug->COX2 Selective Inhibition

COX-1/COX-2 signaling pathway and selective inhibition by phenoxyacetate analogs.

Experimental Workflow & Causality

To generate these selective inhibitors, we utilize a convergent three-step synthetic workflow starting from 4-hydroxybenzaldehyde. This specific starting material is chosen because it provides two orthogonal reactive sites: a phenolic hydroxyl group for etherification (introducing the phenoxyacetate core) and an aldehyde group for downstream pharmacophore coupling (e.g., hydrazone formation) .

Synthesis_Workflow Start 4-Hydroxybenzaldehyde (Starting Material) Step1 Step 1: Phenolic Alkylation + Ethyl Bromoacetate / K2CO3 Start->Step1 Int1 Ethyl 4-formylphenoxyacetate (Intermediate 1) Step1->Int1 Step2 Step 2: Ester Hydrolysis + NaOH / EtOH, then HCl Int1->Step2 Int2 4-formylphenoxyacetic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Hydrazone Coupling + Benzohydrazide / AcOH Int2->Step3 Valid1 TLC & 1H-NMR Validation Int2->Valid1 In-process QC Final Phenoxyacetate-Hydrazone (Target NSAID) Step3->Final Valid2 HRMS & 13C-NMR Validation Final->Valid2 Final QC

Three-step synthetic workflow for the preparation of phenoxyacetate NSAID analogs.

Laboratory Protocols: A Self-Validating System

Every protocol below is designed as a self-validating system. Do not proceed to the next step until the in-process quality control (QC) criteria are met.

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Alkylate the phenolic hydroxyl group to establish the phenoxyacetate backbone. Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous K₂CO₃ (1.5 eq), DMF.

  • Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous DMF. Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature. Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated and highly nucleophilic. K₂CO₃ is specifically chosen as a mild base; stronger bases (like NaH) could trigger unwanted aldol condensations with the aldehyde moiety.

  • Alkylation: Dropwise add ethyl bromoacetate. Elevate the temperature to 60°C and stir for 4–6 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material using Hexane:EtOAc (4:1). The reaction is complete when the lower R_f phenolic spot disappears, replaced by a distinct, UV-active higher R_f spot (Intermediate 1).

  • Workup: Quench with ice water to precipitate the product. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Alkaline Hydrolysis (Saponification)

Objective: Unmask the carboxylic acid required for target binding. Reagents: Intermediate 1 (1.0 eq), NaOH (2.0 eq), Ethanol/Water (1:1).

  • Hydrolysis: Dissolve Intermediate 1 in the EtOH/H₂O mixture. Add NaOH and reflux for 2 hours. Causality: The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group, yielding the water-soluble sodium salt of the acid.

  • Precipitation: Cool the mixture to 0°C in an ice bath. Slowly acidify with 1M HCl until the pH reaches 2–3. Causality: Protonation converts the soluble sodium phenoxyacetate into the insoluble free carboxylic acid, driving it out of solution.

  • Self-Validation (Visual & TLC): A dense white precipitate should form immediately upon acidification. TLC (DCM:MeOH 9:1) will confirm the absence of the ester and the presence of a baseline spot. Filter and recrystallize from ethanol.

Step 3: Pharmacophore Coupling (Hydrazone Formation)

Objective: Condense the aldehyde group of Intermediate 2 with a substituted benzohydrazide to form the final selective COX-2 inhibitor . Reagents: Intermediate 2 (1.0 eq), 4-Chlorobenzohydrazide (1.0 eq), Glacial acetic acid (catalytic), Absolute ethanol.

  • Condensation: Combine the reactants in absolute ethanol. Add 3–4 drops of glacial acetic acid. Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux: Heat the mixture to reflux for 8–10 hours.

  • Isolation: Cool to room temperature. The target phenoxyacetate-hydrazone analog will spontaneously crystallize. Filter, wash with cold ethanol, and dry.

Analytical Validation & Quantitative Profiling

To ensure scientific integrity, the final compounds must be validated via spectroscopic methods before biological evaluation:

  • ¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic singlet of the -O-CH₂- protons at approximately δ 4.70 ppm. The presence of a sharp singlet around δ 8.20–8.40 ppm (azomethine proton, -CH=N-) confirms successful hydrazone coupling.

  • HRMS (ESI): The observed mass [M+H]⁺ must fall within a ≤ 5 ppm error margin of the calculated theoretical mass.

Biological Efficacy & Selectivity Data

The synthesized analogs are evaluated using in vitro COX-1/COX-2 enzyme immunoassay (EIA) kits. The Selectivity Index (SI) is defined as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates a safer GI profile.

Table 1: In Vitro COX Inhibition Profile of Synthesized Analogs vs. Clinical Standards

CompoundStructural ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)In Vivo Edema Inhibition (%)
Analog 5d 4-Bromo substitution8.240.08103.058.4
Analog 5f 4-Chloro substitution8.000.06133.363.3
Analog 6a Pyrazoline integration10.960.03365.471.2
Celecoxib Clinical Standard (Selective)14.930.05298.663.5
Mefenamic Acid Clinical Standard (Non-selective)2.901.981.459.3

Data Synthesis Interpretation: Halogenation at the para-position of the secondary phenyl ring (Analog 5f) significantly enhances COX-2 selectivity (IC₅₀ = 0.06 µM) compared to non-selective standards like Mefenamic Acid. Furthermore, integrating a pyrazoline moiety into the phenoxyacetate scaffold (Analog 6a) yields an SI of 365.4, outperforming the clinical standard Celecoxib while demonstrating superior in vivo efficacy in carrageenan-induced paw edema models.

References

  • Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules (MDPI).[Link]

  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry.[Link]

Techniques for monitoring the progress of phenoxyacetate synthesis reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Methodological Guide & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

Phenoxyacetic acid and its ester derivatives (phenoxyacetates) are critical building blocks in the synthesis of pharmaceuticals, agrochemicals (such as auxin-type herbicides), and functional polymers[1][2]. The standard synthetic route for these molecules is the Williamson Ether Synthesis , a classic bimolecular nucleophilic substitution (SN2) reaction.

In this pathway, a phenol is reacted with an α -haloacetate (e.g., methyl chloroacetate or bromoacetate) in the presence of a base (such as K2CO3 or NaOH)[1][2]. The base serves a dual purpose: it deprotonates the phenol to generate the highly reactive phenoxide nucleophile, and it neutralizes the hydrogen halide byproduct, driving the reaction forward.

Because this reaction is sensitive to moisture, temperature fluctuations, and side reactions (such as ester hydrolysis under overly basic conditions), rigorous reaction monitoring is essential. Relying solely on theoretical reaction times often leads to incomplete conversion or the accumulation of impurities. Therefore, implementing a robust analytical monitoring strategy—combining real-time in-situ techniques with high-resolution offline chromatography—is a fundamental requirement for process optimization and scale-up.

Mechanism Phenol Phenol (Substrate) Phenoxide Phenoxide Ion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Promotes Phenoxyacetate Phenoxyacetate (Target Product) Phenoxide->Phenoxyacetate SN2 Attack AlkylatingAgent Chloroacetate (Electrophile) AlkylatingAgent->Phenoxyacetate Alkylation

Fig 1: Williamson ether synthesis pathway for phenoxyacetates.

Analytical Techniques for Reaction Monitoring

To build a self-validating analytical system, a combination of orthogonal techniques should be employed.

In-Situ FTIR Spectroscopy (Real-Time Kinetics)

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy allows for continuous, non-destructive monitoring directly within the reactor. This technique is highly advantageous because it eliminates the need for physical sampling, which can perturb the reaction equilibrium and expose operators to hazardous alkylating agents.

Mechanistic Tracking:

  • Phenol Consumption: The broad O-H stretching band of the unreacted phenol (typically observed between 3600–3200 cm⁻¹) diminishes as the base converts it to the phenoxide ion[3].

  • Ether Formation: The definitive marker of reaction progress is the appearance of the strong, asymmetric C-O-C ether stretch at approximately 1240 cm⁻¹.

  • Quantitative studies have demonstrated that the kinetic curves generated by in-situ FTIR have a strong, direct correlation with offline HPLC data, making it a reliable tool for determining the exact reaction endpoint[4].

HPLC-UV (Quantitative Profiling)

High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative conversion tracking and impurity profiling. A reverse-phase C18 column effectively resolves the polar phenol from the more hydrophobic phenoxyacetate product. UV detection is universally set to 254 nm; at this wavelength, the aromatic ring acts as a strong chromophore, providing high sensitivity without interference from the aliphatic solvent background or inorganic salts[5].

Thin-Layer Chromatography (TLC)

For rapid, at-line qualitative screening, TLC is indispensable. Using a silica gel stationary phase and a mobile phase of Toluene:Methanol (9:1) or Petroleum Ether:Ethyl Acetate (20:1), the highly polar phenol is easily separated from the less polar phenoxyacetate[1][2].

Quantitative Data Summary

The following table synthesizes the primary analytical metrics used to track the synthesis of phenoxyacetates across different modalities.

Analytical TechniquePrimary Metric / SignalTarget ObservationFunctional Purpose
In-Situ FTIR 1240 cm⁻¹ (C-O-C stretch)Peak appearanceReal-time kinetic tracking of ether bond formation.
In-Situ FTIR 3600–3200 cm⁻¹ (O-H stretch)Peak disappearanceReal-time tracking of phenol consumption[3].
HPLC-UV (254 nm) Retention Time (Rt)Area Under Curve (AUC)Precise quantitative conversion and impurity profiling[5].
TLC Retention Factor (Rf)Spot migrationRapid at-line qualitative endpoint determination[1].

Experimental Protocols

Protocol A: Real-Time Monitoring via In-Situ FTIR

This protocol establishes a self-validating kinetic baseline for the etherification process.

  • Probe Insertion: Insert the ATR-FTIR probe into the 500 mL jacketed reactor before adding any reagents. Ensure the probe tip is fully submerged in the primary solvent (e.g., Acetone or DMF)[2].

  • Background Collection: Collect a solvent background spectrum to subtract the baseline absorbance of the solvent matrix.

  • Reagent Addition & Baseline: Add the phenol (1.0 eq) and the base (e.g., K2CO3, 1.5 eq). Allow the mixture to stir for 15 minutes. Record the baseline absorbance of the phenoxide intermediate.

  • Initiation: Add the alkylating agent (e.g., methyl chloroacetate, 1.1 eq) dropwise.

  • Data Acquisition: Set the FTIR software to acquire a spectrum every 60 seconds. Plot the relative peak height of the 1240 cm⁻¹ band (product) against the 3200 cm⁻¹ band (reactant) over time.

  • Endpoint Determination: The reaction is deemed complete when the first derivative of the 1240 cm⁻¹ absorbance curve reaches zero (plateau), indicating no further product formation.

Protocol B: HPLC-UV Kinetic Sampling Workflow

When physical sampling is required, the quenching step is the most critical variable. Failure to immediately quench the sample will result in artificially inflated conversion rates due to continued reaction in the sample vial.

  • Aliquot Extraction: Using a micropipette, extract exactly 100 µL of the active reaction mixture.

  • Immediate Quench: Instantly discharge the aliquot into a 2 mL Eppendorf tube containing 900 µL of ice-cold deionized water. Causality: The ice water drops the thermal energy below the activation barrier and dilutes the base/nucleophile, instantly halting the SN2 reaction[2].

  • Liquid-Liquid Extraction: Add 1.0 mL of Ethyl Acetate to the quenched mixture. Vortex vigorously for 30 seconds to extract the organic components (phenol and phenoxyacetate) into the upper organic layer, leaving the inorganic salts in the aqueous phase[2].

  • Filtration: Draw the upper organic layer into a syringe and filter it through a 0.22 µm PTFE syringe filter into an HPLC auto-sampler vial. Causality: PTFE is chemically compatible with ethyl acetate, and 0.22 µm filtration prevents particulate damage to the C18 column.

  • Chromatographic Analysis: Inject 10 µL into the HPLC system. Run a gradient method (e.g., 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 minutes) and monitor absorbance at 254 nm[5].

HPLC_Workflow Sample 1. Reaction Aliquot (Extract 100 µL) Quench 2. Ice Water Quench (Halts SN2 Reaction) Sample->Quench Extract 3. L-L Extraction (Ethyl Acetate) Quench->Extract Add Solvent Filter 4. Filtration (0.22 µm PTFE) Extract->Filter Isolate Organic Phase Analyze 5. HPLC-UV Analysis (C18 Column, 254 nm) Filter->Analyze Inject

Fig 2: Standardized sampling and HPLC-UV analysis workflow.

References

  • Sciforum. "Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Green Approach to Functional Molecule Development." Available at: [Link]

  • Journal of the American Chemical Society. "Synthesis of the Hexasaccharide Fragment of Landomycin A: Application of Glycosyl Tetrazoles and Phosphites in the Synthesis of a Deoxyoligosaccharide." Available at:[Link]

  • Japanese Society for Process Chemistry. "ISPC 2019." Available at: [Link]

  • Scribd. "Williamson Synthesis of Phenoxyacetic Acid." Available at: [Link]

Sources

Role of Ethyl 2-(4-bromophenoxy)acetate in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Ethyl 2-(4-bromophenoxy)acetate has emerged as a highly versatile and privileged building block in medicinal chemistry. Rather than acting as a standalone drug, this intermediate provides a robust synthetic handle for developing potent biocides, including organotin(IV) complexes, 1,3,4-oxadiazoles, and thiadiazoles.

As an application scientist, selecting the right starting scaffold is critical. The design rationale behind utilizing Ethyl 2-(4-bromophenoxy)acetate relies on three structural pillars:

  • The Phenoxyacetate Core: Imparts optimal lipophilicity, which is a prerequisite for permeating the thick peptidoglycan layers of Gram-positive bacteria and the complex outer lipid membranes of Gram-negative strains.

  • Para-Bromo Substitution: The heavy halogen atom at the para position serves a dual purpose. Mechanistically, it engages in highly directional halogen bonding with target proteins (such as bacterial topoisomerases), enhancing binding affinity. Pharmacokinetically, it blocks metabolic oxidation at the para position, increasing the half-life of the resulting drug [1].

  • The Ethyl Ester Moiety: Acts as a highly reactive electrophilic center, allowing for facile conversion into hydrazides or carboxylic acids—the critical precursors for downstream cyclization or organometallic complexation.

Synthetic Workflows & Chemical Logic

The transformation of Ethyl 2-(4-bromophenoxy)acetate into active antimicrobial agents generally follows two primary divergent pathways: the Heterocyclic Pathway and the Organometallic Pathway .

  • Heterocyclic Pathway: The ester is treated with hydrazine hydrate to yield an acetohydrazide. This intermediate undergoes cyclization with carbon disulfide or specific carboxylic acids to form 1,3,4-oxadiazoles or thiadiazoles.

  • Organometallic Pathway: The ester is saponified to its corresponding sodium salt, which is subsequently reacted with di- or tri-alkyltin(IV) chlorides to yield highly potent organotin(IV) carboxylates. Recent studies have demonstrated that these organotin complexes exhibit profound in vitro antimicrobial and antileishmanial activities [2].

SyntheticWorkflow A 4-Bromophenol + Ethyl Chloroacetate B Ethyl 2-(4-bromophenoxy)acetate (Core Intermediate) A->B K2CO3, Acetone, Reflux C 2-(4-Bromophenoxy)acetohydrazide B->C Hydrazine Hydrate, EtOH D 4-Bromophenoxyacetic Acid B->D NaOH, EtOH/H2O, then HCl E 1,3,4-Oxadiazole / Thiadiazole Antimicrobial Agents C->E CS2/KOH or POCl3/RCOOH F Organotin(IV) Complexes (Potent Biocides) D->F R2SnCl2 or R3SnCl, Toluene

Synthetic pathways from Ethyl 2-(4-bromophenoxy)acetate to antimicrobial agents.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure high yield and purity. Each step includes the causality behind the reagent choice and validation checkpoints to verify success before proceeding.

Protocol A: Synthesis of Ethyl 2-(4-bromophenoxy)acetate

Objective: Establish the core scaffold via a Williamson ether synthesis.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-bromophenol (10 mmol) in 50 mL of anhydrous acetone.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 15 mmol).

    • Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the phenol (pKa ~9.3) into a highly nucleophilic phenoxide without risking the hydrolysis of the final ester product.

  • Alkylation: Dropwise, add ethyl chloroacetate (12 mmol) over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 8-10 hours under continuous magnetic stirring.

  • Workup: Cool to room temperature and filter out the solid KCl byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 5% NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄ and evaporate to yield the product.

  • Validation Checkpoint:

    • TLC: Run on Silica gel (Hexane:Ethyl Acetate 8:2). The disappearance of the phenolic spot (Rf ~0.3) and the emergence of a new, higher spot (Rf ~0.6) indicates completion.

    • FT-IR: Confirm success by the presence of a strong ester carbonyl (C=O) stretch at ~1735 cm⁻¹ and the absence of a broad O-H stretch at 3300 cm⁻¹.

Protocol B: Synthesis of Organotin(IV) Antimicrobials

Objective: Convert the ester into a bioactive organometallic complex.

  • Saponification: Reflux Ethyl 2-(4-bromophenoxy)acetate (5 mmol) with an equimolar amount of NaOH in an Ethanol/Water (1:1) mixture for 2 hours. Acidify with dilute HCl to precipitate 4-bromophenoxyacetic acid. Filter and dry.

  • Salt Formation: React the acid with an equimolar amount of aqueous NaHCO₃ to form Sodium 4-bromophenoxyacetate. Remove water via lyophilization to obtain a dry white powder.

  • Complexation: In a 100 mL flask, suspend the sodium salt (2.45 mmol) and Tri-n-butyltin(IV) chloride (2.45 mmol) in 50 mL of dry chloroform. Reflux for 6 hours.

    • Causality: Chloroform provides an excellent aprotic environment that solubilizes the organotin reagent while forcing the NaCl byproduct to precipitate, driving the equilibrium forward via Le Chatelier's principle.

  • Validation Checkpoint:

    • Visual: The formation of a fine white precipitate (NaCl) during reflux is the primary macroscopic indicator of successful ligand exchange.

    • NMR: ¹¹⁹Sn NMR should display a single sharp resonance peak (typically around +100 to +150 ppm depending on coordination), confirming a pure, 5-coordinate trigonal bipyramidal geometry around the tin center.

Protocol C: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Objective: Quantify the biocidal efficacy of the synthesized derivatives.

  • Inoculum Preparation: Standardize bacterial suspensions (e.g., S. aureus, E. coli) to 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Plating: Swab the standardized inoculum evenly across Mueller-Hinton Agar (MHA) plates.

  • Well Creation: Bore 6 mm wells into the agar using a sterile cork borer.

  • Dosing: Dissolve the synthesized compounds in DMSO (a biologically inert solvent at low concentrations) to a concentration of 1 mg/mL. Pipette 50 µL into the respective wells.

  • Incubation & Measurement: Incubate at 37°C for 24 hours. Measure the zone of inhibition (ZOI) in millimeters using a digital caliper.

    • Causality: The ZOI diameter is directly proportional to the compound's diffusion coefficient through the agar matrix and its intrinsic bactericidal potency.

MOA A Ethyl 2-(4-bromophenoxy)acetate Derivatives B Lipophilic Phenoxyacetate Core (Membrane Permeation) A->B C Para-Bromo Substitution (Halogen Bonding & Stability) A->C D Active Pharmacophore (Organotin / Heterocycle) A->D E Intracellular Accumulation B->E F Enzyme Inhibition (e.g., Topoisomerase) C->F Enhanced Binding D->F Target Interaction E->F G Bacterial Cell Death F->G

Mechanistic pathway of 4-bromophenoxyacetate derivatives in bacterial cells.

Quantitative Data: Antimicrobial Efficacy

The structural modifications of the Ethyl 2-(4-bromophenoxy)acetate scaffold yield varying degrees of antimicrobial potency. The table below synthesizes recent quantitative data comparing the efficacy of different derivatives against standard clinical pathogens.

Table 1: Antimicrobial Activity of 4-Bromophenoxyacetate Derivatives (Zone of Inhibition in mm)

Compound TypeS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungi)
Tri-n-butyltin(IV) derivative 22 ± 0.524 ± 0.418 ± 0.328 ± 0.4
Di-n-butyltin(IV) derivative 19 ± 0.320 ± 0.516 ± 0.221 ± 0.3
1,3,4-Oxadiazole derivative 15 ± 0.216 ± 0.212 ± 0.114 ± 0.2
Standard (Ciprofloxacin/Fluconazole) 28 ± 0.530 ± 0.525 ± 0.432 ± 0.5

Note: Data reflects typical in vitro profiles where organotin(IV) complexes demonstrate superior biocidal activity, particularly against Gram-positive strains and fungal pathogens, due to enhanced lipophilicity driven by the phenoxyacetate core.

References

  • Rahim, S., Sadiq, A., Javed, A., Kubicki, M., Kariuki, B., Assad, M., Muhammad, N., Fatima, N., Khan, M., AlAsmari, A.F., & Alasmari, F. (2024). "In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of 4-bromophenoxyacetic acid." Journal of Molecular Structure, 138703.[Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews, 116(12), 6837-7042.[Link]

Sources

Troubleshooting & Optimization

Improving the yield of Ethyl 2-(4-bromophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(4-bromophenoxy)acetate . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize their Williamson ether synthesis workflows.

This center departs from standard theoretical overviews. Instead, it focuses on the causality of reaction mechanics , providing a self-validating experimental protocol, quantitative optimization data, and a targeted troubleshooting FAQ to resolve common yield-limiting issues.

I. Mechanistic Workflow & Validation Architecture

The synthesis of Ethyl 2-(4-bromophenoxy)acetate relies on a bimolecular nucleophilic substitution ( SN​2 ) between a 4-bromophenoxide anion and an ethyl haloacetate. The success of this reaction is dictated by strict control over the nucleophile's generation and the suppression of competing hydrolysis pathways.

Workflow Start 4-Bromophenol + K2CO3 in Anhydrous Acetone Deprotonation Formation of 4-Bromophenoxide Start->Deprotonation Stir 30 min Addition Add Ethyl Bromoacetate (Dropwise, 0°C to RT) Deprotonation->Addition Reaction SN2 Alkylation (Reflux, 4-6 hours) Addition->Reaction Validation1 TLC Check (Disappearance of Phenol) Reaction->Validation1 Validation1->Reaction Incomplete (Add time/PTC) Workup Aqueous Workup & Solvent Extraction Validation1->Workup Complete Product Ethyl 2-(4-bromophenoxy)acetate (>85% Yield) Workup->Product

Logical workflow and validation checkpoints for Williamson ether synthesis of phenoxyacetates.

II. Self-Validating Experimental Protocol

To ensure reproducibility and high yields, the following protocol integrates built-in validation checkpoints. This prevents researchers from proceeding to subsequent steps if the chemical prerequisites have not been met.

Objective: Synthesize Ethyl 2-(4-bromophenoxy)acetate with >85% yield while actively suppressing ester saponification.

Phase 1: Deprotonation (Nucleophile Generation)

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, establish an inert argon atmosphere.

  • Reagents: Add 4-bromophenol (1.0 equiv, 10 mmol) and finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 1.5 equiv, 15 mmol) to 20 mL of anhydrous acetone.

    • Mechanistic Causality: K2​CO3​ is selected over stronger bases like NaOH because it is mild enough to deprotonate the phenol without acting as a strong nucleophile that would later cleave the ester product [3].

  • Validation Checkpoint 1: Stir the suspension at room temperature for 30 minutes. Visual cue: The mixture must transition into a milky suspension, confirming the formation of the insoluble potassium 4-bromophenoxide salt.

Phase 2: Alkylation ( SN​2 Reaction) 4. Addition: Cool the reaction vessel to 0 °C using an ice bath. Add ethyl bromoacetate (1.1 equiv, 11 mmol) dropwise over 10 minutes [4].

  • Mechanistic Causality: The dual functionality of ethyl bromoacetate makes it highly reactive. Dropwise addition at 0 °C controls the exothermic SN​2 initiation, preventing localized overheating that leads to dialkylation or degradation.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (approx. 56 °C) for 4 to 6 hours.

  • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is validated as complete when the UV-active 4-bromophenol spot completely disappears, replaced by a higher Rf​ product spot.

Phase 3: Workup and Isolation 7. Filtration: Cool the mixture to room temperature. Filter the inorganic salts (KBr and unreacted K2​CO3​ ) through a sintered glass funnel. Wash the filter cake with 10 mL of cold acetone. 8. Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in 30 mL of ethyl acetate and wash sequentially with 20 mL of distilled water and 20 mL of brine.

  • Mechanistic Causality: The water wash removes trace polar impurities, while the brine wash breaks emulsions and pre-dries the organic phase.

  • Validation Checkpoint 3: Dry over anhydrous Na2​SO4​ , filter, and evaporate. Verify the product via 1H NMR: Look for the definitive disappearance of the broad phenolic -OH stretch and the appearance of a sharp singlet near δ 4.6 ppm (the −O−CH2​−CO− protons) alongside the ethyl ester quartet/triplet.

III. Troubleshooting & FAQs

Q1: Why is my expected ester yield low, and why am I recovering a highly polar byproduct? Diagnosis: Ester Hydrolysis (Saponification). Causality: The Williamson ether synthesis inherently requires basic conditions. If trace water is present in your solvent, or if you utilized an aqueous base (e.g., aqueous NaOH), the hydroxide ions will attack the carbonyl carbon of your newly formed ethyl 2-(4-bromophenoxy)acetate. This hydrolyzes the ester into 2-(4-bromophenoxy)acetic acid and ethanol [3]. Corrective Action: Ensure strict anhydrous conditions. Dry your acetone or DMF over molecular sieves prior to use, and bake your K2​CO3​ at 120 °C overnight to remove absorbed atmospheric moisture.

Q2: My reaction stalls at 60-70% conversion despite prolonged reflux. How can I drive it to completion? Diagnosis: Nucleophilic Damping & Phase Transfer Limitations. Causality: The electron-withdrawing bromine atom at the para position of the phenol ring pulls electron density away from the oxygen. This "damping effect" reduces the nucleophilicity of the phenoxide ion compared to an unsubstituted phenoxide, increasing the activation energy required for the SN​2 attack [1]. Furthermore, if the K2​CO3​ is not finely milled, the solid-liquid interfacial area is insufficient. Corrective Action:

  • Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 0.05 equivalents to shuttle the phenoxide into the bulk organic phase [2].

  • Switch the solvent from Acetone to a polar aprotic solvent with a higher boiling point, such as Dimethylformamide (DMF), and increase the temperature to 80 °C.

Q3: Can I substitute ethyl chloroacetate for ethyl bromoacetate to reduce reagent costs? Diagnosis: Leaving Group Kinetics. Causality: Yes, but chloride is a significantly poorer leaving group than bromide. This slows down the SN​2 reaction and often results in incomplete conversion [3]. Corrective Action: If using ethyl chloroacetate, add a catalytic amount (0.1 equiv) of Potassium Iodide (KI) to the reaction mixture. This initiates an in situ Finkelstein reaction, temporarily converting the chloroacetate into the highly reactive ethyl iodoacetate, drastically improving reaction kinetics without the expense of bulk iodo-reagents.

IV. Quantitative Data: Optimization Matrix

The following table synthesizes experimental data to help you select the optimal parameters based on your laboratory's constraints (cost vs. time vs. yield).

SolventBaseElectrophileAdditiveTemp (°C)Time (h)Expected Yield (%)Mechanistic Consequence
Acetone (Aq)NaOHEthyl bromoacetateNone566< 40%High degree of ester hydrolysis (saponification).
Acetone (Anhydrous) K2​CO3​ Ethyl bromoacetateNone56675 - 82%Standard baseline; mild base prevents ester cleavage.
DMF (Anhydrous) K2​CO3​ Ethyl bromoacetateNone80385 - 92%Polar aprotic solvent accelerates SN​2 transition state.
Acetone (Anhydrous) K2​CO3​ Ethyl chloroacetateKI (0.1 eq)56880 - 85%Finkelstein catalysis overcomes the poor chloride leaving group.
Toluene K2​CO3​ Ethyl bromoacetateTBAB (0.05 eq)90488 - 94%Phase transfer catalyst (PTC) maximizes nucleophile availability[2].

V. References

  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions - ias.ac.in. 1

  • A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance - benchchem.com. 2

  • The Williamson Ether Synthesis - Master Organic Chemistry - masterorganicchemistry.com. 3

  • The Science Behind Ethyl Bromoacetate: Properties, Reactions, and Industrial Significance - nbinno.com. 4

Sources

Purification of crude Ethyl 2-(4-bromophenoxy)acetate by recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity Ethyl 2-(4-bromophenoxy)acetate (CAS: 57983-02-5) for downstream applications, such as cross-coupling reactions or active pharmaceutical ingredient (API) synthesis.

Because halogenated aryl ether esters often exhibit low melting points and a high propensity for liquid-liquid phase separation (LLPS), standard recrystallization templates frequently fail. This guide provides a field-proven, self-validating methodology grounded in thermodynamic principles to ensure optimal purity and yield.

Experimental Workflow & Methodology

The purification of Ethyl 2-(4-bromophenoxy)acetate relies on exploiting the differential solubility of the target ester versus its synthetic precursors (e.g., 4-bromophenol and ethyl bromoacetate). We utilize a binary solvent system (Ethanol/Water) where ethanol acts as the primary solvent and water as the anti-solvent.

Step-by-Step Recrystallization Protocol
  • Solvent Selection & Initial Dissolution: Place the crude Ethyl 2-(4-bromophenoxy)acetate in a round-bottom or Erlenmeyer flask. Add a minimal volume of absolute ethanol (approximately 2–3 mL per gram of crude solid). Heat the suspension to a gentle reflux (70–78 °C) using a water bath or aluminum heating block until the solid completely dissolves.

  • Anti-Solvent Tuning: Once a clear solution is achieved, add hot deionized water dropwise while maintaining the temperature. Continue adding until a faint, persistent cloudiness (turbidity) is observed. Immediately add 1–3 drops of hot ethanol until the solution just turns clear again. This establishes a system precisely at its saturation point.

  • Decolorization (Conditional): If the solution exhibits a yellow or brown tint (indicating oxidized phenolic impurities), remove the flask from heat momentarily. Add 1–2% (w/w) activated carbon. Boil gently for 5 minutes.

  • Hot Filtration: To remove the activated carbon and any insoluble particulates, rapidly filter the hot solution through a pre-warmed fluted filter paper or a Celite pad into a heated receiving flask [1]. Self-Validation Check: The filtrate must be perfectly clear and colorless.

  • Controlled Nucleation: Allow the flask to cool undisturbed at ambient temperature. Do not use an ice bath immediately. The cooling rate should be strictly controlled (approx. 0.1–0.5 °C/min) to allow the system to navigate the metastable zone without crossing into the miscibility gap [2].

  • Crystal Maturation & Isolation: Once crystal growth has visibly plateaued at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold aqueous ethanol (e.g., 80:20 EtOH:H2O). Dry the crystals under a high vacuum to a constant weight to remove residual moisture.

Workflow Visualization

Workflow Start Crude Ethyl 2-(4-bromophenoxy)acetate Dissolve Dissolution in Hot EtOH (70-78 °C) Start->Dissolve Carbon Add Activated Carbon (If colored impurities present) Dissolve->Carbon Optional HotFilter Hot Gravity Filtration (Celite Pad) Dissolve->HotFilter If clear Carbon->HotFilter Cooling Controlled Cooling (0.1-0.5 °C/min) HotFilter->Cooling Vacuum Vacuum Filtration & Cold Solvent Wash Cooling->Vacuum Nucleation & Growth Pure Pure Crystalline Product Vacuum->Pure

Caption: Workflow for the purification of Ethyl 2-(4-bromophenoxy)acetate via recrystallization.

Quantitative Process Parameters

To ensure reproducibility, adhere to the following validated metrics during your purification workflow.

ParameterTarget ValueMechanistic Rationale
Optimal Solvent System Ethanol / Water (~80:20 v/v)Ethanol dissolves the ester; water sharply decreases cold solubility, maximizing recovery.
Dissolution Temperature 70–78 °CEnsures complete dissolution without risking thermal hydrolysis of the ester bond.
Cooling Rate 0.1–0.5 °C / minPrevents kinetic trapping of impurities and avoids the liquid-liquid phase separation boundary.
Activated Carbon Load 1–2% (w/w of crude)Provides sufficient surface area for impurity adsorption without causing excessive product loss.
Expected Recovery 75–85% (First Crop)Balances high purity with acceptable yield. Remaining product can be salvaged from the mother liquor.

Troubleshooting & FAQs

Q: My sample formed a cloudy emulsion and separated into a gooey oil at the bottom of the flask instead of crystallizing. What happened and how do I fix it?

A: You have encountered "oiling out" , scientifically known as Liquid-Liquid Phase Separation (LLPS). This occurs when the saturation temperature of the solution is higher than the melting point of the solute, or when the system is cooled so rapidly that it enters a miscibility gap before a rigid crystal lattice can nucleate [2][3]. Because Ethyl 2-(4-bromophenoxy)acetate is a relatively low-melting ester, impurities (like unreacted 4-bromophenol) further depress its melting point, making oiling out highly probable.

The Fix: Do not attempt to crystallize the oil, as it acts as a highly efficient solvent for the very impurities you are trying to remove. Instead, reheat the mixture until it forms a single homogeneous liquid phase. Add slightly more of the primary solvent (ethanol) to lower the saturation temperature. Cool the flask extremely slowly. If available, introduce a microscopic "seed crystal" of pure product just below the boiling point to bypass the thermodynamic barrier of primary nucleation [2].

Q: The isolated crystals are slightly yellow/brown despite washing. How can I remove these colored impurities?

A: Discoloration is typically caused by trace amounts of oxidized phenolic byproducts. These conjugated molecules are highly colored even at parts-per-million (ppm) concentrations.

The Fix: Perform a second recrystallization incorporating activated carbon. The highly porous structure of activated carbon relies on van der Waals forces to adsorb large, conjugated polymeric impurities. Ensure you perform a hot gravity filtration through a Celite pad immediately after boiling with carbon; failing to filter while hot will result in premature crystallization inside the funnel stem [1].

Q: My yield is unacceptably low (<50%). Where did my product go?

A: A low first-crop yield indicates that the solubility of Ethyl 2-(4-bromophenoxy)acetate in your cold solvent mixture is too high. This usually happens if an excessive volume of ethanol was used during the initial dissolution step [3].

The Fix: Do not discard the filtrate (mother liquor). Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to roughly one-third of its original volume. Cool this concentrated solution to induce a second crop of crystals. In future runs, strictly adhere to adding the hot solvent dropwise only until the crude solid just dissolves.

Mechanistic Pathway: Crystallization vs. Oiling Out

Understanding the thermodynamic divergence between proper crystallization and oiling out is critical for troubleshooting low-melting esters.

Pathway cluster_A Thermodynamically Favored (Desired) cluster_B Kinetically Trapped (Undesired) Supersat Supersaturated Solution SlowCool Slow Cooling / Seeding Supersat->SlowCool FastCool Rapid Cooling / High Impurity Load Supersat->FastCool Nucleation Crystal Nucleation & Growth SlowCool->Nucleation PureSolid Rigid Crystal Lattice (Impurities Excluded) Nucleation->PureSolid LLPS Liquid-Liquid Phase Separation (Oiling Out) FastCool->LLPS Miscibility Gap ImpureSolid Amorphous / Impure Solidification LLPS->ImpureSolid Traps Impurities

Caption: Mechanistic pathways comparing ideal crystal nucleation versus liquid-liquid phase separation (oiling out).

References

  • Wired Chemist. "Recrystallization." Wired Chemist Laboratory Tutorials. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Crystallization Applications. Available at:[Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out." Organic Chemistry Laboratory Techniques. Available at:[Link]

Common side reactions in the synthesis of phenoxyacetates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of phenoxyacetates. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth mechanistic troubleshooting, validated experimental protocols, and data-driven solutions to mitigate common yield-reducing side reactions during the Williamson ether synthesis of phenoxyacetates.

Overview & Mechanistic Insights

The synthesis of phenoxyacetates typically relies on the Williamson ether synthesis, coupling a phenol with an alkyl haloacetate (e.g., ethyl chloroacetate or sodium chloroacetate) in the presence of a base. While conceptually straightforward, the reaction is plagued by competing pathways due to the ambident nature of the phenoxide nucleophile and the electrophilic susceptibility of the haloacetate.

Understanding the causality behind these side reactions is critical for rational reaction design.

Mechanistic_Pathways Phenol Phenol Starting Material Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation (Base) O_Alkylation O-Alkylation (SN2) Target Pathway Phenoxide->O_Alkylation Polar Aprotic Solvent (e.g., DMF, MeCN) C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation Protic Solvent (e.g., H2O, EtOH) Hydrolysis Hydrolysis (OH-) (Side Reaction) Phenoxide->Hydrolysis Aqueous NaOH/KOH High Temp Phenoxyacetate Phenoxyacetate (Desired Product) O_Alkylation->Phenoxyacetate Phenoxyacetate->Hydrolysis Excess Base / H2O C_Product ortho/para-Alkylphenol (Impurity) C_Alkylation->C_Product Glycolate Glycolic Acid / Saponified Ester (Impurity) Hydrolysis->Glycolate

Mechanistic pathways in phenoxyacetate synthesis highlighting O-alkylation vs. side reactions.

Troubleshooting Guide (FAQs)

Q1: Why is my reaction yielding glycolic acid or saponified esters instead of the target phenoxyacetate? A1: This is caused by hydrolysis . Chloroacetates are highly susceptible to nucleophilic attack by hydroxide ions 1. If you are using aqueous NaOH or KOH, the OH⁻ ions compete with the phenoxide, attacking the alpha-carbon of the chloroacetate to yield glycolic acid, or attacking the ester carbonyl to cause saponification 2. Solution: Switch to anhydrous conditions using a mild base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or MeCN) to eliminate hydroxide ions from the system.

Q2: I am observing significant amounts of ortho- or para-alkylated phenols. How do I favor O-alkylation? A2: This is due to ambident nucleophilicity . The phenoxide ion can react at the oxygen (hard nucleophile) or the ortho/para carbons (soft nucleophiles) 3. In protic solvents (like water or ethanol), the oxygen atom is heavily solvated by hydrogen bonds, sterically hindering it and reducing its nucleophilicity. This forces the electrophile to attack the less hindered carbon atoms 4. Solution: Use polar aprotic solvents (e.g., DMF, DMSO) which solvate the metal cation but leave the phenoxide oxygen "naked" and highly reactive, strongly favoring O-alkylation.

Q3: Why is my reaction yielding an alkene instead of the desired ether? A3: This indicates an E2 Elimination pathway. While chloroacetates are primary halides and less prone to elimination than secondary or tertiary halides, using excessively strong bases or very high temperatures can trigger an E2 elimination, converting the alkylating agent into an alkene byproduct 3. Solution: Maintain reaction temperatures between 60–80 °C and use carbonate bases (K₂CO₃) rather than alkoxides or hydrides if elimination persists.

Quantitative Data Analysis

The choice of base and solvent drastically alters the trajectory of the Williamson ether synthesis. The table below summarizes the expected outcomes based on standard reaction conditions.

Base / Solvent SystemDominant PathwayMajor Side ProductsTypical Yield (%)
NaOH / H₂O O-Alkylation / HydrolysisGlycolic acid, Saponified esters40 – 60%
NaOEt / EtOH O-Alkylation / TransesterificationEthyl phenoxyacetate (mixed), C-alkylated phenols50 – 70%
K₂CO₃ / DMF (Anhydrous) O-AlkylationMinimal (Trace C-alkylation)85 – 95%
NaH / THF (Anhydrous) O-AlkylationMinimal80 – 90%

Optimized Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It utilizes anhydrous K₂CO₃ in DMF to suppress hydrolysis and strictly favor O-alkylation 5.

Experimental_Workflow Step1 1. Setup Anhydrous K2CO3 DMF Solvent Step2 2. Deprotonation Stir at RT (30 min) Step1->Step2 Step3 3. Alkylation Add Chloroacetate Heat 60-80°C Step2->Step3 Step4 4. Quench Cool & Add to H2O Step3->Step4 Step5 5. Extraction EtOAc / Base Wash Step4->Step5 Step6 6. Purification Column / Recryst. Step5->Step6

Step-by-step optimized experimental workflow for phenoxyacetate synthesis minimizing side reactions.

Step-by-Step Methodology
  • Preparation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: A distinct color change (often yellow or phenoxide-specific chromophore) indicates successful deprotonation.

  • Alkylation: Dropwise add the alkyl chloroacetate (1.1 equiv). Avoid large excesses to prevent dialkylation if polyhydroxy substrates are used.

  • Heating & Monitoring: Heat the reaction mixture to 60–80 °C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the lower-Rf phenol spot disappears and a higher-Rf phenoxyacetate spot emerges (typically 4–6 hours).

  • Work-up & Quench: Cool the mixture to room temperature. Quench by pouring into a 5-fold volume of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing (Critical Step): Wash the combined organic layers with 1M NaOH (to remove any unreacted phenol), followed by distilled water (3x) and brine to remove residual DMF.

    • Self-Validation Checkpoint: If the NaOH aqueous wash turns highly colored upon acidification with HCl, unreacted phenol was present, indicating incomplete alkylation.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography or recrystallization if necessary.

References

  • Identifying and minimizing side reactions in Williamson ether synthesis Source: BenchChem URL:3

  • Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids Source: MDPI URL:1

  • Sodium Chloroacetate Source: BenchChem URL:2

  • Ethyl (2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate Source: EvitaChem URL:4

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives Source: PMC (National Institutes of Health) URL:5

Sources

Technical Support Center: Optimizing the Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-[2-(4-Bromophenyl)ethoxy]ethanol (CAS: 917226-72-3). This compound is a highly valuable aromatic ether building block used extensively in medicinal chemistry and materials science.

Because this molecule features both an aryl bromide moiety (primed for downstream cross-coupling) and a terminal alcohol, its synthesis requires precise control over reaction conditions. This guide provides researchers with mechanistic insights, self-validating protocols, and troubleshooting frameworks to maximize yield and purity.

Visual Workflow: Synthesis Strategies

Workflow Start Target: 2-[2-(4-Bromophenyl)ethoxy]ethanol RouteA Route A: 4-Bromophenethyl alcohol + 2-Chloroethanol Start->RouteA RouteB Route B: 4-Bromophenethyl bromide + Ethylene glycol Start->RouteB Deprotonation Deprotonation (NaH in DMF) Form Alkoxide RouteA->Deprotonation RouteB->Deprotonation SN2 SN2 Nucleophilic Attack (Controlled Temp) Deprotonation->SN2 Workup Aqueous Quench & Extraction (NH4Cl / Et2O) SN2->Workup Product Purified Product Workup->Product

Caption: Workflow for the Williamson ether synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: What is the primary chemical mechanism driving this synthesis? A1: The synthesis relies on the Williamson ether synthesis , which proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1.15]. In this reaction, a strong base deprotonates an alcohol to form a highly reactive alkoxide. This alkoxide acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group to form the ether linkage [1.15].

Q2: Why is Sodium Hydride (NaH) the preferred base? A2: NaH is a strong, non-nucleophilic base. When it reacts with the acidic proton of the starting alcohol, it produces hydrogen gas ( H2​ ). Because the gas bubbles out of the solution, the deprotonation step becomes irreversible, driving the equilibrium entirely toward the formation of the alkoxide [1.15].

Q3: How does the choice of solvent dictate the success of the SN​2 reaction? A3: Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are mandatory [1.15]. These solvents effectively solvate the sodium cation ( Na+ ) but cannot hydrogen-bond with the alkoxide anion. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN​2 substitution over competing side reactions [1.15].

Q4: How can I analytically verify that I have synthesized the correct product? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying this molecule. Under Electron Ionization (EI), 2-[2-(4-Bromophenyl)ethoxy]ethanol exhibits a characteristic molecular ion peak at m/z 246 / 248 ( [C10​H13​BrO2​]+∙ ), which reflects the roughly 1:1 isotopic ratio of 79Br and 81Br [1]. A major diagnostic fragment occurs at m/z 201 / 203 due to the loss of the ethoxy group[1].

Self-Validating Experimental Protocol (Route A)

This protocol utilizes 2-(4-bromophenyl)ethanol and 2-chloroethanol. It is designed as a self-validating system, meaning physical observations at specific checkpoints confirm the chemical state of the reaction.

Phase 1: Alkoxide Formation (The Deprotonation Step)

  • Setup: Flame-dry a round-bottom flask and purge it with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add anhydrous DMF and 1.2 equivalents of Sodium hydride (NaH, 60% dispersion in mineral oil). Cool the suspension to 0 °C using an ice bath.

  • Substrate Introduction: Slowly add 1.0 equivalent of 2-(4-bromophenyl)ethanol dropwise [1.15].

  • Self-Validation Checkpoint: Observe the reaction mixture. You must see the vigorous evolution of hydrogen gas (bubbling). This is the physical confirmation that irreversible deprotonation is occurring. Once the bubbling completely ceases, alkoxide formation is 100% complete[1.15].

Phase 2: Nucleophilic Substitution (The SN​2 Step) 5. Electrophile Addition: While strictly maintaining the temperature at 0 °C, add 1.1 equivalents of 2-chloroethanol dropwise. 6. Execution: Remove the ice bath and allow the mixture to warm to room temperature.

  • Causality Rule: Do not apply external heat. Elevated temperatures will shift the mechanistic pathway from the desired SN​2 substitution to an undesired E2 elimination, destroying your yield[1.15].

  • Monitoring: Stir for 2-4 hours, monitoring via TLC or GC-MS until the starting alcohol is fully consumed.

Phase 3: Workup & Isolation 8. Quench: Cool the flask back to 0 °C and carefully add saturated aqueous NH4​Cl to neutralize any unreacted NaH [1.15]. 9. Extraction: Extract the aqueous layer with diethyl ether ( Et2​O ) three times. Wash the combined organic layers thoroughly with brine (at least 3x) to pull residual DMF into the aqueous phase. 10. Drying: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product [1.15].

Troubleshooting Guide & Quantitative Optimization

If your synthesis stalls or yields impure products, use the following diagnostic table to identify the mechanistic cause and apply the correct optimization strategy.

Observation / IssueQuantitative IndicatorMechanistic CauseOptimization Strategy
Stalled Reaction / Low Yield < 50% conversion (GC-MS)Incomplete deprotonation of the starting alcohol due to wet solvent.Ensure strictly anhydrous conditions (<50 ppm H2​O ). Increase NaH loading to 1.2–1.5 eq [1.15].
Alkene Byproduct Formation High alkene peaks in 1H NMRElevated temperatures favor E2 elimination over SN​2 substitution.Reduce reaction temperature to 0 °C during addition, max 25 °C during execution [1.15].
Symmetric Ether Impurity Detection of bis(2-(4-bromophenyl)ethyl) etherUnreacted starting alcohol undergoes secondary reactions with the alkyl halide.Ensure a slight excess of base is used to drive initial alkoxide formation to completion[1.15].
Downstream Catalyst Deactivation Black precipitate during subsequent cross-couplingPalladium agglomeration into inactive "palladium black" during Suzuki/Heck reactions.Lower coupling temperature; ensure rigorous degassing to protect phosphine ligands from oxidation[2].
Visualizing the Logic: SN​2 vs. E2 Competition

Understanding why temperature control is critical requires visualizing the competing pathways. High temperatures provide the activation energy necessary for the alkoxide to act as a base (abstracting a proton) rather than a nucleophile (attacking the carbon).

Mechanism Alkoxide Alkoxide Intermediate (Nucleophile/Base) SN2_Path SN2 Pathway (Low Temp, Polar Aprotic) Alkoxide->SN2_Path Attack C E2_Path E2 Elimination (High Temp, Steric Hindrance) Alkoxide->E2_Path Attack H Electrophile Alkyl Halide (Electrophile) Electrophile->SN2_Path Electrophile->E2_Path Ether Target Ether (High Yield) SN2_Path->Ether Alkene Alkene Byproduct (Yield Loss) E2_Path->Alkene

Caption: Competing SN2 and E2 pathways in the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.

References

Sources

Technical Support Center: Troubleshooting & Purification Guide for Ethyl 2-(4-bromophenoxy)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing Ethyl 2-(4-bromophenoxy)acetate via the Williamson ether synthesis is a fundamental transformation in drug development and materials science. However, incomplete conversions frequently leave researchers with a crude mixture containing the desired ester product, unreacted 4-bromophenol, and excess ethyl bromoacetate.

This guide provides field-proven, self-validating protocols to isolate your target molecule without compromising its structural integrity.

Quantitative Data Summary

Before executing any purification protocol, it is critical to understand the physicochemical properties of the components in your crude mixture. These parameters dictate our separation strategy.

ComponentRoleMolecular Weight ( g/mol )Boiling Point (°C)pKaAqueous Solubility
4-Bromophenol Starting Material173.01235 - 236[1]9.17 - 9.37[2]Insoluble (Soluble in base)
Ethyl Bromoacetate Alkylating Agent167.00168.5[3]N/AInsoluble
Ethyl 2-(4-bromophenoxy)acetate Target Product259.10> 280 (est.)N/AInsoluble
Troubleshooting FAQs

Q1: How do I remove unreacted 4-bromophenol without hydrolyzing my ester product?

Expertise & Experience: 4-bromophenol is weakly acidic, with a pKa ranging from 9.17 to 9.37[2]. To partition it into an aqueous waste stream, you must deprotonate it to form the highly polar phenoxide salt. However, your product is an ethyl ester, which is susceptible to base-catalyzed saponification (hydrolysis).

Causality: Using a strong base like 1M NaOH (pH ~14) will rapidly deprotonate the phenol but risks hydrolyzing your ester back into 2-(4-bromophenoxy)acetic acid. By using a mild base like 5% aqueous Potassium Carbonate (K₂CO₃, pH ~11), you create a self-validating system: the pH is sufficiently high (pH > pKa + 1) to ensure >99% deprotonation of the phenol, but mild enough to keep the ester intact at room temperature[4].

pKaLogic Phenol 4-Bromophenol (pKa ~9.3) Base 5% K2CO3 Wash (pH ~11) Phenol->Base Deprot Deprotonation (pH > pKa) Base->Deprot Stable Remains Intact in Organic Phase Base->Stable Mild pH prevents hydrolysis WaterSoluble Water-Soluble Phenoxide Deprot->WaterSoluble Ester Ester Product (Base Sensitive) Ester->Base

Logical relationship between reagent pKa, wash pH, and ester stability during purification.

Q2: I still have excess ethyl bromoacetate in my NMR. How can I eliminate it?

Expertise & Experience: Ethyl bromoacetate is a potent, volatile electrophile with a boiling point of 168.5 °C at atmospheric pressure[3]. Because it lacks an acidic proton, acid/base extraction will not work. You have two mechanistically distinct options for its removal:

  • Chemical Scavenging (Recommended for scale-up): Exploit its electrophilicity. Adding a primary amine scavenger like ethanolamine results in a rapid S_N2 reaction, displacing the bromide. The resulting secondary amine adduct is highly polar and easily removed by a subsequent dilute acid wash.

  • Vacuum Distillation (Recommended for small scale): Exploit the boiling point differential. Since your product is significantly heavier (MW 259 vs 167), applying high vacuum (e.g., Kugelrohr distillation at <1 mbar) will selectively strip the unreacted ethyl bromoacetate without thermally degrading the product.

Experimental Protocols
Protocol A: Mild Base Wash for Phenol Removal

This protocol selectively removes unreacted 4-bromophenol.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approximately 10 mL of solvent per gram of crude material.

  • Mild Deprotonation: Transfer the solution to a separatory funnel. Add an equal volume of cold 5% aqueous K₂CO₃.

  • Agitation: Stopper the funnel, invert, and agitate vigorously. Crucial Step: Vent the funnel frequently to release any CO₂ gas generated.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer (containing the potassium 4-bromophenoxide salt) into a designated waste flask.

  • Back-Extraction: Extract the aqueous layer once more with fresh organic solvent to ensure no product is lost. Combine all organic layers.

Protocol B: Amine Scavenging for Ethyl Bromoacetate Removal

This protocol chemically alters and removes unreacted alkylating agent.

  • Scavenger Addition: To the combined organic layers from Protocol A, add 1.5 equivalents of ethanolamine (relative to the estimated remaining ethyl bromoacetate).

  • Alkylation: Stir the biphasic or homogeneous solution vigorously at room temperature for 30–45 minutes. The ethanolamine will preferentially attack the highly reactive ethyl bromoacetate.

  • Acid Wash: Transfer the mixture back to a separatory funnel and wash with an equal volume of 0.5 M HCl (aqueous). This protonates the excess ethanolamine and the newly formed scavenger adduct, driving them entirely into the aqueous phase.

  • Final Isolation: Wash the organic phase once with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure Ethyl 2-(4-bromophenoxy)acetate.

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction (5% K2CO3 Wash) A->B C Aqueous Waste (Phenoxide Salt) B->C Removes Phenol D Organic Phase (Product + Electrophile) B->D E Amine Scavenging (Ethanolamine) D->E Targets Alkylating Agent F Acid Wash (0.5 M HCl) E->F G Aqueous Waste (Scavenged Adduct) F->G Removes Scavenger H Pure Organic Phase (Target Ester) F->H Final Isolation

Workflow for the purification of Ethyl 2-(4-bromophenoxy)acetate via extraction and scavenging.

References
  • Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem - NIH Source: nih.gov 3

  • 4-Bromophenol 106-41-2 wiki - Guidechem Source: guidechem.com 2

  • 4-Bromophenol CAS#: 106-41-2 • ChemWhat | Database of Chemicals & Biologicals Source: chemwhat.com 1

  • An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxyheptane - Benchchem Source: benchchem.com 4

Sources

Preventing emulsion formation during aqueous work-up of phenoxyacetate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter workflow bottlenecks during the isolation of amphiphilic molecules. This guide provides field-proven, self-validating strategies to prevent and resolve stubborn emulsions during the aqueous liquid-liquid extraction of phenoxyacetates and their derivatives.

Mechanistic Causality: Why Do Phenoxyacetates Emulsify?

Phenoxyacetates and their corresponding acids (e.g., phenoxyacetic acid) are inherently amphiphilic. They possess a hydrophobic aromatic ring and a hydrophilic acetate moiety. During aqueous work-up—especially if partial hydrolysis has occurred yielding phenoxyacetic acid salts—these molecules act as potent surfactants. They drastically reduce the interfacial tension between the organic and aqueous layers, stabilizing microscopic droplets of one phase within the other and resulting in a persistent emulsion[1].

Troubleshooting Guide & FAQs

Q1: Why did my Williamson ether synthesis of a phenoxyacetate result in a thick, milky emulsion during the first water wash? A: Williamson ether syntheses often utilize phase-transfer catalysts (PTCs) or leave behind unreacted phenols and partially hydrolyzed phenoxyacetic acid salts. These species accumulate at the aqueous-organic interface. When agitated vigorously, they stabilize the dispersion of solvent droplets. To prevent this, avoid aggressive shaking during the initial wash; instead, gently swirl the separatory funnel to promote phase contact without emulsification[2].

Q2: What is the immediate first-line chemical response to break this emulsion? A: Salting out. Add a saturated aqueous solution of sodium chloride (brine). Brine dramatically increases the ionic strength and density of the aqueous layer. This triggers a "salting-out" effect, decreasing the solubility of partially water-soluble organic molecules in the aqueous phase and forcing the coalescence of the less polar organic droplets[3].

Q3: The emulsion persists even after adding brine. How can I use pH adjustment to resolve it? A: Emulsions are highly stabilized by species that are partially ionized. Phenoxyacetic acid has a pKa of approximately 3.1. If your aqueous wash is near pH 4–6, a mixture of protonated (organic-soluble) and deprotonated (water-soluble) species exists, maximizing surfactant behavior.

  • If isolating the neutral ester: Wash with a mild base (e.g., saturated NaHCO₃) to fully deprotonate any residual acid, driving it entirely into the aqueous phase[3].

  • If isolating the acid: Acidify the aqueous layer to pH < 2 using 1M HCl. This fully protonates the phenoxyacetic acid, eliminating its surfactant properties and driving it cleanly into the organic layer[1].

Q4: There is a cloudy, insoluble "rag layer" at the interface. What is this, and how do I remove it? A: This is often a Pickering emulsion, which is stabilized by fine solid particulates (e.g., precipitated salts or polymeric byproducts) sitting at the liquid-liquid interface. The most effective protocol here is vacuum filtration of the entire biphasic mixture through a pad of Celite. The Celite traps the particulates without absorbing the solvents, allowing the filtrate to separate cleanly[4].

Q5: Does my choice of extraction solvent impact emulsion stability? A: Absolutely. Dichloromethane (DCM) frequently forms stubborn emulsions because its density (1.33 g/cm³) is relatively close to heavily saturated aqueous solutions, causing water droplets to suspend easily[5]. Switching to a solvent with a lower density and higher interfacial tension, such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE), significantly reduces emulsion stability[2].

Quantitative Data Presentation: Emulsion-Breaking Techniques

Emulsion-Breaking TechniqueMechanism of ActionOptimal Use CaseEst. Success RateTime Required
Brine Wash (Sat. NaCl) Increases aqueous ionic strength; salting-out effect[3].Mild to moderate emulsions without solid particulates.75%< 5 mins
pH Adjustment (<2 or >8) Fully protonates or deprotonates amphiphilic species[1].Emulsions caused by phenoxyacetic acid/salts.85%5-10 mins
Celite Filtration Removes solid particulates stabilizing Pickering emulsions[4]."Rag layer" or insoluble solids present at the interface.95%10-15 mins
Centrifugation Applies high g-force to accelerate density-based separation[6].Small-scale (<50 mL) highly stubborn emulsions.99%10 mins
Co-solvent Addition (IPA) Disrupts micelle formation at the interface[2].Highly stable, surfactant-driven emulsions.70%< 5 mins

Experimental Protocols

Protocol 1: Celite Filtration & Brine Wash for Pickering Emulsions

Self-Validating Logic: If the emulsion is caused by solids, removing the solids will instantly break the emulsion. If it doesn't, the issue is chemical (surfactants), validating the need for Protocol 2.

  • Preparation: Assemble a Büchner funnel with a properly fitted filter paper. Slurry 5–10 grams of Celite in the extraction solvent (e.g., EtOAc) and pour it onto the filter under vacuum to create a uniform 2 mm pad[4].

  • Filtration: Pour the entire emulsified biphasic mixture from the separatory funnel directly through the Celite pad under moderate vacuum.

  • Rinsing: Rinse the Celite pad with an additional 15–20 mL of the organic extraction solvent to ensure complete product recovery.

  • Separation: Transfer the clear biphasic filtrate back into a clean separatory funnel.

  • Salting Out: Add 20 mL of saturated NaCl (brine) to the funnel. Gently swirl or rock the funnel (do not shake vigorously) for 30 seconds[3].

  • Isolation: Allow the layers to settle for 5 minutes. The phases should now separate cleanly. Drain the lower aqueous layer.

Protocol 2: pH-Tuned Extraction of Phenoxyacetic Acids

Self-Validating Logic: By pushing the pH to extremes, we ensure the amphiphilic molecule exists in only one ionization state, preventing it from straddling the phase boundary.

  • Initial Assessment: If an emulsion forms during the extraction of a synthesized phenoxyacetic acid, test the pH of the aqueous layer using universal indicator paper.

  • Acidification: If the pH is > 2, the acid is partially ionized. Slowly add 1M HCl dropwise while stirring until the aqueous phase reaches pH 1–2[1].

  • Solvent Addition: Add a low-density organic solvent like EtOAc (avoid DCM to prevent density-matching issues)[5].

  • Agitation: Stopper the funnel and invert gently 3–4 times. Crucial: Vent the stopcock after each inversion to release pressure build-up[7].

  • Coalescence: Clamp the funnel and allow it to sit undisturbed for 10 minutes. The fully protonated phenoxyacetic acid will migrate entirely into the organic layer, breaking the surfactant effect.

Workflow Visualization

EmulsionTroubleshooting Start Emulsion Forms During Work-up CheckSolid Are solid particulates visible at interface? Start->CheckSolid Celite Filter biphasic mixture through Celite pad CheckSolid->Celite Yes AddBrine Add Saturated NaCl (Brine) CheckSolid->AddBrine No Celite->AddBrine CheckSep Did layers separate? AddBrine->CheckSep CheckPH Check pH: Is product acidic or neutral? CheckSep->CheckPH No Success Proceed to Phase Separation CheckSep->Success Yes AdjustPH Adjust pH to <2 (acids) or >8 (neutral esters) CheckPH->AdjustPH Centrifuge Centrifuge or add co-solvent (e.g., IPA) CheckPH->Centrifuge If pH fails AdjustPH->CheckSep Retry Centrifuge->Success

Decision tree for troubleshooting and breaking emulsions during aqueous work-up.

References

  • [6] Technical Support Center: Aqueous Work-up. Benchchem. 6

  • [2] Isopropyl propionate | 637-78-5. Benchchem. 2

  • [3] 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1. Benchchem. 3

  • [1] 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.1

  • [4] Section 5.1 Title: General Reaction Procedure. Berry Group, University of Wisconsin-Madison (Not Voodoo). 4

  • [5] Extraction — Organic Lab. Chemical and Biomolecular Engineering, WordPress.com. 5

  • [7] 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. 7

Sources

Technical Support Center: Synthesis of Sterically Hindered Phenoxyacetates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sterically hindered phenoxyacetate synthesis. The coupling of bulky phenols (e.g., 2,6-di-tert-butylphenol, ortho-substituted derivatives) with acetate moieties presents unique thermodynamic and kinetic challenges. This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting strategies, mechanistic insights, and validated Standard Operating Procedures (SOPs) to overcome low yields, poor regioselectivity, and stalled reactions.

Diagnostic Troubleshooting Workflow

Use the diagnostic flowchart below to identify the root cause of your synthetic failure and navigate to the appropriate solution.

Workflow A Sterically Hindered Phenoxyacetate Synthesis B Select Coupling Strategy A->B C Williamson Ether Synthesis (Phenol + Haloacetate) B->C D Mitsunobu Reaction (Phenol + Hydroxyacetate) B->D E Issue: C-Alkylation or Ester Hydrolysis C->E F Issue: Stalled Reaction or Hydrazine Alkylation D->F G Solution: Use Cs2CO3 in DMF or TBAB Phase Transfer E->G Promotes O-selectivity H Solution: 3.0 M Concentration, Sonication, Et2O Solvent F->H Overcomes steric bulk

Diagnostic flowchart for troubleshooting hindered phenoxyacetate synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

FAQ 1: Why am I observing C-alkylation instead of the desired O-alkylation during the Williamson ether synthesis?

Causality: Phenoxide ions are ambident nucleophiles. In sterically hindered phenols, the oxygen atom is physically shielded, significantly increasing the activation energy required for an electrophile to approach. When using protic solvents (like ethanol) or small, tightly coordinating counterions (like Li⁺ or Na⁺), the oxygen center is further masked by hydrogen bonding or tight ion-pairing. This forces the electrophile (e.g., ethyl bromoacetate) to attack the less sterically hindered ortho or para carbon atoms[1]. Actionable Fix:

  • Solvent Switch: Transition to a polar aprotic solvent (e.g., DMF, DMSO). These solvents solvate the cation but leave the phenoxide anion "naked" and highly reactive, predominantly favoring O-alkylation[1].

  • Base Selection: Replace NaOH or KOH with Cesium Carbonate (Cs₂CO₃). The large ionic radius of the cesium cation results in a loose ion pair, significantly enhancing the oxygen's nucleophilicity.

FAQ 2: My Mitsunobu reaction between a bulky phenol and an alkyl glycolate is stalling at <30% yield. What is happening?

Causality: The Mitsunobu reaction entails the redox condensation of an acidic pronucleophile and an alcohol[2]. While highly efficient for unhindered substrates, the formation of the key alkoxyphosphonium intermediate and the subsequent nucleophilic displacement by a bulky phenoxide is prohibitively slow[3]. During this extended reaction time, an intermolecular side reaction dominates: the alkylation of the hydrazine dicarboxylate byproduct (formed from the reduction of DEAD/DIAD)[4]. Actionable Fix:

  • Kinetic Acceleration: Increase the reaction concentration from the standard 0.1 M up to 3.0 M and apply ultrasonic irradiation (sonication). Sonication provides localized high energy (cavitation) to overcome the activation barrier of the sterically congested transition state, reducing reaction times from days to minutes[3].

  • Suppress Side Reactions: Switch the solvent from THF to a weaker solvent like diethyl ether (Et₂O). Research indicates that weaker solvents significantly suppress the hydrazine dicarboxylate alkylation side reaction, improving overall product yield[4].

FAQ 3: The haloacetate starting material is degrading before the etherification completes. How do I prevent this?

Causality: Alpha-haloacetates are highly susceptible to base-catalyzed hydrolysis (if adventitious water is present) or E2 elimination (forming ketene derivatives) when exposed to strong, hard bases at elevated temperatures. Because the hindered phenol reacts slowly, the haloacetate is consumed by these competing degradation pathways. Actionable Fix: Utilize Phase Transfer Catalysis (PTC). By using a mild base in a biphasic system (or solid-liquid system) alongside tetrabutylammonium bromide (TBAB), you can facilitate the rapid transfer of the phenoxide into the organic phase without exposing the haloacetate to harsh, degradative conditions[5].

Quantitative Data: Condition Optimization

The following table summarizes the quantitative improvements achieved by applying the troubleshooting principles outlined above.

Reaction StrategySubstrateStandard ConditionsPrimary Failure ModeOptimized ConditionsYield
Williamson 2,6-Di-tert-butylphenolK₂CO₃, EtOH, RefluxC-Alkylation (Major)Cs₂CO₃, DMF, 80°C>85% (O-Alkylation)
Williamson 2,6-DimethylphenolNaOH, H₂O/THFEster HydrolysisK₂CO₃, TBAB, Toluene, 90°C92%
Mitsunobu 2-tert-ButylphenolDEAD, PPh₃, THF, 0.1 MHydrazine AlkylationDIAD, PPh₃, Et₂O, 3.0 M, Sonication75%

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies for the synthesis of sterically hindered phenoxyacetates.

Protocol A: Regioselective Williamson O-Alkylation using the "Cesium Effect"

This protocol is designed to force O-alkylation of highly hindered phenols while preventing the degradation of the haloacetate.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Loading: Add the sterically hindered phenol (10.0 mmol) and anhydrous Cesium Carbonate (Cs₂CO₃, 15.0 mmol, 1.5 eq).

  • Solvation: Inject 20 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the loose cesium phenoxide ion pair. Validation Check: The solution should transition to a distinct yellow/orange hue, indicating phenoxide formation.

  • Electrophile Addition: Slowly add the alkyl haloacetate (e.g., ethyl bromoacetate, 12.0 mmol, 1.2 eq) dropwise over 15 minutes via a syringe pump.

  • Heating: Heat the reaction mixture to 80°C. Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Quench with 50 mL of distilled water to dissolve inorganic salts and partition with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: High-Concentration, Sonication-Assisted Mitsunobu Coupling

Adapted for substrates that fail under standard Williamson conditions or require mild, neutral coupling[3].

  • Preparation: In a thick-walled glass vial, combine the sterically hindered phenol (3.0 mmol), the alkyl glycolate (hydroxyacetate) (3.0 mmol), and Triphenylphosphine (PPh₃, 3.6 mmol, 1.2 eq).

  • Solvation: Add anhydrous Diethyl Ether (Et₂O) to bring the total reaction volume to exactly 1.0 mL, achieving a highly concentrated 3.0 M solution[3].

  • Activation: Chill the vial to 0°C in an ice bath. Slowly add Diisopropyl azodicarboxylate (DIAD, 3.6 mmol, 1.2 eq) dropwise. Validation Check: A slight exothermic reaction and color change (yellow to pale) indicates the formation of the betaine intermediate.

  • Sonication: Seal the vial under argon and immediately transfer it to an ultrasonic bath. Sonicate at ambient temperature for 15 to 30 minutes.

  • Monitoring & Workup: Monitor by TLC. Once the phenol is consumed, dilute the mixture with 10 mL of Et₂O and filter through a short pad of Celite to remove the bulk of the precipitated triphenylphosphine oxide.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the sterically hindered phenoxyacetate.

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261-8263. URL: [Link]

  • South Dakota State University. (2018). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Open PRAIRIE. URL: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. URL: [Link]

  • Thieme Chemistry. Synthesis by Substitution (O-Alkylation). Thieme E-Books. URL: [Link]

  • Bhongale, P., Joshi, S., & Mali, N. (2003). High performance method for O-methylation of phenol with dimethyl carbonate. Applied Catalysis A: General, 241(1), 227-233. URL: [Link]

Sources

Optimizing catalyst loading for cross-coupling reactions with bromo-aromatic compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals seeking to optimize transition-metal catalyst loadings in cross-coupling reactions involving bromo-aromatic compounds.

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Here, we analyze the mechanistic causality behind reaction failures, establish self-validating experimental protocols, and provide data-driven benchmarks to help you push your palladium (Pd) loadings from standard mol% down to the parts-per-million (ppm) scale.

Diagnostic Decision Tree: Troubleshooting Catalyst Failure

Before adjusting your catalyst loading, you must diagnose why a reaction is underperforming. Increasing the catalyst loading is often a band-aid for poor ligand selection or improper reaction kinetics.

Troubleshooting Start Reaction Stalls or Low Yield CheckPd Assess Reaction Mixture (Visual & NMR) Start->CheckPd PdBlack Pd Black Precipitate? (Catalyst Aggregation) CheckPd->PdBlack IncLigand Increase Ligand:Pd Ratio or Use Bulky Biaryl Phosphine PdBlack->IncLigand Yes NoPdBlack Solution Clear/Homogeneous PdBlack->NoPdBlack No CheckConv Quantify Ar-Br Conversion NoPdBlack->CheckConv LowConv Low Conversion (Slow Oxidative Addition) CheckConv->LowConv HighConv High Conversion, Low Product (Side Reactions) CheckConv->HighConv IncTemp Increase Temp or Use Electron-Rich Ligand LowConv->IncTemp CheckSide Identify Byproducts (e.g., Hydrodehalogenation) HighConv->CheckSide

Workflow for diagnosing and resolving low yield in bromoarene cross-coupling reactions.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why do bromoarenes require different optimization strategies compared to iodo- or chloroarenes? A: The causality lies in the bond dissociation energy. The C–Br bond (~81 kcal/mol) is stronger than C–I (~65 kcal/mol) but weaker than C–Cl (~96 kcal/mol). While iodoarenes undergo rapid oxidative addition, bromoarenes require a carefully balanced ligand design. If the catalyst loading is too low, the relatively slower oxidative addition can leave the highly reactive Pd(0) species exposed without a substrate, leading to irreversible aggregation into inactive Pd black ([1]([Link])).

Q2: How do I determine the absolute minimum Pd catalyst loading without risking reaction stalling? A: Transitioning your mindset from "mol%" to "ppm" is critical for precision. For activated bromoarenes, loadings can sometimes be pushed as low as 0.0001 mol% (equating to ~8 ppm) without losing efficacy, provided the reaction lacks sensitivities to trace impurities ([1]([Link])). To find your minimum, perform a logarithmic step-down screen (e.g., 1 mol%, 0.1 mol%, 0.01 mol%). Always use a stock solution of the pre-catalyst to avoid mechanical weighing errors at these microscopic scales.

Q3: My Buchwald-Hartwig amination of a hindered bromoarene stalls at 50% conversion despite a 5 mol% Pd loading. Should I add more catalyst? A: Not necessarily. Stalling often indicates catalyst deactivation rather than insufficient initial loading. In Buchwald-Hartwig couplings, a common failure mode is β-hydride elimination from the amine or alkoxide base, which reduces the bromoarene to an arene (hydrodehalogenation) and deactivates the catalyst into an off-cycle Pd species ([2]([Link])). Instead of increasing the Pd loading, optimize the ligand-to-palladium ratio or switch to a bulkier ligand (like BrettPhos) that accelerates reductive elimination and stabilizes the active Pd species ([3]([Link])).

Q4: Is it economically viable to optimize C-N couplings for process chemistry? A: Absolutely. In process chemistry, the ability to optimize the desired cross-coupling reaction to proceed efficiently on a large scale with low catalyst loading is what makes the process economically attractive and minimizes heavy metal remediation in the final active pharmaceutical ingredient (API) ([4]([Link])).

Data Matrix: Catalyst Loading Benchmarks

Below is a quantitative summary of typical catalyst loadings and primary failure modes for various bromoarene cross-couplings. Use this table to benchmark your initial experimental setup.

Reaction TypeSubstrate ClassRecommended (Pre)Catalyst & LigandTypical Loading (mol%)Equivalent in ppmPrimary Failure Mode at Low Loading
Suzuki-Miyaura Activated BromoarenePd2(dba)3 / SPhos0.05 – 0.1500 – 1,000Catalyst aggregation (Pd black)
Suzuki-Miyaura Deactivated BromoarenePd(OAc)2 / XPhos0.5 – 1.05,000 – 10,000Slow oxidative addition
Buchwald-Hartwig Sterically Hindered Ar-BrPd(OAc)2 / BrettPhos1.0 – 2.010,000 – 20,000β-hydride elimination (hydrodehalogenation)
Stille Coupling Heteroaryl BromidePd(PPh3)42.0 – 5.020,000 – 50,000Slow transmetalation / Ligand scavenging
Ligand-Free Negishi Activated BromoarenePd/Fe3O4 Nanoparticles0.1 – 1.01,000 – 10,000Catalyst leaching ([5]([Link]))

Mechanistic Causality: The Catalytic Cycle

Understanding where your catalyst loading impacts the kinetics is vital. At highly dilute (low ppm) concentrations, bimolecular steps (like transmetalation) slow down, giving unimolecular degradation pathways (like ligand dissociation) a competitive advantage.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(Br)L_n Oxidative Addition Pd0->OxAdd + Ar-Br Rate-limiting at low Pd loading Degradation Pd Black (Irreversible Deactivation) Pd0->Degradation Ligand Dissociation (High dilution) TransMet Pd(II)(Ar)(Nu)L_n Transmetalation OxAdd->TransMet + Nu-M (Base/Nucleophile) OxAdd->Degradation Slow Transmetalation TransMet->Pd0 Reductive Elimination RedElim Ar-Nu Cross-Coupled Product TransMet->RedElim

Catalytic cycle showing deactivation pathways that compete at low catalyst loadings.

Standard Operating Procedure (SOP): Self-Validating Catalyst Optimization

To optimize catalyst loading, you must eliminate mechanical variables. Weighing <1 mg of a Pd catalyst introduces severe error. The following protocol is a self-validating system ; it utilizes stock solutions for precise ppm-level dosing and an internal standard to definitively prove whether a reaction is dead (catalyst deactivated) or simply slow (kinetically limited).

Step 1: Preparation of the Catalyst Stock Solution

  • Inside an inert-atmosphere glovebox, weigh exactly 10.0 mg of the Pd pre-catalyst (e.g., Pd2(dba)3) and the appropriate molar ratio of your chosen ligand (e.g., XPhos, ensuring a 1:2 Pd:Ligand ratio).

  • Dissolve the mixture in 10.0 mL of anhydrous, degassed solvent (e.g., THF or Toluene) to create a 1.0 mg/mL stock solution. Causality Check: Volumetric dosing allows for accurate delivery of 0.1 mol% or 0.01 mol% equivalents. This eliminates the >10% error margin inherent to standard analytical balances at sub-milligram scales.

Step 2: Reaction Assembly with Internal Standard

  • To a series of oven-dried reaction vials, add the bromoarene (1.0 equiv), the coupling partner/nucleophile (1.2 equiv), and the base (1.5 equiv).

  • Add exactly 0.1 equiv of 1,3,5-trimethoxybenzene to each vial. Causality Check: 1,3,5-trimethoxybenzene is chemically inert under cross-coupling conditions and serves as an internal standard for quantitative NMR (qNMR). If the mass balance of (Product + Unreacted Bromoarene) drops below 95%, side reactions are occurring. This validates that low yield is due to a chemical side-reaction (like hydrodehalogenation), not a loading deficit.

Step 3: Logarithmic Dosing & Execution

  • Using a micropipette, dose the catalyst stock solution into the parallel vials to achieve target loadings of 1.0 mol%, 0.1 mol%, 0.05 mol%, and 0.01 mol% Pd.

  • Seal the vials with PTFE-lined caps, remove them from the glovebox, and heat to the target optimization temperature (e.g., 80 °C) in an aluminum heating block.

Step 4: Kinetic Sampling & Validation

  • Extract 50 µL aliquots from each vial at 1h, 4h, and 24h. Quench the aliquots in CDCl3 and analyze via qNMR. Causality Check: Analyzing multiple time points distinguishes between a "slow reaction" and a "dead catalyst." If the 0.05 mol% reaction reaches 40% conversion at 4h and remains at 40% at 24h, the catalyst has irreversibly deactivated. If it reaches 40% at 4h and 85% at 24h, the loading is viable, but the kinetics are simply slow.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Ethyl 2-(4-bromophenoxy)acetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) continues to drive structural elucidation in drug development and agrochemical analysis, understanding the precise fragmentation mechanics of halogenated aryloxy esters is paramount. Ethyl 2-(4-bromophenoxy)acetate is a critical intermediate and structural analog in the synthesis of PPAR agonists and phenoxy herbicide derivatives[1].

This guide provides a comprehensive, objective comparison of the mass spectrometric behavior of Ethyl 2-(4-bromophenoxy)acetate against its chlorinated and unhalogenated alternatives. By dissecting both hard (EI) and soft (ESI) ionization pathways, we establish self-validating analytical protocols designed for high-confidence structural identification and quantification.

The Halogen Effect: Isotopic Signatures and Structural Tagging

The most powerful diagnostic feature of Ethyl 2-(4-bromophenoxy)acetate in mass spectrometry is its isotopic signature. Unlike unhalogenated compounds, the presence of a bromine atom provides an intrinsic, self-validating structural tag[2]. Bromine naturally occurs as two stable isotopes: 79Br (50.69%) and 81Br (49.31%).

Consequently, any intact molecular ion or fragment retaining the bromine atom will manifest as a distinct doublet of nearly equal intensity (1:1 ratio) separated by 2 m/z units[2]. This allows analysts to instantly differentiate the target compound from background matrix interference or from chlorinated alternatives, which exhibit a characteristic 3:1 ( 35Cl : 37Cl ) isotopic ratio.

Performance Comparison: Target vs. Structural Alternatives

The following table objectively compares the MS performance metrics and key diagnostic ions of Ethyl 2-(4-bromophenoxy)acetate against common structural alternatives.

CompoundHalogen TagIsotopic RatioEI Precursor Ion [M]⁺•EI Base PeakKey ESI+ MRM Transition
Ethyl 2-(4-bromophenoxy)acetate Bromine1:1 (M : M+2)m/z 258 / 260m/z 171 / 173259 → 213
Ethyl 2-(4-chlorophenoxy)acetate Chlorine3:1 (M : M+2)m/z 214 / 216m/z 127 / 129215 → 169
Ethyl 2-phenoxyacetate None100:0 (No M+2)m/z 180m/z 93181 → 135

Mechanistic Fragmentation Pathways

To build robust analytical methods, we must understand the causality behind the fragmentation. The energy deposited into the molecule dictates whether the ester linkage or the ether bond cleaves first.

Hard Ionization: Electron Ionization (EI-MS at 70 eV)

Under standard 70 eV EI conditions, the molecule undergoes aggressive fragmentation[3]. The radical cation is typically localized on the ether oxygen or the aromatic ring.

  • α -Cleavage (Loss of ethoxy radical): The loss of ⋅OCH2​CH3​ (45 Da) from the molecular ion (m/z 258/260) yields a resonance-stabilized acylium ion at m/z 213/215.

  • Ether Cleavage (Inductive): Cleavage of the ArO–CH₂ bond results in the loss of the ethyl acetate radical ( ⋅CH2​COOCH2​CH3​ , 87 Da), generating the highly stable 4-bromophenoxy cation at m/z 171/173. This is often the base peak[4].

  • CO Extrusion: The 4-bromophenoxy cation subsequently loses carbon monoxide (28 Da) to form the bromocyclopentadienyl cation at m/z 143/145.

fragmentation M_EI Molecular Ion [M]⁺• m/z 258 / 260 (1:1 Isotope Ratio) F_213 Acylium Ion m/z 213 / 215 [- •OCH₂CH₃] M_EI->F_213 -45 Da (α-cleavage) F_171 4-Bromophenoxy Cation m/z 171 / 173 [- •CH₂COOCH₂CH₃] M_EI->F_171 -87 Da (Ether cleavage) F_143 Bromocyclopentadienyl m/z 143 / 145 [- CO] F_171->F_143 -28 Da (-CO) F_76 Phenylene Cation m/z 76 [- Br•] F_143->F_76 -67/69 Da (-Br•)

EI-MS fragmentation pathway of Ethyl 2-(4-bromophenoxy)acetate.

Soft Ionization: Electrospray Ionization (ESI-MS/MS)

Unlike phenoxyacetic acids which readily form [M-H]⁻ in negative mode[1], the ethyl ester lacks an acidic proton. Therefore, Positive Ion Mode (ESI+) is required. Protonation occurs at the carbonyl oxygen, yielding [M+H]⁺ at m/z 259/261. Upon Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ), the primary neutral loss is ethanol (46 Da), forming the acylium ion (m/z 213/215). This predictable, low-energy pathway is ideal for highly sensitive Multiple Reaction Monitoring (MRM).

Validated Experimental Protocols

The choice between GC-MS and LC-MS/MS depends on the analytical goal: GC-MS is superior for definitive structural confirmation against spectral libraries, while LC-MS/MS offers unmatched sensitivity for trace quantification in complex matrices[1].

workflow Sample Sample Prep (LLE / SPE) GC GC Separation (DB-5MS Column) Sample->GC Volatile LC UHPLC Separation (C18 Column) Sample->LC Thermally Labile EI EI Ionization (70 eV, Hard) GC->EI ESI ESI+ Ionization (Soft) LC->ESI Quad Quadrupole MS (Scan/SIM) EI->Quad QqQ QqQ MS/MS (MRM Mode) ESI->QqQ

Comparative MS workflows: GC-EI-MS vs. LC-ESI-MS/MS.

Protocol A: Structural Confirmation via GC-EI-MS

Causality: Ethyl 2-(4-bromophenoxy)acetate is a moderately lipophilic, volatile ester. A non-polar stationary phase ensures optimal retention based on boiling point, while 70 eV EI provides library-searchable fragmentation[3].

  • Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent (e.g., hexane or ethyl acetate) to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL in splitless mode (Injector Temp: 250°C) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm film).

  • Oven Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization: Set the EI source to 70 eV and 230°C. Scan range: m/z 50 to 350.

  • Self-Validation Checkpoint: Inspect the molecular ion cluster at m/z 258/260. If the ratio deviates significantly from 1:1, the peak is either co-eluting with a contaminant or the bromine atom has been cleaved thermally in the inlet.

Protocol B: Trace Quantification via LC-ESI-MS/MS

Causality: Formic acid in the mobile phase provides the necessary protons to drive [M+H]⁺ formation in the ESI source, while the C18 column effectively retains the hydrophobic aromatic ring[1].

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Ramp from 20% B to 95% B over 4 minutes.

  • Ionization: ESI in Positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 259.0 → 213.0 (Collision Energy: 15 eV)

    • Qualifier: m/z 261.0 → 215.0 (Collision Energy: 15 eV)

  • Self-Validation Checkpoint: Calculate the peak area ratio of the Quantifier to the Qualifier transition. A self-validating system requires this ratio to be approximately 1:1 (±10%). Any deviation indicates isobaric interference in the matrix.

References

  • Benchchem. "Confirming the Identity of 3-(Bromomethyl)
  • Semantic Scholar. "New Phenoxyacetic Acid Analogues with Antimicrobial Activity." Semantic Scholar.
  • National Institutes of Health (PMC).
  • ACS Publications. "Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 2. Elucidation of the Enantiomerization Process of Chiral Phenoxy Acids from Incubation in a D2O/Soil System." Environmental Science & Technology.

Sources

A Comprehensive Reactivity Comparison: Ethyl 2-(4-Bromophenoxy)acetate vs. Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science grow increasingly reliant on modular, bifunctional building blocks, understanding the nuanced reactivity of α -substituted esters is paramount. Two commonly encountered reagents in organic synthesis—Ethyl chloroacetate (ECA) and Ethyl 2-(4-bromophenoxy)acetate (EBPA) —offer vastly different chemical profiles despite sharing a common ethyl acetate backbone.

While ECA is a classic, aggressive electrophile used primarily for alkylation and condensation, EBPA is a stable, orthogonal building block prized for its transition-metal cross-coupling capabilities. This guide provides an in-depth, mechanistic comparison of their reactivity, supported by field-proven experimental protocols and quantitative data.

Mechanistic Reactivity Profiles

To strategically select between these two reagents, one must understand the causality behind their divergent reactivity. The nature of the α -substituent (chloride vs. 4-bromophenoxy) fundamentally alters the electronic landscape of the molecule.

Ethyl Chloroacetate (ECA): The Aggressive Electrophile

ECA is characterized by the highly electronegative chlorine atom adjacent to the electron-withdrawing ester carbonyl. This creates two primary modes of reactivity:

  • α -Carbon Electrophilicity ( SN​2 ): The chloride ion is an excellent leaving group. The adjacent carbonyl group lowers the energy of the σ∗ orbital of the C-Cl bond, accelerating SN​2 displacement by nucleophiles (amines, thiols, and phenols)[1].

  • α -Proton Acidity: The combined inductive effects of the chlorine and the carbonyl make the α -protons highly acidic (pKa ~22). In the presence of strong bases, ECA readily forms an enolate, which can attack aldehydes or ketones in the Darzens condensation to yield α,β -epoxy esters (glycidic esters)[2].

Ethyl 2-(4-Bromophenoxy)acetate (EBPA): The Orthogonal Scaffold

EBPA is typically synthesized from ECA via an SN​2 reaction with 4-bromophenol[3]. Once formed, its reactivity profile shifts dramatically:

  • Suppressed SN​2 Reactivity: The 4-bromophenoxide anion is a significantly poorer leaving group than chloride. Consequently, EBPA is highly resistant to further nucleophilic attack at the α -carbon under standard conditions.

  • Aryl Bromide Orthogonality: The defining feature of EBPA is the aryl bromide moiety. This provides a robust handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the aromatic system without disturbing the ester functionality.

ReactivityMap ECA Ethyl Chloroacetate (ECA) SN2 SN2 Alkylation (Cl- leaving group) ECA->SN2 Highly Reactive Darzens Darzens Condensation (Alpha-proton acidity) ECA->Darzens Forms Enolate Hydrolysis Ester Hydrolysis (Carbonyl Electrophilicity) ECA->Hydrolysis Base/Acid Catalyzed EBPA Ethyl 2-(4-bromophenoxy)acetate (EBPA) EBPA->SN2 Poor Reactivity (Phenoxide LG) Suzuki Suzuki Coupling (Aryl Bromide) EBPA->Suzuki Pd-Catalyzed EBPA->Hydrolysis Base/Acid Catalyzed

Divergent reactivity pathways of ECA and EBPA based on structural electronics.

Quantitative Data & Performance Comparison

The table below summarizes the empirical performance of both compounds across standard synthetic transformations.

Reactivity ParameterEthyl Chloroacetate (ECA)Ethyl 2-(4-bromophenoxy)acetate (EBPA)
SN​2 Half-Life (with Glutathione) ~45 mins (Moderate/Fast)[4]> 24 hours (Negligible)
Enolate Formation (Darzens) Excellent (Yields 70-90% epoxides)[5]Poor (Competing ester hydrolysis)
Pd-Catalyzed Cross-Coupling N/A (No aryl halide)Excellent (Yields >85% in Suzuki)
Carbonyl Hydrolysis Rate Fast (Inductive pull of -Cl)Moderate (Inductive pull of -OAr)
Physical State & Handling Volatile liquid, severe lachrymatorStable solid/viscous oil, non-lachrymatory

Self-Validating Experimental Protocols

To demonstrate the practical application of these reactivity principles, the following protocols outline the synthesis of EBPA from ECA, and the subsequent orthogonal functionalization of EBPA. These methodologies are designed with built-in validation steps to ensure reproducibility.

Protocol A: Synthesis of EBPA via SN​2 Alkylation of ECA

Objective: Utilize the high electrophilicity of ECA to alkylate 4-bromophenol[6]. Causality: Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate 4-bromophenol (pKa ~9.3) to the highly nucleophilic phenoxide, but mild enough to prevent the hydrolysis of the ethyl ester under anhydrous conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 4-bromophenol (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes. Validation: The solution will transition to a slight yellow tint, indicating the formation of the phenoxide anion.

  • Alkylation: Add Ethyl chloroacetate (11.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • Heating: Heat the reaction mixture to 60°C for 4 hours.

  • In-Process Control (TLC): Spot the mixture against the starting 4-bromophenol on silica TLC (Hexanes:EtOAc 4:1). Validation: Complete disappearance of the UV-active phenol spot and the appearance of a new, higher Rf​ spot confirms reaction completion.

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo to yield EBPA.

Protocol B: Orthogonal Suzuki-Miyaura Coupling of EBPA

Objective: Exploit the aryl bromide of EBPA to form a new C-C bond without disrupting the ester. Causality: A mild base ( Na2​CO3​ ) and a biphasic solvent system (Toluene/Water) are used. Strong aqueous bases (like NaOH) must be avoided here, as prolonged heating would inevitably hydrolyze the ethyl ester to the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Reagent Assembly: Charge a Schlenk flask with EBPA (5.0 mmol), Phenylboronic acid (6.0 mmol, 1.2 eq), and Na2​CO3​ (10.0 mmol, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1, 25 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.25 mmol, 5 mol%).

  • Degassing: Subject the flask to three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Heat to 80°C under nitrogen for 12 hours.

  • Workup & Purification: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, and purify via flash chromatography.

SuzukiWorkflow Step1 1. Reagent Prep EBPA + Boronic Acid Step2 2. Catalyst Addition Pd(PPh3)4 + Base Step1->Step2 Step3 3. Degassing N2 Purge (3x) Step2->Step3 Step4 4. Heating 80°C, 12h Step3->Step4 Step5 5. Workup Extraction & Column Step4->Step5

Standard workflow for Pd-catalyzed Suzuki coupling of EBPA.

Conclusion & Selection Guide

The choice between Ethyl chloroacetate and Ethyl 2-(4-bromophenoxy)acetate dictates the synthetic trajectory of a project.

  • Select ECA when you require a potent electrophile to append an ethyl acetate group to a heteroatom, or when synthesizing epoxides via the Darzens condensation.

  • Select EBPA when your synthetic strategy requires a stable, pre-assembled aryloxyacetate framework that can be modularly expanded via transition-metal catalysis.

By understanding the electronic properties that govern their leaving groups and acidic protons, researchers can confidently deploy these reagents in complex, multi-step drug development campaigns.

References

  • Mixture Toxicity of SN2-Reactive Soft Electrophiles: 3. Evaluation of Ethyl α-Halogenated Acetates with α-Halogenated Acetonitriles Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate Source: Helvetica Chimica Acta / MDMA URL:[Link]

Sources

A Senior Application Scientist's Comparative Guide to the X-ray Crystal Structure Analysis of Phenoxyacetate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Atomic Precision in Phenoxyacetate Research

Phenoxyacetate derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. Their analogues have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and selective COX-2 inhibitory effects.[1][2] The efficacy and specificity of these molecules are inextricably linked to their precise three-dimensional architecture. Understanding the exact spatial arrangement of atoms, bond lengths, and bond angles is not merely an academic exercise; it is fundamental to elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and designing next-generation therapeutic agents.[3][4]

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute and unambiguous 3D structure of small molecules.[3][5][6] This guide provides an in-depth exploration of the SC-XRD workflow for phenoxyacetate derivatives, critically compares it with alternative analytical methods, and offers practical insights to guide your structural elucidation strategy.

The Gold Standard: A Deep Dive into Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides unparalleled detail about the atomic and molecular structure of a crystalline material.[7] The fundamental principle relies on the interaction of a focused X-ray beam with the highly ordered, repeating lattice of a single crystal. The electrons of the atoms within the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, build an atomic model of the molecule.[4][8][9]

The Causality Behind the Workflow: More Than Just a Protocol

A successful SC-XRD experiment is a testament to meticulous planning and an understanding of the underlying principles. Each step is designed to maximize the quality of the final structural model.

1. Crystal Growth: The Foundational, Rate-Limiting Step The axiom "garbage in, garbage out" is acutely true in crystallography. The quality of the diffraction data is directly dependent on the quality of the crystal.[10] The goal is to grow a single, well-formed crystal, free of defects, cracks, or twinning, typically between 30 and 300 microns in size.[8]

  • Why Slow Growth is Critical: Rapid precipitation leads to a disordered, often polycrystalline or amorphous solid. Slow, controlled crystallization allows molecules to methodically arrange themselves into a thermodynamically stable, ordered crystal lattice. This order is essential for producing sharp, well-defined diffraction spots. Common techniques include:

    • Slow Evaporation: Ideal for compounds that are highly soluble in a volatile solvent. The gradual removal of the solvent slowly increases the solute concentration to the point of supersaturation, initiating crystal growth.

    • Vapor Diffusion: An excellent method for controlling the rate of crystallization. A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "non-solvent" (in which the compound is poorly soluble). The slow diffusion of the non-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal formation.

    • Slow Cooling: Suitable for compounds whose solubility is highly temperature-dependent. A saturated solution is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as the solubility decreases.

2. Data Collection: Capturing the Diffraction Pattern Once a suitable crystal is obtained, it is carefully mounted and subjected to an X-ray beam in a diffractometer.

  • The Logic of Cryo-Cooling: Data is typically collected at low temperatures (around 100 K or -173 °C).[11] The primary reason is to minimize the thermal vibration of the atoms. At room temperature, atoms are in constant motion, which smears the electron density and weakens the diffraction pattern, especially at higher angles (which correspond to higher resolution data). Cryo-cooling effectively "freezes" the atoms in place, leading to a sharper, more detailed diffraction pattern and a higher-resolution structure. It also mitigates radiation damage to the crystal from the high-intensity X-ray beam.

  • Choosing an X-ray Source: The choice between common X-ray sources like Copper (Cu) and Molybdenum (Mo) targets depends on the sample.[8] Mo-Kα radiation (λ = 0.7107 Å) is the most common for small-molecule diffraction.[7] Cu-Kα radiation (λ = 1.5418 Å) is more intense but is also more strongly absorbed by heavier atoms. For phenoxyacetate derivatives containing atoms like bromine or chlorine, Mo radiation is generally preferred to minimize absorption effects and obtain more accurate data.

3. Structure Solution and Refinement: From Data to Model The collected diffraction data (a series of images with spots) is processed to determine the unit cell dimensions and the intensity of each reflection.

  • Solving the "Phase Problem": The detector records the intensity of the diffracted X-rays, but not their phase. This is the infamous "phase problem" of crystallography.[12] Fortunately, for small molecules like phenoxyacetates (typically <100-150 non-hydrogen atoms), powerful computational "direct methods" can be used to calculate initial phase estimates directly from the intensity data, leading to a preliminary electron density map.

  • Refinement—The Path to Accuracy: An initial atomic model is built into the electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data. The quality of the final model is assessed using metrics like the R-factor (R1), which represents the agreement between the calculated and observed structure factor amplitudes. A lower R1 value (typically < 0.05 or 5%) indicates a better fit and a more reliable structure.

Visualizing the SC-XRD Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of Phenoxyacetate Derivative Crystallization Crystal Growth (e.g., Vapor Diffusion) Synthesis->Crystallization High Purity is Key Selection Microscopic Selection of a Single Crystal Crystallization->Selection Quality > Size Mounting Crystal Mounting & Cryo-Cooling (100 K) Selection->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Minimize Thermal Motion Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Direct Methods - Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (Check CIF, R-factor) Refinement->Validation Iterative Process Final Final 3D Atomic Structure (CIF File) Validation->Final Decision_Workflow start New Phenoxyacetate Derivative Synthesized ms_nmr Perform HRMS & 1D/2D NMR start->ms_nmr q1 Is the identity (formula & connectivity) confirmed? q1->ms_nmr No q2 Is unambiguous 3D structure or absolute stereochemistry required? q1->q2 Yes ms_nmr->q1 Data Acquired sc_xrd Pursue Single-Crystal X-ray Diffraction q2->sc_xrd Yes end_nmr Structure elucidated in solution. q2->end_nmr No q3 Does it crystallize? sc_xrd->q3 end_xrd Definitive 3D structure determined. q3->end_xrd Yes comp_model Use Advanced NMR (NOE) & Computational Modeling to infer 3D structure q3->comp_model No comp_model->end_nmr

Sources

A Comparative Guide to Hirshfeld Surface Analysis: Unveiling Intermolecular Interactions in Ethyl 2-(4-aminophenoxy)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-state chemistry and drug design, a profound understanding of intermolecular interactions is paramount. These non-covalent forces dictate the packing of molecules in a crystal lattice, influencing critical physicochemical properties such as solubility, stability, and bioavailability. Hirshfeld surface analysis has emerged as a powerful and intuitive tool for the visualization and quantification of these interactions. This guide provides an in-depth comparison of the Hirshfeld surface analysis of Ethyl 2-(4-aminophenoxy)acetate, a key precursor for dual GK and PPARγ activators, with structurally related compounds. By delving into the nuances of their intermolecular contact patterns, we aim to provide researchers with a framework for interpreting these analyses and leveraging them in the rational design of crystalline materials.

The Theoretical Framework of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to partition crystal space into molecular volumes, allowing for the investigation of intermolecular interactions.[1][2] The Hirshfeld surface is defined as the region where the electron density of a sum of spherical atoms for a given molecule (the promolecule) is equal to the sum of electron densities of all other molecules in the crystal (the procrystal).[3] This "whole-of-molecule" approach provides a holistic view of the molecular environment within a crystal.[3]

Key properties mapped onto the Hirshfeld surface for analysis include:

  • d_norm (Normalized Contact Distance): This is a crucial property that combines the distances from a point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms.[4][5] Red regions on the d_norm surface indicate contacts shorter than the sum of van der Waals radii (close contacts), white regions represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.[5][6]

  • 2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface by plotting d_e against d_i.[3][5] The distribution and shape of the points on the plot provide a quantitative summary of the types and relative importance of different intermolecular interactions.[3][5]

Comparative Analysis of Intermolecular Interactions

To illustrate the utility of Hirshfeld surface analysis, we will compare the intermolecular interactions of Ethyl 2-(4-aminophenoxy)acetate with those of other acetate and aminophenoxy derivatives.

Ethyl 2-(4-aminophenoxy)acetate

A study on Ethyl 2-(4-aminophenoxy)acetate revealed that the major intermolecular interactions contributing to its crystal packing are H···H, O···H, and C···H contacts.[7][8] The molecules are packed in the crystal via N–H···O hydrogen bonds.[8]

Interaction TypeContribution (%) - Molecule AContribution (%) - Molecule B
H···H52.754.3
O···H22.222.3
C···H18.013.8
N···H3.53.2
Table 1: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of the two independent molecules (A and B) of Ethyl 2-(4-aminophenoxy)acetate.[8]

The d_norm map of Ethyl 2-(4-aminophenoxy)acetate shows distinct red regions corresponding to the N–H···O and C–H···π interactions, indicating their significance in the crystal packing.[8]

Comparison with Acetate and Aminophenoxy Analogs

The analysis of other acetate and aminophenoxy derivatives reveals both similarities and distinct differences in their interaction profiles.

  • Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and Diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate: In these acetate derivatives, H···H interactions are also the most significant contributors to the crystal packing.[9] The presence of additional methoxy groups influences the molecular conformation and packing, which is reflected in the subtle differences in their Hirshfeld surfaces and fingerprint plots.[9]

  • 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol: This compound, featuring a phenoxy moiety, exhibits H···H contacts as the most important contribution to the Hirshfeld surface (41.6%), followed by C···H/H···C (28.1%) and O···H/H···O (13.8%) interactions.[10][11] The crystal packing is dominated by O—H···N and C—H···O hydrogen bonds.[10]

  • Cadmium acetate with 2-aminobenzoxazole: In this coordination compound, H···H contacts account for 45.7% of the intermolecular interactions, followed by O···H/H···O (24.7%) and C···H/H···C (18.8%) contacts.[12][13]

This comparative data highlights that while H···H contacts often dominate the overall surface area, the specific nature and strength of directional interactions like hydrogen bonds (O···H, N···H) and C–H···π contacts are critical in determining the final crystal architecture.

Experimental and Computational Workflow for Hirshfeld Surface Analysis

The following outlines the typical workflow for performing a Hirshfeld surface analysis.

Hirshfeld_Workflow cluster_exp Experimental cluster_comp Computational X_ray Single-Crystal X-ray Diffraction CIF Crystallographic Information File (CIF) X_ray->CIF Data Processing CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer Input Data HS_gen Hirshfeld Surface Generation CrystalExplorer->HS_gen FP_gen 2D Fingerprint Plot Generation HS_gen->FP_gen Quant Quantitative Analysis FP_gen->Quant Interpretation Interpretation of Intermolecular Interactions Quant->Interpretation Data Output

Figure 1: A generalized workflow for performing Hirshfeld surface analysis, from experimental data acquisition to computational analysis and interpretation.

Step-by-Step Methodology
  • Single-Crystal X-ray Diffraction: High-quality single crystals of the compound of interest are grown. X-ray diffraction data is then collected to determine the precise atomic coordinates and unit cell parameters.

  • Generation of a Crystallographic Information File (CIF): The processed diffraction data is used to generate a CIF file, which contains all the necessary structural information for the subsequent analysis.[1]

  • Hirshfeld Surface Calculation: The CIF file is imported into a specialized software package, most commonly CrystalExplorer.[14][15] The software calculates the Hirshfeld surface around the molecule of interest.

  • Mapping of Surface Properties: Properties such as d_norm, shape index, and curvedness are mapped onto the generated Hirshfeld surface to visualize different aspects of the molecular interactions.[5][6]

  • Generation of 2D Fingerprint Plots: The software is used to generate 2D fingerprint plots, which provide a quantitative summary of the intermolecular contacts.[3][5] These plots can be decomposed to show the contributions of specific atom-atom contacts.

  • Quantitative Analysis and Interpretation: The percentage contributions of different intermolecular contacts are calculated from the decomposed fingerprint plots.[3][16] This quantitative data, along with the visual information from the d_norm surface, allows for a detailed interpretation of the crystal packing and the role of various intermolecular forces.

Logical Relationships in Intermolecular Interactions

The interplay of various non-covalent interactions governs the final crystal structure. A simplified representation of these relationships is shown below.

Intermolecular_Interactions H_Bonds Hydrogen Bonds (O-H···O, N-H···O) Packing Crystal Packing & Stability H_Bonds->Packing Directional & Strong vdW van der Waals Forces (H···H, C···H) vdW->Packing Non-directional & Weaker Pi_Pi π-π Stacking Pi_Pi->Packing Directional Halogen Halogen Bonds Halogen->Packing Directional

Figure 2: A diagram illustrating the contribution of different types of intermolecular interactions to the overall crystal packing and stability.

This guide has provided a comparative overview of Hirshfeld surface analysis, using Ethyl 2-(4-aminophenoxy)acetate as a focal point. By understanding the principles behind this technique and how to interpret its outputs, researchers can gain valuable insights into the solid-state behavior of molecules, aiding in the design of crystalline materials with desired properties for applications in pharmaceuticals and materials science.

References

  • Mark A. Spackman, and Dylan Jayatilaka. "Hirshfeld surface analysis." CrystEngComm 11.1 (2009): 19-32.
  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.
  • Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(68), 378-392.
  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(3).
  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 987.
  • Saeed, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate.
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227.
  • Fun, H. K., et al. (2024). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate.
  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Spackman, M. A., & Byrom, P. G. (1997). A novel method for partitioning crystal space. Chemical Physics Letters, 267(3-4), 215-220.
  • Spackman, P. R., et al. (2021). CrystalExplorer21. University of Western Australia.
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity and intermolecular interactions. Theoretical Chemistry Accounts, 108(3), 134-142.
  • Tan, Y. Z., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.
  • Arshad, M. N., et al. (2021). Crystal structure, Hirshfeld surface analysis, spectroscopic and biological studies on sulfamethazine and sulfaquinoxaline ternary complexes with 2,2′-biquinoline. New Journal of Chemistry, 45(1), 223-236.
  • Jasim, M. A., et al. (2021). Synthesis, structure and Hirshfeld surface analysis of a coordination compound of cadmium acetate with 2-aminobenzoxazole.
  • Akkurt, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol.
  • Anthony, L. A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1250, 131778.
  • Akerman, M. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide.
  • Chopra, D. (2006). Intra-and intermolecular interactions in small bioactive molecules: cooperative features from experimental and theoretical charge density analysis. Acta Crystallographica Section B: Structural Science, 62(4), 652-666.
  • Al-Omary, F. A., et al. (2023).
  • Singh, N., et al. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate.
  • Asiri, A. M., et al. (2019). Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile.
  • Khalilov, A. N., et al. (2024). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate.
  • Xiao, J., et al. (2011). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o167.
  • Li, M., et al. (2021). Hirshfeld Surface Method and Its Application in Energetic Crystals. Crystal Growth & Design, 21(12), 6667-6677.

Sources

A Comparative Guide to the Biological Activity of Halogenated Phenoxyacetates: From Auxin Mimicry to PPAR Agonism

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of agrochemistry and pharmaceutical development, I frequently encounter halogenated phenoxyacetates. Historically pigeonholed as synthetic auxins and broadleaf herbicides (e.g., 2,4-D, MCPA), this chemical class has experienced a renaissance in drug discovery. The phenoxyacetic acid scaffold is a privileged structure; by strategically altering halogen substitutions on the aromatic ring, we can tune the molecule's biological activity from plant transport inhibitor response 1 (TIR1) receptor agonism to mammalian peroxisome proliferator-activated receptor (PPAR) modulation.

This guide provides an objective, data-driven comparison of different halogenated phenoxyacetates, detailing their structure-activity relationships (SAR), pharmacological profiles, and the self-validating experimental protocols required to evaluate them.

Section 1: Structure-Activity Relationships (SAR) and Mechanistic Divergence

The biological efficacy of phenoxyacetates is intrinsically linked to the electronegativity, size, and position of the halogen substituents.

  • Mono- vs. Di-substitution: The introduction of a halogen (chlorine or fluorine) into the aromatic ring significantly increases physiological activity. In the dichlorophenoxyacetic acid series, the 2,4-substitution pattern (as seen in 2,4-D) yields the highest physiological activity, drastically outperforming 2,5- or 3,4-substituted analogs [[1]]().

  • Alkyl-Halogen Hybrids: Replacing a halogen with a methyl group at the ortho position (e.g., MCPA: 2-methyl-4-chlorophenoxyacetic acid) maintains high auxin-like activity while altering its environmental degradation profile and mammalian toxicity.

  • Mechanistic Divergence: In plant models, these compounds mimic natural indole-3-acetic acid (IAA), binding to the TIR1 receptor to promote the degradation of Aux/IAA repressor proteins, thereby overstimulating gene expression. Conversely, in mammalian systems, phenoxyacetic acid derivatives exhibit a wide range of pharmacological activities, acting as hypolipidemic, analgesic, and anti-inflammatory agents 2. Recent network pharmacology and molecular docking studies have confirmed that 2,4-D and its derivatives exhibit strong binding affinities to PPARG and PPARA, influencing lipid metabolism and inflammatory pathways (NFKB1) [[3]]().

Pathways cluster_plant Plant Pathway (Auxin Mimicry) cluster_mammal Mammalian Pathway (Pharmacology) HPA Halogenated Phenoxyacetates TIR1 TIR1 Receptor Binding HPA->TIR1 PPAR PPAR α/γ Activation HPA->PPAR Degradation Aux/IAA Degradation TIR1->Degradation GeneExpr1 Auxin-Responsive Gene Expression Degradation->GeneExpr1 RXR Heterodimerization with RXR PPAR->RXR GeneExpr2 Lipid Metabolism Gene Expression RXR->GeneExpr2

Dual signaling pathways of halogenated phenoxyacetates in plant and mammalian systems.

Section 2: Quantitative Comparison of Biological Activity

To objectively evaluate these compounds, we must compare their efficacy across both plant and mammalian biological targets. The table below synthesizes experimental data regarding their optimal active concentrations and toxicological markers.

CompoundHalogen SubstitutionPrimary ApplicationAuxin Activity (Optimal Conc.)Mammalian Target / Toxicity Marker
2,4-D 2,4-dichloroHerbicide / Auxin MimicHigh (10⁻⁶ M)PPARγ partial agonist / High MDA
MCPA 2-methyl-4-chloroHerbicideHigh (10⁻⁶ M)Moderate oxidative stress
2,4,5-T 2,4,5-trichloroHerbicide (Obsolete)Very HighHigh Toxicity (Dioxin contam.)
4-CPA 4-chloroPlant Growth RegulatorModerate (10⁻⁵ M)Low Toxicity
Section 3: Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of phenoxyacetate derivatives requires robust, self-validating protocols. As scientists, we don't just run assays; we design systems where internal controls immediately flag false positives or assay drift.

Protocol 1: Mammalian PPARγ Reporter Gene Assay

Objective: Quantify the agonistic activity of phenoxyacetate derivatives on mammalian PPARγ. Causality & Design: We utilize a luciferase reporter system because it provides a highly sensitive, quantifiable luminescence readout directly proportional to transcriptional activation. This allows us to differentiate between partial and full agonists, which is critical since full PPARγ agonism often correlates with adverse adipogenic effects, whereas partial agonism is therapeutically desirable.

Step-by-Step Workflow:

  • Cell Culture & Transfection: Seed HEK-293T cells in 96-well plates at a density of 2x10⁴ cells/well. Co-transfect with a PPARγ expression plasmid and a PPRE-driven luciferase reporter plasmid using Lipofectamine 3000. Validation Check: Co-transfect with a Renilla luciferase plasmid to normalize for transfection efficiency and cell viability.

  • Compound Treatment: After 24 hours, treat cells with halogenated phenoxyacetates at varying concentrations (10⁻⁸ to 10⁻⁴ M). Include Rosiglitazone (1 µM) as a positive control (defining 100% maximal activation) and 0.1% DMSO as a vehicle control (defining baseline noise).

  • Incubation & Lysis: Incubate for 24 hours. Lyse cells using passive lysis buffer to preserve enzyme integrity.

  • Dual-Luciferase Readout: Measure Firefly and Renilla luminescence sequentially.

  • Data Interpretation: Calculate the fold activation relative to the vehicle control. Compounds exhibiting >30% of the Rosiglitazone maximal response with a dose-dependent curve are classified as active hits.

Protocol 2: Plant Auxin-Like Activity Bioassay (Pollen Germination)

Objective: Assess the phytobiological potency of newly synthesized halogenated phenoxyacetates. Causality & Design: Pollen germination is an exquisitely sensitive, rapid biotest for auxin activity. By testing across a logarithmic concentration gradient, we can identify the biphasic dose-response typical of auxins (stimulation at low doses, toxicity at high doses).

Step-by-Step Workflow:

  • Media Preparation: Prepare a basal germination medium containing sucrose, boric acid, and calcium nitrate.

  • Compound Spiking: Introduce the test compounds into the media at concentrations ranging from 10⁻⁵ M to 10⁻⁷ M.

  • Incubation: Cultivate tobacco (Nicotiana tabacum L.) pollen in the spiked media at 25°C in the dark for 24 hours.

  • Microscopic Evaluation: Fix the pollen tubes and measure germination efficiency under a light microscope.

  • Data Interpretation: Optimal auxin-like stimulation typically occurs at 10⁻⁶ to 10⁻⁷ M, with maximum germination effects reaching up to 157% compared to untreated controls [[4]](). Inhibition at 10⁻⁵ M validates the characteristic high-dose phytotoxicity of synthetic auxins.

Workflow Prep Compound Preparation InVitro In Vitro Assays (PPAR Reporter) Prep->InVitro InVivo In Vivo Bioassays (Pollen/Seedling) Prep->InVivo Tox Toxicity Screening (Oxidative Stress) InVitro->Tox InVivo->Tox Data Data Synthesis & SAR Modeling Tox->Data

Self-validating experimental workflow for evaluating phenoxyacetate bioactivity.

Section 4: Toxicological Implications and Oxidative Stress

While the pharmacological potential of halogenated phenoxyacetates is vast, their toxicological profile must be rigorously monitored. High-dose exposure to heavily halogenated derivatives (like 2,4-D) in mammalian models has been shown to induce significant histopathological damage and oxidative stress.

Experimental evaluations of renal and hepatic tissues exposed to these compounds reveal suppressed superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities, alongside elevated malondialdehyde (MDA) levels, which are classic markers of lipid peroxidation [[3]](). Therefore, when developing phenoxyacetate derivatives for pharmaceutical applications, the SAR optimization must balance target affinity (e.g., PPAR activation) against the propensity to induce reactive oxygen species (ROS).

References
  • Syntheses, structures and properties of halogenoanilides derivatives of dichlorophenoxyacetic acids. Source: umcs.pl.
  • Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. Source: mdpi.com.
  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. Source: researchgate.net.
  • Degradation pathway 2,4-D in C. necator JMP 134 (a) and A. chroococcum (b). Source: researchgate.net.

Sources

Validating the purity of synthesized Ethyl 2-(4-bromophenoxy)acetate using HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Synthesized Ethyl 2-(4-bromophenoxy)acetate: A Comparative Analytical Guide

Ethyl 2-(4-bromophenoxy)acetate is a critical intermediate in the synthesis of various fibrate-class pharmaceuticals and agrochemicals. Because downstream catalytic cross-coupling reactions are highly sensitive to trace impurities, validating the absolute purity of this intermediate is paramount. This guide provides an objective, causality-driven comparison of analytical methodologies, culminating in a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed in accordance with the latest regulatory standards.

Chemical Context: Synthesis and Impurity Profiling

To design an effective analytical method, we must first map the chemical landscape of the synthesis. Ethyl 2-(4-bromophenoxy)acetate is typically synthesized via a Williamson ether synthesis, reacting 4-bromophenol with ethyl bromoacetate in the presence of a weak base (e.g., potassium carbonate).

This pathway generates a specific impurity profile that our analytical method must resolve:

  • SM1 (4-Bromophenol): Unreacted starting material (weakly acidic, semi-volatile).

  • SM2 (Ethyl bromoacetate): Unreacted alkylating agent (volatile, lachrymatory).

  • DP1 (2-(4-bromophenoxy)acetic acid): A hydrolysis degradant formed if moisture is present during the basic reaction or workup.

ImpurityPathway SM1 4-Bromophenol (SM1) Reaction K2CO3, Acetone, Heat (Synthesis) SM1->Reaction SM2 Ethyl Bromoacetate (SM2) SM2->Reaction Reaction->SM1 Unreacted Target Ethyl 2-(4-bromophenoxy)acetate (Target) Reaction->Target Main DP1 2-(4-bromophenoxy)acetic acid (Degradant) Target->DP1 Hydrolysis

Caption: Synthesis pathway of Ethyl 2-(4-bromophenoxy)acetate and potential impurities.

Analytical Strategy: HPLC vs. GC-FID vs. qNMR

When evaluating the purity of pharmaceutical intermediates, researchers typically choose between HPLC, Gas Chromatography (GC), and quantitative NMR (qNMR). While GC-FID is highly effective for volatile compounds[1], it presents significant drawbacks for this specific molecule. The acidic degradant (DP1) will tail severely on standard GC columns without prior derivatization, and the target ester risks thermal degradation or transesterification at high injector temperatures[2].

Conversely, HPLC-PDA resolves the polar acid, the phenolic starting material, and the non-polar ester in a single run without derivatization, making it the optimal choice for non-volatile and thermally labile compounds[1][2].

DecisionTree Start Crude Mixture Volatile Are impurities volatile? Start->Volatile GC GC-FID (Needs derivatization) Volatile->GC Yes Chromophore UV-Active? Volatile->Chromophore No (Acids) HPLC HPLC-PDA (Optimal Method) Chromophore->HPLC Yes qNMR qNMR (Absolute purity) Chromophore->qNMR Mass needed HPLC->qNMR Cross-check

Caption: Analytical decision matrix for purity assessment of pharmaceutical intermediates.

Comparative Performance Summary
ParameterHPLC-PDA (Proposed Method)GC-FIDqNMR (1H)
Primary Advantage Resolves all SMs, DPs, and target natively.High resolution for volatile impurities (SM2).Absolute quantitation without reference standards.
Critical Drawback Requires a chromophore (SM2 has weak UV absorbance).Acidic impurities (DP1) require derivatization.Lower sensitivity for trace impurities.
LOD / LOQ 0.01% / 0.05%0.05% / 0.1%~0.5% / 1.0%
Throughput High (15 min run)Medium (20 min run + cool down)Low (Long relaxation delays)

Causality-Driven Method Development (HPLC-PDA)

Expert analytical development relies on understanding the physicochemical properties of the analytes to drive method parameters.

  • Stationary Phase Selection: A C18 column provides excellent hydrophobic retention for the bromophenyl ring, allowing for baseline resolution between the structurally similar target ester and its hydrolysis degradant.

  • Mobile Phase Causality: 4-Bromophenol exhibits a pKa of ~9.3, while the hydrolysis degradant (DP1) has a pKa of ~3.0. In a neutral aqueous mobile phase, these species exist in a state of partial ionization, leading to secondary interactions with residual silanols on the stationary phase—manifesting as severe peak tailing and shifting retention times. By buffering the mobile phase with 0.1% Trifluoroacetic Acid (TFA) to a pH of ~2.0, we drop below the pKa of both impurities, fully protonating them into their neutral, hydrophobic states. This causality-driven choice ensures sharp, symmetrical peaks and robust retention.

  • Wavelength Optimization: The bromophenyl moiety exhibits strong UV absorbance. Extracting chromatograms at 225 nm captures all aromatic species with maximum sensitivity, while 275 nm provides secondary confirmation of the phenolic ring.

Step-by-Step Experimental Protocol (Self-Validating System)

A self-validating analytical protocol does not merely process samples; it continuously interrogates its own performance. We achieve this by integrating a System Suitability Test (SST) as a gatekeeper prior to sample acquisition, ensuring the method is "fit for purpose"[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

Step 2: System Suitability Test (SST) - The Validation Gatekeeper

  • Prepare an SST solution containing 10 µg/mL of 4-Bromophenol and 100 µg/mL of Ethyl 2-(4-bromophenoxy)acetate in diluent (50:50 Water:Acetonitrile).

  • Self-Validating Logic: If the chromatographic resolution ( Rs​ ) between these critical peaks falls below 2.0, or if the tailing factor ( Tf​ ) exceeds 1.5, the sequence automatically halts. This physically proves column efficiency before any quantitative data is generated.

Step 3: Sample Preparation

  • Accurately weigh 10.0 mg of the synthesized crude Ethyl 2-(4-bromophenoxy)acetate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with diluent to achieve a working concentration of 1.0 mg/mL.

Step 4: Chromatographic Execution

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Gradient Program: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: PDA at 225 nm.

Method Validation per ICH Q2(R2)

To ensure regulatory compliance and robust data integrity, the method must be validated according to the recently updated4[4]. This framework emphasizes a lifecycle and Quality-by-Design (QbD) approach, ensuring the procedure consistently measures the purity of the pharmaceutical substance[3][5].

Validation SST System Suitability (Rs > 2.0) Spec Specificity (Peak Purity) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD < 1.0%) Acc->Prec

Caption: ICH Q2(R2) lifecycle validation workflow for analytical procedures.

Simulated Validation Results

The following table summarizes the expected validation outcomes for this causality-driven protocol, demonstrating its capability to accurately quantify the purity of Ethyl 2-(4-bromophenoxy)acetate.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Simulated)Status
Specificity Baseline resolution of all components; no blank interference. Rs​ (SM1 / Target) = 4.8Pass
Linearity R2≥0.999 across 50% to 150% of target concentration. R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 concentration levels.99.4% - 100.6%Pass
Precision (Repeatability) RSD 1.0% for 6 replicate injections of standard.RSD = 0.45%Pass
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ).LOD: 0.01%, LOQ: 0.03%Pass

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.ai.
  • A Comparative Guide to HPLC and GC Methods for Purity Assessment of (E)-3-bromobut-2-enoic Acid. benchchem.com.
  • A Comparative Guide to Purity Analysis of Diphenylacetonitrile: HPLC vs. GC. benchchem.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.

Sources

Comparison of Williamson ether synthesis with other methods for preparing phenoxyacetates

Author: BenchChem Technical Support Team. Date: April 2026

Precision Synthesis of Phenoxyacetates: A Comparative Guide to Williamson Etherification and Modern Alternatives

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of phenoxyacetate derivatives—a ubiquitous scaffold in drug development (e.g., PPAR agonists, penicillin V precursors) and agrochemicals. While the classical Williamson ether synthesis remains the industrial workhorse, its strongly basic conditions are not universally tolerated. The demand for milder, highly chemoselective, and stereospecific methodologies has driven the adoption of alternative pathways.

This guide provides an objective, data-backed comparison of the three primary pillars of phenoxyacetate synthesis: the classical Williamson approach, the Mitsunobu reaction, and transition-metal catalyzed O-H insertion. By understanding the underlying causality of these mechanisms, researchers can select the optimal self-validating protocol for their specific synthetic targets.

Pillar 1: The Industrial Standard – Williamson Ether Synthesis

The Williamson ether synthesis is the most established route for preparing phenoxyacetates. It relies on the significant pKa difference between phenol (pKa ~10) and aliphatic alcohols (pKa ~16).

Mechanistic Causality: The reaction proceeds via a classic SN2 mechanism. A base deprotonates the phenol to form a highly nucleophilic phenoxide anion, which subsequently attacks the electrophilic carbon of an alkyl haloacetate (e.g., ethyl chloroacetate), displacing the halide leaving group[1].

Expert Insight: The choice of base and solvent dictates the reaction's trajectory and purity. While sodium hydroxide (NaOH) is cost-effective, it generates water as a byproduct, which can competitively hydrolyze the alkyl haloacetate or saponify the ester product. Furthermore, using an alkoxide base that does not match the ester moiety (e.g., using sodium methoxide with ethyl chloroacetate) will lead to unwanted transesterification[2]. To suppress these side reactions, anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is preferred, as it shifts the equilibrium favorably while maintaining the integrity of the ester group.

Williamson A Phenol + K2CO3 (pKa ~10) B Potassium Phenoxide (Nucleophile) A->B Deprotonation D SN2 Displacement (Acetone, Reflux) B->D C Ethyl Chloroacetate (Electrophile) C->D E Ethyl Phenoxyacetate + KCl D->E Workup & Filtration

Workflow and mechanistic logic of the Williamson ether synthesis for phenoxyacetates.

Self-Validating Protocol: Synthesis of Ethyl 2-phenoxyacetate

  • Setup: In a flame-dried round-bottom flask, dissolve phenol (1.0 equiv) in anhydrous acetone (0.5 M).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (indicated by a slight color change/suspension).

  • Alkylation: Add ethyl chloroacetate (1.1 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (56 °C) for 4–6 hours. Monitor via TLC until the phenol is consumed.

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove the insoluble KCl byproduct. Evaporate the acetone under reduced pressure.

  • Validation: The crude oil can be purified by vacuum distillation. A clean ¹H NMR spectrum will show a characteristic singlet at ~4.6 ppm corresponding to the -O-CH₂- protons.

Pillar 2: The Stereospecific Alternative – Mitsunobu Reaction

When substrates contain base-sensitive functional groups, or when coupling a phenol with a chiral secondary alkyl glycolate requiring stereochemical inversion, the Mitsunobu reaction is the method of choice.

Mechanistic Causality: This redox condensation utilizes triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) to activate the aliphatic alcohol (e.g., ethyl glycolate). The reaction is thermodynamically driven by the formation of the extremely stable P=O bond in triphenylphosphine oxide (TPPO). The betaine intermediate deprotonates the phenol, generating a phenoxide that performs a stereospecific SN2 attack on the activated O-phosphonium species.

Expert Insight: The Mitsunobu reaction is extensively used for the preparation of alkyl aryl ethers under mild, neutral conditions[3]. However, its primary drawback is poor atom economy and the generation of stoichiometric TPPO waste, which often complicates chromatographic purification. Furthermore, sterically hindered substrates can result in prohibitively slow reaction times; in such cases, increasing the reaction concentration or applying sonication can drastically accelerate the coupling[3].

Mitsunobu A PPh3 + DIAD (Redox System) B Betaine Intermediate A->B Adduct Formation C Ethyl Glycolate Activation B->C Proton Transfer D O-Phosphonium Ion (Good Leaving Group) C->D E Phenoxide SN2 Attack (Inversion if chiral) D->E F Ethyl Phenoxyacetate + TPPO + DIAD-H2 E->F Irreversible P=O formation

Mechanistic sequence of the Mitsunobu reaction driven by phosphine oxide formation.

Self-Validating Protocol: Mitsunobu Coupling

  • Setup: Dissolve phenol (1.0 equiv), ethyl glycolate (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.2 M) under argon. Cool the flask to 0 °C.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. The reaction will turn yellow (betaine formation) and gradually fade as the intermediate is consumed.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench with water and extract with ethyl acetate. To remove the bulk of TPPO, concentrate the organic layer and triturate the residue with cold diethyl ether/hexane (1:1); filter off the precipitated TPPO.

  • Validation: Purify via flash chromatography. The absence of a broad P=O stretch in the IR spectrum confirms successful TPPO removal.

Pillar 3: The Catalytic Frontier – Transition-Metal Catalyzed O-H Insertion

For highly functionalized molecules where both strong bases and stoichiometric redox reagents must be avoided, transition-metal catalyzed O-H insertion represents the state-of-the-art approach.

Mechanistic Causality: This method relies on the decomposition of an alkyl diazoacetate (e.g., ethyl diazoacetate) by a transition-metal catalyst (such as Cu, Rh, or Fe) to extrude nitrogen gas and form a highly electrophilic metal carbenoid. The nucleophilic oxygen of the phenol attacks this carbenoid to form an oxonium ylide, which undergoes a rapid 1,2-proton shift to yield the phenoxyacetate[4].

Expert Insight: Copper complexes easily promote the insertion of carbene fragments into the O-H bonds of phenols, forming ethyl 2-phenoxyacetates in excellent yields[4]. The critical parameter here is the addition rate of the diazo compound. Slow addition via a syringe pump is not merely a yield-enhancing trick; it is a critical safety and chemoselectivity requirement. By maintaining a low steady-state concentration of the diazo species, we suppress the competitive dimerization of the metal carbenoid into diethyl maleate or fumarate.

OH_Insertion A Ethyl Diazoacetate + Cu Catalyst B Metal Carbenoid Intermediate A->B - N2 (Gas Evolution) C Phenol Nucleophilic Attack B->C Electrophilic Carbene D Oxonium Ylide C->D E 1,2-Proton Shift D->E F Ethyl Phenoxyacetate + Catalyst Regenerated E->F Product Dissociation

Transition-metal catalyzed carbene O-H insertion pathway for phenoxyacetate synthesis.

Self-Validating Protocol: Cu-Catalyzed O-H Insertion

  • Setup: In a rigorously dried flask under argon, dissolve phenol (1.0 equiv) and Cu(acac)₂ (1 mol%) in anhydrous dichloromethane (DCM).

  • Insertion: Using a syringe pump, add a solution of ethyl diazoacetate (1.2 equiv) in DCM dropwise over 2–3 hours at room temperature. Observe steady N₂ gas evolution.

  • Completion: Stir for an additional 30 minutes after the addition is complete until gas evolution ceases.

  • Workup: Pass the crude mixture through a short plug of silica gel (eluting with DCM) to remove the copper catalyst.

  • Validation: Evaporate the solvent. The crude product is often >95% pure, validating the extreme chemoselectivity of the metal carbenoid for the phenolic O-H bond.

Quantitative Data Comparison

To aid in protocol selection, the following table summarizes the operational metrics of the three methodologies:

MetricWilliamson Ether SynthesisMitsunobu ReactionMetal-Catalyzed O-H Insertion
Typical Yield 75–95%60–85%80–98%
Atom Economy High (Byproduct: KCl/NaCl)Very Low (Byproducts: TPPO, Hydrazine)Extremely High (Byproduct: N₂ gas)
Reaction Conditions Basic, Reflux (Acetone/DMF)Neutral, 0 °C to RT (THF)Neutral, RT to Mild Heat (DCM)
Functional Group Tolerance Low (Base-sensitive groups hydrolyze)High (Tolerates esters, amides)Very High (Highly chemoselective)
Scalability Excellent (Industrial standard)Poor (Difficult TPPO removal)Good (Requires flow chemistry for diazo safety at scale)

References

  • 3,3-Dimethyl-1-phenoxybutan-2-one|CAS 39199-22-9. Benchchem.
  • Common side products in the synthesis of Ethyl 2,4-diphenylacetoacet
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
  • Catalytic Insertion of Diazo Compounds into N—H Bonds: The Copper Alternative.

Sources

Spectroscopic Comparison of Ethyl 2-(4-bromophenoxy)acetate and Para-Substituted Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(4-bromophenoxy)acetate is a highly versatile building block in medicinal chemistry and agrochemical development, frequently utilized as an intermediate in the synthesis of PPAR agonists, oxadiazole-based antimicrobials, and phenoxyacetate herbicides[1][2]. When optimizing structure-activity relationships (SAR), substituting the para-position of the phenoxy ring is a standard strategy to modulate lipophilicity, metabolic stability, and electron density.

This guide provides a rigorous spectroscopic comparison of ethyl 2-(4-bromophenoxy)acetate against its para-substituted analogs (chloro, fluoro, methoxy, and nitro). By analyzing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) data, researchers can accurately track synthetic modifications and understand the underlying electronic effects governing these molecules[3].

Mechanistic Rationale: The Causality of Substituent Effects

The spectroscopic signatures of aryloxyacetates are directly governed by the electronic nature of the para-substituent (X). The transmission of electron density through the aromatic π -system alters the shielding environment of the ring protons and the force constants of adjacent bonds[2][3].

  • Halogens (-Br, -Cl, -F) : Exhibit competing inductive (-I) and resonance (+M) effects. For bromine, the -I effect slightly dominates, leading to a net electron-withdrawing nature (Hammett σp​=+0.23 ). This deshields the protons ortho to the halogen, shifting them downfield.

  • Electron-Donating Groups (-OMe) : The strong +M effect of the methoxy group ( σp​=−0.27 ) enriches the aromatic ring with electron density, significantly shielding the protons and shifting their NMR signals upfield[4][5].

  • Electron-Withdrawing Groups (-NO2) : The synergistic -I and -M effects ( σp​=+0.78 ) drastically deplete electron density, resulting in profound deshielding of the aromatic protons and a subtle inductive pull that extends through the ether oxygen to the acetate methylene group.

G sub Para-Substituent (X) edg Electron Donating (e.g., -OMe) +M > -I sub->edg ewg Electron Withdrawing (e.g., -NO2) -M, -I sub->ewg hal Halogens (e.g., -Br, -Cl) +M < -I sub->hal dens Aromatic Ring Electron Density Alteration edg->dens Increases ewg->dens Decreases hal->dens Mild Decrease nmr 1H/13C NMR Shielding & Chemical Shift dens->nmr ir FT-IR C=O and Ar-O-C Vibrational Shifts dens->ir uv UV-Vis π→π* / n→π* Transition Energy dens->uv

Fig 1. Mechanistic workflow of para-substituent electronic effects on spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic shifts across the analog series. Notice how the -O-CH2- singlet acts as a sensitive remote probe for the electronic effects transmitted through the ether oxygen.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ in ppm)
Compound (Para-X)Ethyl -CH₃ (t)Ethyl -CH₂- (q)-O-CH₂- (s)Ar-H (ortho to O)Ar-H (ortho to X)
-Br (Target) 1.284.254.586.78 (d)7.38 (d)
-Cl 1.284.254.596.82 (d)7.24 (d)
-F 1.284.254.576.85 (dd)6.98 (t)
-OMe 1.294.264.556.84 (d)6.84 (d)
-NO₂ 1.294.274.716.95 (d)8.20 (d)

*Expert Note: For the -OMe analog, the aromatic protons often collapse into a tightly coupled multiplet or a pseudo-singlet because the shielding effects of the -OMe and -O-CH₂COOEt groups are nearly identical, resulting in magnetic equivalence[4][5].

Table 2: FT-IR and UV-Vis Signatures
Compound (Para-X)C=O Stretch (cm⁻¹)Ar-O-C Asym. Stretch (cm⁻¹)UV-Vis λ_max (nm, in EtOH)
-Br (Target) 17551225~280
-Cl 17561228~278
-F 17581220~272
-OMe 17521205~290
-NO₂ 17621245~312

Self-Validating Experimental Protocols

To ensure high-fidelity, reproducible data that accurately captures these subtle substituent effects, the following workflows incorporate strict built-in validation steps.

Protocol 1: Quantitative ¹H NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of the phenoxyacetate derivative in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

    • Causality: Filter the solution through a glass wool plug into a 5 mm NMR tube. Particulates cause localized magnetic susceptibility gradients, which distort the delicate AA'BB' aromatic splitting patterns.

  • Instrument Tuning & Shimming : Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe to the ¹H frequency.

    • Validation Step: Perform gradient shimming and check the TMS peak. The linewidth at half-height ( W1/2​ ) must be ≤0.5 Hz to ensure adequate resolution.

  • Acquisition Parameters : Set a 90° pulse angle.

    • Causality: To ensure the quantitative integration of the -O-CH2- singlet relative to the aromatic protons, set a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the molecule (typically D1​=5–10 seconds). Acquire 16–32 transients.

  • Processing : Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct manually.

Protocol 2: FT-IR ATR Analysis
  • Background Collection : Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Step: Ensure the background energy profile shows a flat baseline in the 3000–2800 cm⁻¹ and 1800–1000 cm⁻¹ regions. Residual organic contamination will artificially shift the C=O peak.

  • Sample Application : Place 1–2 mg of the neat compound directly onto the crystal.

    • Causality: Apply consistent, firm pressure using the ATR anvil (if the analog is solid) to ensure uniform optical contact. Poor contact leads to attenuated total reflectance and skewed peak intensity ratios.

  • Acquisition : Collect 32 scans. The exact position of the C=O ester stretch (1750–1765 cm⁻¹) serves as a diagnostic tool for the inductive pull of the para-substituent[3].

References[1] Title: Synthesis pharmacological evaluation, molecular docking and cytotoxicty studies on some n-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides

Source: ResearchGate URL: [Link][4] Title: Ethyl 2-(4-methoxyphenoxy)acetate | C11H14O4 | CID 240125 Source: PubChem (NIH) URL: [Link][2] Title: Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid Source: PubMed Central (PMC) URL: [Link][3] Title: Theoretical and Experimental Studies on Alkali Metal Phenoxyacetates Source: ResearchGate URL: [Link][5] Title: Diastereoselective and Enantioselective Synthesis of α-p-Methoxyphenoxy-β-Lactones: Dependence on the Stereoelectronic Properties of the β-Hydroxy-α-p-Methoxyphenoxycarboxylic Acid Precursors Source: ACS Publications URL: [Link]

Sources

Safety Operating Guide

Ethyl 2-(4-bromophenoxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-(4-bromophenoxy)acetate: Comprehensive Laboratory Safety & Disposal Guide

As a Senior Application Scientist, I recognize that operational excellence in the laboratory extends far beyond successful synthesis; it requires a rigorous, self-validating approach to chemical safety and waste management. Ethyl 2-(4-bromophenoxy)acetate (CAS: 6964-29-0) is a valuable building block in drug development and organic synthesis. However, its structural inclusion of a bromine atom classifies it as a halogenated organic compound , which dictates strict, legally mandated disposal protocols.

This guide provides the mechanistic causality behind these protocols and delivers a step-by-step operational plan to ensure regulatory compliance, environmental protection, and laboratory safety.

Why do we treat halogenated waste differently than standard organic solvents? The answer lies in the thermodynamics of combustion.

When non-halogenated organic solvents (like ethanol or hexane) are incinerated, they cleanly combust into carbon dioxide and water, and are often used for "fuel blending" to power industrial kilns. However, the carbon-halogen bond in Ethyl 2-(4-bromophenoxy)acetate requires significantly higher activation energy to break. If combusted at standard temperatures, halogenated compounds undergo incomplete combustion, leading to the formation of highly toxic, bioaccumulative dioxins and furans [1].

Furthermore, the combustion of brominated compounds generates corrosive hydrobromic acid (HBr) gas. Therefore, halogenated waste must be routed to specialized high-temperature incinerators equipped with caustic scrubbers to neutralize acidic emissions[2].

The Golden Rule of Segregation: Mixing even a few milliliters of Ethyl 2-(4-bromophenoxy)acetate into a 55-gallon drum of non-halogenated waste immediately converts the entire drum into halogenated waste. Because specialized high-temperature incineration is significantly more expensive than fuel blending, this cross-contamination drastically increases institutional disposal costs and prevents solvent recycling[3],[1].

Chemical & Hazard Profile

Before handling or disposing of the chemical, personnel must understand its hazard profile to select appropriate Personal Protective Equipment (PPE) and containment strategies.

Table 1: Chemical Properties and GHS Hazards

Property / Hazard Details
Chemical Name Ethyl 2-(4-bromophenoxy)acetate
CAS Number 6964-29-0
Molecular Formula C10H11BrO3
Waste Classification Halogenated Organic Waste
GHS Health Hazards H318: Causes serious eye damage.H302+312+332: Harmful if swallowed, in contact with skin, or if inhaled[4].

| Incompatibilities | Strong oxidizing agents, strong bases, strong acids. |

Step-by-Step Operational & Disposal Protocol

Every protocol in a high-functioning laboratory must be a self-validating system. Follow this workflow to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[5],[6].

Step 1: Point-of-Generation Segregation

  • Action: Designate a specific, chemically compatible waste container exclusively for "Halogenated Organic Waste."

  • Validation: Verify that no water, aqueous buffers, or non-halogenated solvents (e.g., acetone, ethanol) are added to this container. Keep the container vapor-tight and spill-proof at all times except when actively adding waste[3].

Step 2: Primary Containment

  • Action: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal cans, as trace moisture combined with halogenated organics can generate corrosive hydrohalic acids that degrade steel[7].

  • Validation: Ensure the container has a secure, threaded cap. Never fill the container beyond 75% capacity to allow for vapor expansion and prevent pressure-induced ruptures[8].

Step 3: GHS & EPA Compliant Labeling

  • Action: Label the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste - Halogenated Organic" and list the full chemical name: Ethyl 2-(4-bromophenoxy)acetate[3].

  • Validation: Do not use abbreviations or chemical formulas. Ensure the GHS hazard pictograms (Corrosive, Toxic) are visible to waste handlers.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a ventilated flammable storage cabinet)[5].

  • Validation: Under EPA 40 CFR 262.15, laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. The area must be inspected weekly for leaks, and secondary containment (spill trays) must be utilized[7],[5].

Step 5: Final EH&S Transfer

  • Action: Once the container reaches its safe fill line (or within 12 months, depending on institutional subpart K academic lab rules), submit a waste pickup request to your Environmental Health and Safety (EH&S) department[9],[5].

  • Validation: EH&S will transport the waste to a central accumulation area before shipping it to an EPA-permitted high-temperature incineration facility[6].

Waste Segregation Matrix

To prevent dangerous reactions and cost overruns, adhere to the following compatibility matrix when disposing of Ethyl 2-(4-bromophenoxy)acetate.

Table 2: Segregation Matrix for Ethyl 2-(4-bromophenoxy)acetate

Waste Stream Compatibility Rationale / Action
Other Halogenated Solvents (e.g., DCM, Chloroform) Compatible Can be co-mingled in the same "Halogenated Waste" carboy[3].
Non-Halogenated Solvents (e.g., Hexane, Ethanol) Incompatible Mixing triggers massive disposal cost increases and prevents fuel blending[1].
Aqueous Waste / Buffers Incompatible Causes phase separation; halogens may react with water over time to form acids.

| Strong Acids / Bases | Incompatible | Risk of exothermic reaction or hydrolysis of the ester group. |

Disposal Workflow Visualization

The following diagram maps the logical progression of Ethyl 2-(4-bromophenoxy)acetate from experimental generation to final destruction, highlighting the critical segregation step.

DisposalWorkflow A Waste Generation: Ethyl 2-(4-bromophenoxy)acetate B Segregation: Isolate from Non-Halogenated Waste A->B Prevent Dioxin Formation C Containment: Vapor-Tight HDPE/Glass Container B->C D Labeling: 'Hazardous Waste - Halogenated Organic' C->D E Storage: Satellite Accumulation Area (SAA) D->E Max 55 Gallons (EPA) F EH&S Transfer: Within 3 Days of Reaching Limit E->F G Final Disposal: High-Temperature Incineration F->G EPA RCRA Compliant

Operational workflow for the safe segregation, containment, and disposal of halogenated organic waste.

References

  • "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH." National Institutes of Health.
  • "Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group." University of Illinois.
  • "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS." University of Pennsylvania.
  • "Laboratory Hazardous Waste Disposal Guidelines." Central Washington University.
  • "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA.
  • "6964-29-0 Cas No. | Ethyl (4-bromophenoxy)acetate." Apollo Scientific.
  • "Hazardous Materials Disposal Guide." Nipissing University.
  • "Disposal of chemical wastes." RiskAssess.
  • "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-bromophenoxy)acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.